1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 65882. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
1,3,4,5-tetrahydro-1-benzazepin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c12-10-7-3-5-8-4-1-2-6-9(8)11-10/h1-2,4,6H,3,5,7H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRVRAYIYXRVAPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2NC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10289960 | |
| Record name | 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10289960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4424-80-0 | |
| Record name | 4424-80-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65882 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10289960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one: Core Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and potential applications of the heterocyclic scaffold, 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one. This compound, belonging to the benzazepine class of molecules, is a key structural motif in medicinal chemistry, particularly in the development of novel therapeutics targeting the central nervous system (CNS). This document delves into the nuanced physicochemical characteristics, detailed synthetic protocols, and the rich chemical reactivity of this scaffold. Furthermore, it explores the pharmacological landscape of its derivatives, offering insights into their interactions with key biological targets and potential therapeutic utilities. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development, providing a solid foundation for the rational design and synthesis of new chemical entities based on the this compound core.
Introduction: The Significance of the Benzazepine Scaffold
The this compound scaffold is a bicyclic heterocyclic system comprising a benzene ring fused to a seven-membered azepine ring containing a lactam moiety. This structural framework has garnered significant attention in the field of medicinal chemistry due to its presence in a variety of biologically active compounds. Its unique three-dimensional conformation allows for diverse interactions with biological targets, making it a "privileged scaffold" in drug design. Derivatives of this core structure have been explored for a wide range of therapeutic applications, including as anticonvulsants, anxiolytics, and modulators of various CNS receptors.[1][2][3] This guide aims to provide a detailed exploration of the foundational chemical and biological properties of the parent compound, this compound, to empower researchers in their quest for novel therapeutics.
Physicochemical and Spectroscopic Properties
This compound typically presents as a white to light brown crystalline solid.[2] A summary of its key physicochemical properties is provided in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₁NO | [4] |
| Molecular Weight | 161.20 g/mol | [4] |
| CAS Number | 4424-80-0 | [4] |
| Melting Point | 141-145 °C | [2] |
| Appearance | White to light brown solid | [2] |
| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and methanol. |
Spectroscopic Characterization
The structural elucidation of this compound and its derivatives relies heavily on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.
¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the aromatic and aliphatic protons. The aromatic protons typically appear as a multiplet in the range of δ 7.0-7.5 ppm. The protons of the seven-membered ring exhibit distinct signals corresponding to their chemical environment. For instance, the methylene protons adjacent to the nitrogen and carbonyl groups will show characteristic chemical shifts and coupling patterns. Conformational studies of N-substituted 2-benzazepines using variable temperature NMR have revealed puckered mirror-image conformations of the seven-membered ring.[5][6]
¹³C NMR Spectroscopy: The carbon NMR spectrum is equally informative, with the carbonyl carbon of the lactam functionality typically resonating around δ 170-175 ppm. The aromatic carbons display signals in the δ 120-140 ppm region, while the aliphatic carbons of the azepine ring appear at higher field.[4]
Synthesis and Reactivity
The synthesis of the this compound core can be achieved through several synthetic strategies, most commonly involving intramolecular cyclization reactions.
Synthetic Methodologies
One of the most established methods for the synthesis of this class of compounds is the Beckmann rearrangement of α-tetralone oxime.[7][8][9][10][11] This reaction, typically catalyzed by acid, involves the rearrangement of the oxime to the corresponding lactam. The regioselectivity of the rearrangement is a critical factor and can be influenced by the reaction conditions and the nature of the substituents on the starting material.
Another common approach is through intramolecular Friedel-Crafts type reactions .[12][13][14] This can involve the cyclization of a suitable N-substituted γ-phenylpropyl isocyanate or a related derivative.
The following diagram illustrates a generalized synthetic pathway for the Beckmann rearrangement.
Caption: Generalized Beckmann Rearrangement for Benzazepinone Synthesis.
Experimental Protocol: Synthesis of a Methoxy-Substituted Analog via Beckmann Rearrangement
Step 1: Oximation of 6-methoxy-α-tetralone
-
To a solution of 6-methoxy-α-tetralone in ethanol, add hydroxylamine hydrochloride and a base (e.g., pyridine or sodium acetate).
-
Reflux the mixture for a specified period until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and pour it into water to precipitate the oxime.
-
Filter, wash with water, and dry the resulting 6-methoxy-α-tetralone oxime.
Step 2: Beckmann Rearrangement
-
Add the dried oxime to a strong acid catalyst, such as polyphosphoric acid (PPA) or concentrated sulfuric acid, at a controlled temperature.
-
Heat the mixture with stirring for the required duration. The progress of the rearrangement can be monitored by TLC.
-
Carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the product.
-
Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution).
-
Filter the precipitated solid, wash thoroughly with water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield 7-methoxy-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one.
Chemical Reactivity
The this compound scaffold possesses several reactive sites that allow for a wide range of chemical transformations, making it a versatile building block for creating libraries of derivatives.
-
N-Alkylation and N-Acylation: The secondary amine within the lactam ring can be readily alkylated or acylated under standard conditions.[15] Deprotonation with a strong base (e.g., NaH) followed by treatment with an alkyl halide or acyl chloride introduces substituents at the N-1 position. This is a common strategy to modulate the pharmacological properties of the molecule.
-
Reactions at the Carbonyl Group: The lactam carbonyl group can undergo reduction with strong reducing agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding 1,2,3,4,5-tetrahydro-1H-1-benzazepine.
-
Electrophilic Aromatic Substitution: The benzene ring is susceptible to electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation. The position of substitution will be directed by the existing substituents on the ring.[16]
-
Alpha-Functionalization: The methylene group adjacent to the carbonyl (C-3 position) can be functionalized. For instance, bromination at this position has been reported.[17]
The following diagram illustrates the key reactive sites on the scaffold.
Caption: Key Reactive Sites of the Benzazepinone Scaffold.
Pharmacological Significance and Applications
The this compound scaffold is a cornerstone in the development of CNS-active agents. Its derivatives have shown affinity for a variety of receptors, including dopamine, serotonin, and GABA receptors.
Modulation of Dopamine Receptors
Numerous benzazepine derivatives have been synthesized and evaluated as ligands for dopamine receptors, particularly the D1 subtype.[1][18][19][20] These compounds have been investigated for their potential in treating conditions associated with dopaminergic dysfunction, such as Parkinson's disease and schizophrenia. Structure-activity relationship (SAR) studies have shown that substitutions on both the aromatic ring and the nitrogen atom significantly influence the affinity and selectivity for dopamine receptor subtypes. For example, certain N-alkylamino benzazepine analogs have been identified as potent dopamine D1 receptor antagonists.[18]
Interaction with Serotonin Receptors
The benzazepine nucleus is also a key component of ligands targeting serotonin (5-HT) receptors. For instance, lorcaserin, a selective 5-HT2C receptor agonist used for weight management, is a derivative of 1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine.[21] The development of selective 5-HT receptor modulators is a promising avenue for the treatment of depression, anxiety, and obesity.[15][22][23]
Activity at GABA-A Receptors
Given the structural similarities to benzodiazepines, which are well-known positive allosteric modulators of GABA-A receptors, benzazepinone derivatives are also explored for their potential to modulate GABAergic neurotransmission.[24][25][26][27][28] The enhancement of GABAergic inhibition is a key mechanism for anxiolytic, sedative, and anticonvulsant effects.
The following diagram illustrates the potential signaling pathways modulated by benzazepinone derivatives.
Caption: Potential Signaling Pathways Modulated by Benzazepinone Derivatives.
Quantitative Biological Data of Selected Derivatives
The therapeutic potential of the this compound scaffold is further highlighted by the quantitative biological data of its derivatives. Table 2 presents a selection of these derivatives and their reported biological activities.
Table 2: Biological Activities of Selected Benzazepine Derivatives
| Derivative | Target | Activity | Kᵢ (nM) | Reference(s) |
| (+/-)-7-chloro-8-hydroxy-3-[6-(N,N-dimethylamino)-hexyl]-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine | Dopamine D1 Receptor | Antagonist | 49.3 | [18] |
| (+/-)-7-chloro-8-hydroxy-3-[4-(N,N-dimethylamino)butyl]-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine | Dopamine D1 Receptor | Antagonist | 60 | [18] |
| R-enantiomer of SK&F 83566 | Dopamine D1 Receptor | Antagonist | - | [19] |
Conclusion and Future Perspectives
This compound represents a highly versatile and valuable scaffold in medicinal chemistry. Its amenability to a wide range of chemical modifications, coupled with the diverse pharmacological activities exhibited by its derivatives, underscores its importance in the pursuit of novel therapeutics for CNS disorders. The continued exploration of this privileged structure, through the synthesis of new analogs and the elucidation of their mechanisms of action, holds significant promise for the development of next-generation drugs with improved efficacy and safety profiles. This technical guide provides a solid foundation for researchers to build upon, fostering innovation in the design and application of benzazepinone-based compounds.
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- 11. scribd.com [scribd.com]
- 12. Regioselective Friedel–Crafts acylation of 2,3,4,5-tetrahydro-1H-2-benzazepine and related nitrogen heterocycles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
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- 15. Regioselective alkylation of 1,3,4,5-tetrahydrobenzo[d]azepin-2-one and biological evaluation of the resulting alkylated products as potentially selective 5-HT₂c agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. 3-Bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | C10H10BrNO | CID 2757184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. (+/-)-(N-alkylamino)benzazepine analogs: novel dopamine D1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Agonist and antagonist properties of benzazepine and thienopyridine derivatives at the D1 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. (+/-)-3-Allyl-6-bromo-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3- benzazepin, a new high-affinity D1 dopamine receptor ligand: synthesis and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. JCI - Lorcaserin and pimavanserin: emerging selectivity of serotonin receptor subtype–targeted drugs [jci.org]
- 22. mdpi.com [mdpi.com]
- 23. Allosteric Modulators of Serotonin Receptors: A Medicinal Chemistry Survey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
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- 28. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Technical Guide to 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one (CAS 4424-80-0)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one (CAS No. 4424-80-0), a pivotal heterocyclic compound. Structurally classified as a lactam within the benzazepine family, this molecule is not primarily known for its direct biological activity but serves as a critical intermediate in the synthesis of complex pharmaceuticals. Its most notable application is as a key building block in the manufacturing of Benazepril, a widely prescribed angiotensin-converting enzyme (ACE) inhibitor. This guide details its physicochemical properties, established synthesis protocols with mechanistic insights, analytical characterization methods, and its significant role in medicinal chemistry. Safety and handling protocols are also provided to ensure its proper use in a research and development setting.
Physicochemical Properties and Structure
This compound is a bicyclic organic compound featuring a benzene ring fused to a seven-membered azepine ring containing an amide functional group (lactam).[1] It typically appears as a light brown or white to off-white crystalline solid.[1][2][3]
Structural Representation:
Caption: Chemical structure of this compound.
Table 1: Key Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 4424-80-0 | [2][4] |
| Molecular Formula | C₁₀H₁₁NO | [2][3][4] |
| Molecular Weight | 161.20 g/mol | [2][4] |
| Appearance | Light brown to white crystalline solid | [1][2][3] |
| Melting Point | 143-144 °C | [3] |
| Boiling Point | ~339.0 °C (Predicted) | [3] |
| Solubility | Soluble in DMSO and Methanol (Slightly) | [3] |
| Purity | ≥ 99% (HPLC) | [2] |
| Storage | Store at 0-8°C, sealed in a dry environment |[1][2] |
Synthesis and Manufacturing Insights
The most established and industrially relevant synthesis of this compound is via the Beckmann rearrangement of α-tetralone oxime.[5][6][7] This reaction is a classic acid-catalyzed rearrangement of an oxime to an amide (or a lactam in the case of cyclic oximes).[8]
Causality in Experimental Design: The choice of an acid catalyst is critical. Strong Brønsted acids like polyphosphoric acid (PPA) or sulfuric acid are commonly used.[8] PPA is often preferred as it acts as both the catalyst and a dehydrating agent, efficiently promoting the rearrangement by protonating the oxime's hydroxyl group, turning it into a good leaving group (water).[8] The reaction is stereospecific: the group anti-periplanar to the hydroxyl group on the nitrogen atom is the one that migrates.[5] For the oxime of α-tetralone, this results in the migration of the aryl group, leading to the expansion of the six-membered ring into the desired seven-membered benzazepine ring system.
Detailed Experimental Protocol: Synthesis via Beckmann Rearrangement
Objective: To synthesize this compound from α-tetralone oxime.
Materials:
-
α-Tetralone oxime
-
Polyphosphoric acid (PPA)
-
Ice water
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, carefully add polyphosphoric acid. Begin stirring and heat the PPA to approximately 80-90°C to reduce its viscosity.
-
Addition of Reactant: Once the PPA is heated and stirring smoothly, add α-tetralone oxime portion-wise over 20-30 minutes. The addition is exothermic; maintain the reaction temperature between 120-130°C.
-
Scientist's Insight: Portion-wise addition is crucial to control the exotherm and prevent side reactions. Maintaining the temperature in the specified range ensures an optimal rate for the rearrangement while minimizing degradation.
-
-
Reaction Monitoring: Stir the mixture at 125°C for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup - Quenching: After completion, cool the reaction mixture to below 100°C and very carefully pour it onto crushed ice with vigorous stirring. This hydrolyzes the PPA and precipitates the crude product.
-
Trustworthiness Check: This quenching step is highly exothermic and must be done slowly and with efficient cooling to prevent splashing of the acidic mixture.
-
-
Neutralization & Extraction: Neutralize the acidic aqueous slurry to a pH of 7-8 by slowly adding a saturated solution of sodium bicarbonate. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Final Product Isolation: The resulting crude solid can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield this compound as a crystalline solid.
-
Validation: Confirm product identity and purity using techniques described in Section 3 (e.g., ¹H NMR, ¹³C NMR, and melting point determination).
Synthesis and Purification Workflow Diagram
Caption: Workflow for the synthesis and purification of the target compound.
Analytical Characterization
A self-validating protocol requires rigorous analytical confirmation of the synthesized compound's structure and purity.
Table 2: Spectroscopic and Chromatographic Data
| Technique | Expected Data/Results | Significance |
|---|---|---|
| ¹H NMR | Signals corresponding to aromatic protons (4H), two methylene (CH₂) groups in the aliphatic chain (4H), and a broad singlet for the amide proton (NH, 1H).[9][10] | Confirms the presence of all key proton environments in the molecule's backbone. |
| ¹³C NMR | Resonances for aromatic carbons, two aliphatic carbons, and a characteristic downfield signal for the carbonyl (C=O) carbon of the lactam.[9] | Verifies the carbon skeleton and the presence of the critical carbonyl functional group. |
| FTIR | A strong absorption band around 1650 cm⁻¹ for the C=O stretch of the amide and a band around 3360 cm⁻¹ for the N-H stretch.[11] | Provides definitive evidence for the key functional groups (amide NH and C=O). |
| Mass Spec. | A molecular ion peak (M+) corresponding to the molecular weight of 161.2 g/mol .[4][12] | Confirms the molecular formula and weight of the compound. |
| HPLC | A single major peak with purity ≥ 99% under appropriate chromatographic conditions.[2] | Quantifies the purity of the final product, essential for its use in further synthetic steps. |
Role in Drug Development: The Benazepril Intermediate
The primary significance of this compound in the pharmaceutical industry is its role as a key starting material for the synthesis of Benazepril Hydrochloride .[13] Benazepril is an ACE inhibitor used to treat high blood pressure and heart failure.[13][14] The benzazepine core of the final drug is derived directly from this intermediate.
The synthetic pathway from this intermediate to Benazepril typically involves several steps, starting with the introduction of a functional group at the C3 position of the azepine ring. For instance, a common route involves the bromination of the lactam to yield 3-bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one.[13] This bromo-intermediate can then undergo nucleophilic substitution with the appropriate chiral amino acid derivative, which ultimately builds the complex side chain of Benazepril.[15][16]
Diagram: Role as a Pharmaceutical Intermediate
Caption: Synthetic relationship of the title compound to Benazepril.
Safety and Handling
As a laboratory chemical, this compound requires careful handling.
-
GHS Hazard Statements: According to aggregated GHS information, this compound is classified as harmful if swallowed (H302) and may cause an allergic skin reaction (H317).[4]
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle in a well-ventilated area or a chemical fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.[1]
-
Wash hands thoroughly after handling.
-
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. Recommended storage is at 0-8°C.[2]
Conclusion
This compound (CAS 4424-80-0) is a compound of significant value in synthetic and medicinal chemistry. While it does not possess notable intrinsic therapeutic properties, its role as a foundational scaffold for the construction of more complex molecules, particularly the ACE inhibitor Benazepril, is well-established.[13] A thorough understanding of its synthesis via the Beckmann rearrangement, coupled with rigorous analytical validation, is essential for its effective application in drug discovery and development pipelines. The protocols and data presented in this guide offer a robust framework for researchers working with this versatile chemical intermediate.
References
- 1. Page loading... [wap.guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chembk.com [chembk.com]
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- 5. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. Conformational NMR study of N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. Azabenzocycloheptenones. Part 20. Synthesis and utilisation of 4-amino-1,2,3,4-tetrahydro-1(1H)-benzazepines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. spectrabase.com [spectrabase.com]
- 13. 3-Bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one | 86499-96-9 [chemicalbook.com]
- 14. Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CN110835319A - Synthesis method of benazepril intermediate and benazepril hydrochloride - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one: A Cornerstone for Neurological Drug Discovery
This guide provides a comprehensive technical overview of 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, a pivotal heterocyclic scaffold in medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the core chemical and physical properties of this compound, its synthesis, spectroscopic characterization, and its significant role as a versatile intermediate in the creation of novel therapeutic agents, particularly those targeting the central nervous system.
Introduction: The Significance of the Benzazepine Scaffold
The this compound core, a fused bicyclic system comprising a benzene ring and a seven-membered azepine ring containing a lactam moiety, is a recognized "privileged structure" in medicinal chemistry.[1] Its conformational flexibility and the strategic placement of a hydrogen bond donor (the amide N-H) and acceptor (the carbonyl oxygen) make it an ideal framework for designing ligands that can interact with a variety of biological targets.[2] This versatility has led to its exploration in the development of treatments for a range of neurological conditions, including mood disorders and anxiety.[2]
This guide will illuminate the fundamental aspects of this molecule, providing the foundational knowledge necessary for its effective utilization in research and development.
Physicochemical and Structural Properties
This compound typically presents as a white to off-white or light brown crystalline solid.[2] It is sparingly soluble in water but demonstrates better solubility in organic solvents.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO | [3] |
| Molecular Weight | 161.20 g/mol | [3] |
| CAS Number | 4424-80-0 | [3] |
| Appearance | White to off-white/light brown solid | [2] |
| IUPAC Name | 1,3,4,5-tetrahydro-1-benzazepin-2-one | [3] |
The core structure of this compound consists of a benzene ring fused to a seven-membered azepine ring. The azepine ring is partially saturated and contains an amide functional group, classifying the molecule as a lactam. The conformation of the seven-membered ring is a critical aspect of its structure, with studies on related N-substituted benzazepines indicating a puckered, chair-like conformation.[4] This non-planar arrangement is crucial for its interaction with biological macromolecules.
Synthesis and Mechanistic Insights
The primary and most established route for the synthesis of this compound is the Beckmann rearrangement of α-tetralone oxime.[5][6] This reaction provides an efficient method for the ring expansion of the six-membered carbocyclic ring of the tetralone precursor to the seven-membered azepine ring of the target molecule.
The Beckmann Rearrangement: A Step-by-Step Protocol
The Beckmann rearrangement involves the acid-catalyzed conversion of an oxime to an amide.[7] The reaction proceeds through the formation of an electron-deficient nitrogen atom, which triggers a 1,2-alkyl shift.
Experimental Protocol:
-
Oxime Formation: α-Tetralone is reacted with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate, in a suitable solvent like ethanol. The mixture is typically refluxed to drive the reaction to completion, yielding α-tetralone oxime.
-
Rearrangement: The isolated α-tetralone oxime is then treated with a strong acid catalyst. Polyphosphoric acid (PPA) is a commonly used reagent for this transformation. The reaction is typically heated to facilitate the rearrangement.
-
Work-up and Purification: Upon completion, the reaction mixture is poured into ice water to precipitate the crude product. The solid is then collected by filtration, washed, and purified by recrystallization from an appropriate solvent (e.g., ethanol or ethyl acetate) to afford pure this compound.
A study on the synthesis of a methoxy-substituted analog highlighted the importance of the stereochemistry of the oxime precursor and the choice of catalyst to control the regioselectivity of the rearrangement.[5] The use of Lewis acids like zinc chloride in acetonitrile has been shown to provide excellent yields and regioselectivity.[5]
Caption: Synthetic pathway to this compound.
Spectroscopic Characterization
The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Conformational studies of related N-substituted 2-benzazepines have been conducted using variable temperature NMR, revealing a dynamic equilibrium between two puckered, enantiomeric chair-like conformations.[4] The 1H and 13C NMR spectral assignments are typically determined using 2D NMR techniques such as COSY, HMQC, and HMBC.[8]
Expected ¹H NMR Spectral Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.5 - 9.5 | br s | 1H | N-H (amide) |
| ~ 7.0 - 7.5 | m | 4H | Aromatic protons |
| ~ 2.8 - 3.0 | t | 2H | CH₂ adjacent to aromatic ring |
| ~ 2.4 - 2.6 | t | 2H | CH₂ adjacent to carbonyl |
| ~ 1.9 - 2.1 | m | 2H | Aliphatic CH₂ |
Expected ¹³C NMR Spectral Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~ 170 - 175 | C=O (amide) |
| ~ 135 - 140 | Quaternary aromatic carbons |
| ~ 120 - 130 | Aromatic CH carbons |
| ~ 30 - 40 | Aliphatic CH₂ carbons |
Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present in the molecule. The interpretation of the spectrum is crucial for confirming the presence of the amide and aromatic moieties.
Expected IR Absorption Bands (in KBr):
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~ 3200 - 3300 | N-H stretch | Amide |
| ~ 3000 - 3100 | C-H stretch | Aromatic |
| ~ 2850 - 2950 | C-H stretch | Aliphatic |
| ~ 1650 - 1680 | C=O stretch | Amide (Lactam) |
| ~ 1600, 1450 | C=C stretch | Aromatic ring |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak [M]⁺ is expected at m/z 161, corresponding to the molecular formula C₁₀H₁₁NO.
Chemical Reactivity and Applications in Drug Discovery
The true value of this compound lies in its utility as a versatile building block for the synthesis of more complex and biologically active molecules.[2] Its structure allows for chemical modifications at several positions, including the amide nitrogen, the aromatic ring, and the aliphatic portion of the azepine ring.
Caption: Key reactivity sites of the this compound scaffold.
Derivatization Strategies
-
N-Alkylation/Arylation: The amide nitrogen can be deprotonated with a suitable base and subsequently reacted with various electrophiles (alkyl halides, aryl halides) to introduce a wide range of substituents. This is a common strategy to modulate the physicochemical properties and biological activity of the resulting compounds.
-
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions, allowing for the introduction of functional groups that can serve as handles for further derivatization or can directly interact with biological targets.
-
Functionalization of the Azepine Ring: The methylene groups of the azepine ring can also be functionalized, although this is often more challenging. For instance, α-functionalization to the carbonyl group can be achieved under specific conditions.
A Scaffold for Neuropharmacological Agents
The benzazepine core is a key component in a number of compounds investigated for their effects on the central nervous system. Its ability to mimic the conformation of certain neurotransmitters or to position functional groups in a specific spatial orientation makes it a valuable scaffold for targeting receptors and enzymes in the brain.[2] The derivatization of this compound has led to the discovery of compounds with potential applications as anxiolytics, antidepressants, and other neuropharmacological agents.
Conclusion
This compound is a molecule of significant interest to the scientific and drug development communities. Its straightforward synthesis via the Beckmann rearrangement, coupled with its versatile chemical reactivity, establishes it as a cornerstone for the construction of diverse libraries of compounds with potential therapeutic applications. A thorough understanding of its chemical structure, properties, and reactivity, as outlined in this guide, is essential for leveraging its full potential in the ongoing quest for novel and effective treatments for neurological disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C10H11NO | CID 248580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in the Development of Catalytic Methods that Construct Medium-ring Lactams, Partially Saturated Benzazepines and their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
The Multifaceted Pharmacology of the 1,3,4,5-Tetrahydro-2H-1-Benzazepin-2-one Scaffold: A Technical Guide
Introduction: The Versatility of a Privileged Scaffold
The 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one core is a bicyclic lactam that has emerged as a "privileged scaffold" in medicinal chemistry. Its inherent structural features provide a three-dimensional framework that allows for the strategic placement of various substituents, leading to a remarkable diversity of pharmacological activities.[1][2] This guide delves into the core mechanisms of action associated with derivatives of this versatile molecule, providing an in-depth technical resource for researchers, scientists, and drug development professionals. While the parent compound itself is primarily a building block, its derivatives have been shown to interact with a wide array of biological targets, underscoring its significance in the pursuit of novel therapeutics for a range of disorders.[1]
This document will explore the distinct and varied mechanisms of action stemming from the this compound scaffold, with a focus on its roles as a modulator of GABAA receptors, a vasopressin antagonist, a growth hormone secretagogue, and a modulator of γ-secretase.
I. Modulation of the GABA-A Receptor: The Benzodiazepine Legacy
A prominent class of derivatives based on the broader benzazepine and benzodiazepine structures are renowned for their effects on the central nervous system.[3] These compounds primarily exert their effects through the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[4][5]
Core Mechanism: Enhancing Inhibitory Neurotransmission
GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system.[4] Its binding to the GABA-A receptor, a ligand-gated ion channel, opens a chloride ion (Cl-) channel, leading to hyperpolarization of the neuron and a reduction in its excitability.[4] Benzazepine derivatives that act on this receptor bind to a distinct site, known as the benzodiazepine binding site, which is located at the interface of the α and γ subunits of the receptor complex.[5] This binding event induces a conformational change in the receptor that increases the affinity of GABA for its own binding site and increases the frequency of chloride channel opening.[5] The result is an enhanced inhibitory effect of GABA, leading to the characteristic sedative, anxiolytic, anticonvulsant, and muscle relaxant properties of these compounds.[3][4][6]
Diagram: GABA-A Receptor Modulation by Benzazepine Derivatives
References
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Benzodiazepine - Wikipedia [en.wikipedia.org]
- 4. benzoinfo.com [benzoinfo.com]
- 5. Mechanism of Action of the Benzodiazepines - Neurotorium [neurotorium.org]
- 6. Current theories about the mechanisms of benzodiazepines and neuroleptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
1,3,4,5-tetrahydro-2H-1-benzazepin-2-one molecular weight
An In-Depth Technical Guide on the Molecular Weight of 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the molecular weight of this compound. It moves beyond a simple statement of the value to detail the authoritative methodologies for its determination and verification, ensuring a high degree of scientific integrity for research and development applications.
This compound is a heterocyclic organic compound featuring a benzene ring fused to a seven-membered azepine ring.[1] This benzazepine scaffold is a significant structural motif in medicinal chemistry.[2] As a versatile intermediate, it serves as a crucial building block in the synthesis of more complex molecules, particularly in the development of therapeutic agents targeting the central nervous system.[3][4] Its applications in neuroscience research include the study of receptor interactions in the brain, which may lead to advancements in treatments for conditions like depression and anxiety.[3][5] Given its foundational role, the precise and accurate characterization of its fundamental properties, starting with molecular weight, is paramount for any scientific application.[3]
Core Physicochemical and Mass Data
The molecular weight of a compound is a critical parameter that underpins its identity, stoichiometry, and behavior in chemical reactions and biological systems. For this compound, it is essential to distinguish between the average molecular weight and the monoisotopic mass, as each serves a different analytical purpose.
-
Average Molecular Weight is calculated using the weighted average of the natural abundances of the constituent elements' isotopes. It is the value used for bulk calculations, such as preparing solutions of a specific molarity.
-
Monoisotopic Mass is calculated using the mass of the most abundant isotope for each constituent element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). This value is fundamental in high-resolution mass spectrometry, where instruments are capable of resolving ions that differ by minute fractions of a mass unit.
The definitive mass-related data for this compound are summarized below.
| Parameter | Value | Source |
| Molecular Formula | C₁₀H₁₁NO | [3][6][7] |
| Average Molecular Weight | 161.20 g/mol | [3][6] |
| Exact Monoisotopic Mass | 161.084063974 Da | [7] |
| CAS Number | 4424-80-0 | [1][3][6] |
Authoritative Methodologies for Molecular Weight Verification
Confirming the molecular weight of a synthesized or procured batch of this compound is a non-negotiable step in quality control and research validation. A multi-pronged approach combining high-resolution mass spectrometry and elemental analysis provides a self-validating system for unequivocal identification.
Gold Standard: High-Resolution Mass Spectrometry (HRMS)
Expertise & Rationale: HRMS is the definitive technique for determining the molecular mass of a compound with high precision. Unlike standard mass spectrometry, HRMS provides mass accuracy in the parts-per-million (ppm) range, which is crucial for determining a unique elemental composition. For a molecule like this compound, this accuracy allows for the confident differentiation from other potential isomers or impurities. Electrospray ionization (ESI) is the chosen method as it is a "soft" ionization technique that minimizes fragmentation, ensuring a strong signal for the intact molecular ion.
Experimental Protocol: LC-HRMS
-
Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., HPLC-grade acetonitrile or methanol) to create a 1 mg/mL stock solution. Further dilute this stock to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid. The acid is added to promote protonation, facilitating the formation of the [M+H]⁺ ion.
-
Chromatographic Separation (LC): Inject 1-5 µL of the prepared sample into a Liquid Chromatography system equipped with a C18 column. Elute the compound using a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid). This step ensures that the analyte is purified from any non-volatile salts or contaminants before entering the mass spectrometer.
-
Mass Spectrometric Analysis (HRMS):
-
Instrument: Utilize a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) analyzer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: Set the mass scan range from m/z 100 to 500 to ensure capture of the target ion.
-
Data Acquisition: Acquire data in full scan mode at a high resolution (e.g., >60,000).
-
-
Data Interpretation:
-
The primary ion of interest is the protonated molecule, [M+H]⁺.
-
Theoretical m/z: The expected m/z for the [M+H]⁺ ion is the monoisotopic mass of the neutral molecule plus the mass of a proton (1.00728 Da).
-
Theoretical m/z = 161.08406 Da + 1.00728 Da = 162.09134 Da
-
-
Validation: Compare the experimentally measured m/z value from the spectrum to the theoretical value. The mass error should be less than 5 ppm, confirming the elemental composition of C₁₀H₁₁NO.
-
Foundational Confirmation: Elemental Analysis
Expertise & Rationale: Elemental analysis provides orthogonal validation of the compound's molecular formula.[8] This classic combustion analysis technique determines the mass percentages of carbon, hydrogen, and nitrogen in the sample. By comparing these experimental percentages to the theoretical values calculated from the proposed formula (C₁₀H₁₁NO), one can confirm the empirical formula. Since mass spectrometry confirms the molecular mass, together these techniques unequivocally establish the molecular formula. Nitrogen-containing heterocyles are a major class of compounds in medicinal chemistry, making the confirmation of nitrogen content particularly important.[9][10]
Experimental Protocol: CHN Combustion Analysis
-
Sample Preparation: Accurately weigh 2-3 mg of the highly purified and dried (to remove residual solvent and water) this compound into a tin capsule.
-
Instrumentation: Use a calibrated CHN elemental analyzer.
-
Combustion: The sample is combusted at high temperatures (typically ~900-1000 °C) in the presence of excess oxygen. This process converts all carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas.
-
Separation and Detection: The resulting gases are separated by a chromatographic column and quantified using a thermal conductivity detector.
-
Data Interpretation:
-
Theoretical Percentages for C₁₀H₁₁NO (MW = 161.20 g/mol ):
-
%C = (10 * 12.011) / 161.20 * 100 = 74.51%
-
%H = (11 * 1.008) / 161.20 * 100 = 6.88%
-
%N = (1 * 14.007) / 161.20 * 100 = 8.69%
-
-
Validation: The experimentally determined percentages for C, H, and N should be within ±0.4% of the theoretical values. This agreement validates the molecular formula.
-
Integrated Workflow for Compound Characterization
The logical flow for the definitive characterization of this compound, ensuring scientific integrity, is visualized below. This workflow demonstrates how orthogonal analytical techniques are integrated to produce a self-validating result.
Caption: Integrated workflow for molecular weight verification.
Conclusion
The molecular weight of this compound is definitively established as 161.20 g/mol (average) with a corresponding monoisotopic mass of 161.08406 Da . For professionals in drug discovery and chemical synthesis, adherence to a rigorous, multi-step verification process is not merely procedural but essential for ensuring the validity and reproducibility of experimental outcomes. The integration of high-resolution mass spectrometry and elemental analysis, as detailed in this guide, provides an authoritative and trustworthy framework for the unequivocal confirmation of this key chemical parameter.
References
- 1. Page loading... [guidechem.com]
- 2. An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds | MDPI [mdpi.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Asymmetric Synthesis of Tetrahydro-1,4-benzodiazepin-2-ones - ChemistryViews [chemistryviews.org]
- 5. chemimpex.com [chemimpex.com]
- 6. This compound [aromalake.com]
- 7. This compound | C10H11NO | CID 248580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
The Multifaceted Biological Landscape of 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one Derivatives: A Technical Guide for Drug Discovery
Abstract
The 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one scaffold represents a privileged heterocyclic motif in medicinal chemistry, serving as the foundation for a diverse array of biologically active compounds. This technical guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships (SAR) of these derivatives. We delve into their significant potential across multiple therapeutic areas, including their roles as anticonvulsants, anticancer agents, bradycardic agents, and vasopressin antagonists. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the chemical and pharmacological landscape of this important class of molecules, complete with detailed experimental protocols and mechanistic insights to facilitate future drug discovery endeavors.
Introduction: The 1-Benzazepin-2-one Core
The this compound is a bicyclic structure that has garnered significant attention in pharmaceutical research.[1] Its unique three-dimensional conformation allows for diverse interactions with various biological targets, making it a valuable template in drug discovery.[1] This guide will explore the key biological activities demonstrated by derivatives of this core structure, highlighting the chemical modifications that modulate their potency and selectivity.
Caption: The core chemical structure of this compound.[2]
Synthetic Strategies: Building the Benzazepinone Scaffold
The synthesis of the this compound core and its derivatives is most commonly achieved through ring expansion reactions of corresponding tetralone precursors. The Beckmann and Schmidt rearrangements are cornerstone methods for this transformation.
Beckmann Rearrangement
The Beckmann rearrangement provides a reliable method for the synthesis of lactams from ketoximes.[3][4] In the context of 1-benzazepin-2-ones, α-tetralone is first converted to its oxime, which is then treated with an acid catalyst (e.g., polyphosphoric acid, sulfuric acid) to induce rearrangement and formation of the seven-membered lactam ring.[4][5]
Caption: Synthetic pathway via Beckmann rearrangement.
Schmidt Reaction
The Schmidt reaction offers an alternative route, reacting a ketone directly with hydrazoic acid (HN₃) in the presence of a strong acid.[6][7] This method can be hazardous due to the use of hydrazoic acid but is effective for the one-pot conversion of α-tetralone to the corresponding benzazepinone.[8][9][10]
Anticonvulsant Activity
Derivatives of this compound have shown significant promise as anticonvulsant agents. Their efficacy is typically evaluated in preclinical models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests, which are indicative of activity against generalized tonic-clonic and absence seizures, respectively.
Mechanism of Action
While the precise mechanism for all anticonvulsant benzazepinones is not fully elucidated, a leading hypothesis involves the modulation of voltage-gated sodium channels, which helps to prevent seizure spread.[11] This is a common mechanism for many established antiepileptic drugs.
Structure-Activity Relationship (SAR)
SAR studies have revealed key structural features that influence anticonvulsant activity:
-
Alkoxy Substitution: The introduction of alkoxy groups at the 6- or 7-position of the aromatic ring has been shown to enhance anticonvulsant potency.[12]
-
Alkyl Chain Length: The length of the alkoxy chain is critical, with optimal activity often observed with heptyloxy or octyloxy groups.[12]
-
Substitutions at Position 3: Modifications at the 3-position with alkylamino or alkoxy groups have also been explored, leading to potent anticonvulsant compounds.
Quantitative Data
The following table summarizes the anticonvulsant activity of selected this compound derivatives.
| Compound | Substitution | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | Protective Index (PI) in MES | Reference |
| 4f | 6-octyloxy | 20.4 | - | 20.1 | [12] |
| 4e | 6-heptyloxy | - | 64.4 | 2.6 | [12] |
| 3f | 8-heptyloxy (triazolo fused) | 17.6 | - | >63.4 | [13] |
| 3e | 8-hexyloxy (triazolo fused) | 17.9 | - | >62.4 | [13] |
| 3d | 8-pentyloxy (triazolo fused) | - | 38.0 | >29.4 | [13] |
Experimental Protocols
-
Animal Model: Male albino mice (20-25 g).
-
Drug Administration: Test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses.
-
Electrode Placement: Corneal electrodes are placed on the eyes of the animal after application of a topical anesthetic (e.g., 0.5% tetracaine).
-
Stimulation: An electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) is delivered.
-
Endpoint: The absence of the tonic hindlimb extension phase of the seizure is considered protection.
-
Data Analysis: The median effective dose (ED₅₀) is calculated.
-
Apparatus: A rotating rod apparatus.
-
Procedure: Mice are placed on the rotating rod (e.g., accelerating from 4 to 40 rpm over 300 seconds).
-
Endpoint: The time until the animal falls off the rod is recorded. A significant decrease in performance compared to vehicle-treated animals indicates neurotoxicity.
-
Data Analysis: The median toxic dose (TD₅₀) is determined.
Anticancer Activity
Recent studies have highlighted the potential of benzazepinone derivatives as anticancer agents. Their cytotoxic effects have been evaluated against a range of human cancer cell lines.
Mechanism of Action
The anticancer mechanisms of these derivatives are multifaceted and can include:
-
Dual HER2/HDAC1 Inhibition: Some related benzodiazepine derivatives have shown potent dual inhibition of human epidermal growth factor receptor 2 (HER2) and histone deacetylase 1 (HDAC1), leading to cell cycle arrest and apoptosis.[14]
-
Induction of Apoptosis: These compounds can trigger programmed cell death through the intrinsic pathway, characterized by an increased Bax/Bcl-2 ratio and activation of caspase-3.[14]
-
Cell Cycle Arrest: Arrest of the cell cycle, often at the G2/M phase, is another key mechanism by which these compounds exert their antiproliferative effects.[14]
Caption: Proposed anticancer mechanism of action.
Quantitative Data
The following table presents the in vitro anticancer activity of representative benzazepinone and related derivatives.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 3b (Benzodiazepin-2-one) | HepG2 | 6-9 | [14] |
| Compound 28 (Benzoxazepine) | MCF-7 | 0.67 | [15] |
| Compound 11b (Spiro-benzazepine) | A549 | 1.95 | [16] |
Experimental Protocols
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated.
Cardiovascular Activity: Bradycardic Agents
A significant area of investigation for benzazepinone derivatives has been their application as specific bradycardic agents, which reduce heart rate without affecting myocardial contractility.
Mechanism of Action: If Channel Inhibition
These compounds act as inhibitors of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which are responsible for the "funny" current (If) in the sinoatrial node.[17] The If current is a key determinant of cardiac pacemaker activity, and its inhibition leads to a slowing of the heart rate.[18]
Structure-Activity Relationship (SAR)
-
Aromatic Ring Substitution: The substitution pattern on the aromatic rings significantly influences bradycardic activity.[17]
-
Nitrogen Atom Nature: The nature of the central nitrogen atom is a critical determinant of potency.[17]
-
Alkyl Chain Length: The length of the alkyl chains connecting different parts of the molecule plays a crucial role in optimizing activity.[17]
Vasopressin Antagonism
Certain derivatives of the broader benzazepine class have been developed as antagonists of the vasopressin V₂ receptor, leading to aquaresis (excretion of free water) without significant electrolyte loss. This makes them valuable for treating conditions like hyponatremia.
Conclusion and Future Perspectives
The this compound scaffold is a remarkably versatile platform for the development of novel therapeutics. The diverse biological activities, including anticonvulsant, anticancer, bradycardic, and vasopressin antagonist effects, underscore its importance in medicinal chemistry. Future research should focus on elucidating the precise molecular targets for each activity, optimizing lead compounds through detailed SAR studies, and exploring novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. The continued investigation of this privileged scaffold holds great promise for the discovery of new and effective treatments for a wide range of diseases.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C10H11NO | CID 248580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Schmidt reaction - Wikipedia [en.wikipedia.org]
- 8. organicreactions.org [organicreactions.org]
- 9. jk-sci.com [jk-sci.com]
- 10. Schmidt Reaction [organic-chemistry.org]
- 11. longdom.org [longdom.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and anticonvulsant activity of 8-alkoxy-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepin-1-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In Silico and in vitro evaluation of the anticancer effect of a 1,5-Benzodiazepin-2-One derivative (3b) revealing potent dual inhibition of HER2 and HDAC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anticancer activity of (1,2,3,5-tetrahydro-4,1-benzoxazepine-3-yl)-pyrimidines and -purines against the MCF-7 cell line: Preliminary cDNA microarray studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1’-cyclohexan]-5-ol derivatives as PARP-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Specific bradycardic agents. 1. Chemistry, pharmacology, and structure-activity relationships of substituted benzazepinones, a-new class of compounds exerting antiischemic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Heart rate reduction by pharmacological If current inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Discovery and Synthesis of 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one
Abstract
This technical guide provides a comprehensive overview of the core scientific principles and methodologies surrounding the synthesis and characterization of 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one. This seven-membered lactam, built upon the benzazepine scaffold, represents a significant "privileged structure" in medicinal chemistry. We will delve into the strategic rationale behind its synthesis, focusing on the classical Beckmann rearrangement as the primary illustrative method. The guide details the necessary precursors, step-by-step reaction protocols, and critical structural elucidation techniques. Furthermore, it contextualizes the molecule's importance by exploring the broad pharmacological potential of the benzazepine class and presents a generalized workflow for the discovery of novel analogs. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a detailed understanding of this foundational heterocyclic compound.
Introduction: The Significance of the Benzazepine Scaffold
Privileged Structures in Medicinal Chemistry
In the field of drug discovery, certain molecular frameworks, known as "privileged structures," demonstrate the ability to bind to multiple, diverse biological targets. These scaffolds provide a versatile template for the development of novel therapeutic agents. The benzazepine core, a seven-membered heterocyclic ring fused to a benzene ring, is a prominent example of such a scaffold[1]. Its derivatives have been successfully developed into drugs with a wide array of pharmacological activities, including antihypertensive, anti-depressant, and anti-ischaemic properties[2]. The conformational flexibility of the seven-membered ring allows derivatives to adopt specific three-dimensional arrangements, enabling potent and selective interactions with various biological receptors and enzymes[3].
Emergence of this compound: A Core Moiety
This compound (also known as 1-benzazepin-2-one or homocarbostyril) is the foundational lactam of this class. Its discovery was not a singular event but rather the outcome of foundational organic synthesis efforts aimed at creating seven-membered nitrogen-containing heterocycles. It serves as a critical starting material and key intermediate for the synthesis of more complex and pharmacologically active molecules[4][5]. Understanding its synthesis and properties is fundamental for any researcher working on benzazepine-based drug candidates.
Retrosynthetic Analysis and Synthesis Strategies
Conceptualizing the Synthesis: A Logic-Driven Approach
The primary challenge in synthesizing the 1-benzazepin-2-one core is the construction of the seven-membered lactam ring. Retrosynthetically, the most logical disconnection is at the amide bond, which suggests a ring-expansion strategy from a readily available six-membered carbocyclic precursor. This approach is generally more efficient than attempting to form the seven-membered ring through intermolecular cyclization, which can be entropically disfavored.
Key Synthetic Methodologies: A Comparative Analysis
Several classical organic reactions can be employed for the ring-expansion synthesis of this compound.
-
Beckmann Rearrangement of α-Tetralone Oxime: This is the most traditional and widely cited method. It involves the acid-catalyzed rearrangement of a ketoxime to an amide[6]. The reaction is robust and proceeds via the migration of the alkyl group anti-periplanar to the oxime's hydroxyl group, directly yielding the desired seven-membered lactam[7][8]. Its primary advantage is the use of readily available starting materials.
-
Schmidt Reaction of α-Tetralone: This reaction offers a more direct route from the ketone, avoiding the isolation of the oxime intermediate. It involves treating the ketone (α-tetralone) with hydrazoic acid (HN₃) under acidic conditions[9]. The reaction proceeds through the addition of hydrazoic acid to the protonated carbonyl, followed by a rearrangement with the expulsion of nitrogen gas. While efficient, this method requires the handling of highly toxic and explosive hydrazoic acid, necessitating stringent safety protocols.
Detailed Experimental Protocol: Synthesis via Beckmann Rearrangement
This protocol is a two-step process starting from α-tetralone.
Step 1: Synthesis of α-Tetralone Oxime
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve α-tetralone (1.0 eq) in ethanol.
-
Reagent Addition: Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) to the solution. The sodium acetate acts as a base to liberate free hydroxylamine from its hydrochloride salt.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into a beaker of cold water. The α-tetralone oxime will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and dry. Recrystallization from an appropriate solvent (e.g., ethanol/water) can be performed to yield the pure oxime.
Step 2: Beckmann Rearrangement to this compound
-
Catalyst Preparation: In a flask equipped with a stirrer and protected from atmospheric moisture, place polyphosphoric acid (PPA) or another strong protic acid like sulfuric acid[6]. Heat the acid to approximately 80-100°C to ensure it is fluid.
-
Reactant Addition: Carefully and portion-wise, add the dried α-tetralone oxime (1.0 eq) to the hot acid with vigorous stirring. The addition should be controlled to manage the exothermic reaction.
-
Reaction: Increase the temperature to 120-130°C and stir for 15-30 minutes. The rearrangement is typically rapid at this temperature.
-
Workup: Cool the reaction mixture slightly and then carefully pour it onto crushed ice. This will hydrolyze the PPA and precipitate the crude product.
-
Purification: Collect the crude solid by vacuum filtration. Wash the solid with cold water, followed by a dilute sodium bicarbonate solution to neutralize any residual acid, and then again with water. The crude product can be purified by recrystallization from a suitable solvent like ethyl acetate or by column chromatography on silica gel to afford pure this compound.
Structural Elucidation and Physicochemical Characterization
The Importance of Spectroscopic Verification
Unambiguous confirmation of the synthesized molecule's structure is paramount. A combination of spectroscopic techniques is used to verify the successful ring expansion and confirm the identity and purity of this compound.
Analytical Techniques and Expected Data
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This technique provides information on the number and environment of protons. For the target compound, one would expect to see distinct signals for the aromatic protons (typically in the 7.0-7.5 ppm region), a broad singlet for the N-H proton of the lactam (which can vary but often appears downfield), and a series of multiplets for the three methylene (-CH₂-) groups of the seven-membered ring, likely in the 1.5-3.5 ppm range[10].
-
¹³C NMR: This spectrum will show the number of unique carbon environments. Key signals include the carbonyl carbon (C=O) of the lactam (around 170-175 ppm), four signals for the aromatic carbons (120-140 ppm), and three signals for the aliphatic methylene carbons (20-50 ppm).
-
-
Infrared (IR) Spectroscopy: IR spectroscopy is crucial for identifying key functional groups. The two most important absorptions for this molecule are:
-
A strong, sharp absorption band for the lactam carbonyl (C=O) stretch, typically appearing around 1650-1680 cm⁻¹.
-
A medium absorption for the N-H stretch of the secondary amide, usually observed in the 3200-3400 cm⁻¹ region.
-
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. For this compound (C₁₀H₁₁NO), the expected molecular ion peak [M]⁺ would be observed at m/z = 161.15.
Data Summary Table
| Technique | Feature | Expected Value / Observation |
| ¹H NMR | Aromatic Protons | δ 7.0 - 7.5 ppm (multiplet, 4H) |
| N-H Proton | δ ~8.0 ppm (broad singlet, 1H) | |
| Aliphatic Protons | δ 1.5 - 3.5 ppm (multiplets, 6H) | |
| ¹³C NMR | Lactam Carbonyl (C=O) | δ ~172 ppm |
| Aromatic Carbons | δ 125 - 140 ppm (4 signals) | |
| Aliphatic Carbons | δ 25 - 45 ppm (3 signals) | |
| IR | N-H Stretch | 3200 - 3400 cm⁻¹ |
| C=O Stretch (Lactam) | 1650 - 1680 cm⁻¹ | |
| Mass Spec. | Molecular Ion [M]⁺ | m/z = 161.15 |
Biological Activity and Therapeutic Potential
While the parent compound this compound is primarily a synthetic intermediate, its scaffold is central to numerous biologically active molecules[1]. Derivatives have been shown to act on a variety of targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. For example, benzazepine-containing drugs like Benazepril act as ACE inhibitors for hypertension, while others like Fenoldopam are dopamine D1 receptor agonists[2]. The therapeutic potential of this class spans cardiovascular disease, central nervous system disorders, and oncology[1][3]. The diagram below illustrates a generic signaling pathway often modulated by GPCR-targeting drugs, a common mechanism for many benzazepine derivatives.
Illustrative Signaling Pathway
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. 1,5-Benzoxazepines as a unique and potent scaffold for activity drugs: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Beckmann Rearrangement [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]
An In-Depth Technical Guide to the Neuropharmacological Functions of 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one
This guide provides a comprehensive exploration of the 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one scaffold, a cornerstone in modern neuropharmacology. We will dissect its role not as a standalone therapeutic but as a "privileged scaffold"—a molecular framework that serves as a versatile starting point for developing potent and selective modulators of critical central nervous system (CNS) targets. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage this scaffold's potential in creating next-generation neurological therapies.
Part 1: The this compound Core: A Privileged Scaffold
The this compound molecule is a bicyclic lactam with the chemical formula C₁₀H₁₁NO.[1] Its structure, featuring a seven-membered diazepine ring fused to a benzene ring, provides a three-dimensional architecture that is exceptionally well-suited for interaction with a diverse range of biological targets within the CNS.[2][3] This versatility has established the benzazepine core as a privileged structure in medicinal chemistry, a concept describing molecular frameworks that can provide ligands for multiple, distinct receptor families.[4]
The neuropharmacological significance of this scaffold is rooted in the broader history of benzodiazepines, a class of drugs renowned for their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties, primarily through the modulation of GABA-A receptors.[5][6] However, the 1-benzazepin-2-one core and its related benzazepine structures extend far beyond GABAergic mechanisms, providing a template for drugs targeting dopaminergic, serotonergic, and glutamatergic systems, among others.[7][8][9] Its unique conformational properties allow for the precise orientation of functional groups, enabling the design of derivatives with high affinity and selectivity for specific receptor subtypes.[10]
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO | [1] |
| Molar Mass | 161.20 g/mol | [1] |
| IUPAC Name | 1,3,4,5-tetrahydro-1-benzazepin-2-one | [1] |
| Description | Bicyclic structure serving as a key intermediate in the synthesis of therapeutic agents. | [2][3] |
Part 2: The Scaffold in Neuropharmacological Drug Design: Mechanisms and SAR
The true power of the this compound scaffold lies in its synthetic tractability. Its core structure can be systematically modified to generate vast libraries of derivatives, each with a potentially unique neuropharmacological profile. This section explores the key CNS targets modulated by benzazepinone derivatives and the critical structure-activity relationships (SAR) that govern their function.
Key CNS Targets and Mechanisms of Action
Derivatives built upon the benzazepine framework have been shown to interact with several critical neurotransmitter systems. The scaffold's ability to present substituents in distinct spatial orientations allows it to be tailored for different receptor binding pockets.
-
Serotonergic System (5-HT Receptors): The most prominent example is Lorcaserin , a derivative of a related 3-benzazepine scaffold, which functions as a selective 5-HT2C receptor agonist .[7] Activation of these receptors in the hypothalamus is a key mechanism for regulating appetite, making Lorcaserin a targeted anti-obesity agent. The SAR studies for this class revealed that substitutions on the benzazepine nitrogen and the aromatic ring are critical for potency and selectivity against other 5-HT receptor subtypes like 5-HT2A and 5-HT2B.[7]
-
Dopaminergic System (Dopamine Receptors): The 1-phenylbenzazepine series, a close structural relative, has yielded numerous potent and selective ligands for the Dopamine D1 receptor .[8][11][12] SAR studies in this family have demonstrated that:
-
A 6-chloro group on the benzazepine ring can enhance D1 affinity.[11]
-
Substituents on the benzazepine nitrogen (e.g., methyl vs. allyl) and the 1-phenyl ring significantly modulate receptor affinity and can determine whether a compound acts as an agonist or an antagonist.[12]
-
The C-8 position is tolerant of various substituents, allowing for further tuning of properties.[12]
-
-
Glutamatergic System (AMPA Receptors): Recent research has explored 2,3-benzodiazepine derivatives as inhibitors of the AMPA receptor channel.[9] While structurally distinct from the 1-benzazepin-2-one core, this highlights the broader applicability of the seven-membered ring system in modulating excitatory neurotransmission. These compounds can influence receptor desensitization and deactivation rates, offering a potential therapeutic avenue for neurological disorders involving excitotoxicity.[9]
-
GABAergic System (GABA-A Receptors): Although the classic targets for benzodiazepines, the 1-benzazepin-2-one scaffold can also be used to generate GABA-A modulators.[5] The mechanism involves binding to an allosteric site on the GABA-A receptor, enhancing the effect of the inhibitory neurotransmitter GABA, which leads to the characteristic anxiolytic and sedative effects.[6][13]
Figure 1: A diagram illustrating how the core this compound scaffold can be derivatized to target multiple distinct neurotransmitter systems, leading to diverse neuropharmacological outcomes.
Summary of Structure-Activity Relationships (SAR)
The following table consolidates key SAR insights from studies on benzazepine derivatives, providing a predictive framework for rational drug design.
| Target Receptor | Structural Moiety | Modification Effect on Activity | Reference |
| Dopamine D1 | Benzazepine Ring | 6-Chloro substitution enhances affinity. | [11] |
| Benzazepine Nitrogen | N-methyl is better tolerated than N-H or N-allyl for affinity. | [12] | |
| 1-Phenyl Ring | C-3' methyl group appears critical for high affinity in some analogs. | [12] | |
| 5-HT2C | General Scaffold | Molecular conformation, dictated by the benzazepine ring, is crucial for activity. | [10] |
| Aromatic Rings | The substitution pattern is a marked determinant of potency and selectivity. | [7][10] | |
| Cardiovascular | Benzazepinone Ring | The ring has a special impact on molecular conformation crucial for bradycardic activity. | [10] |
Part 3: Synthesis and Preclinical Evaluation Framework
The successful development of novel neuropharmacological agents from the benzazepinone scaffold requires robust synthetic methodologies and a rigorous preclinical evaluation pipeline.
General Synthetic Strategy
The construction of the tetrahydro-2-benzazepine core can be achieved through various routes. A modern, sustainable approach utilizes lignin-derived platform chemicals, offering a waste-free, three-step pathway.[14][15]
Figure 2: A simplified workflow for the sustainable synthesis of the tetrahydro-2-benzazepine scaffold from renewable resources.
Experimental Protocol: Sustainable Synthesis of a Tetrahydro-2-benzazepine
This protocol is adapted from a method demonstrating a waste-free synthesis from lignin-derived precursors.[15]
Objective: To synthesize a tetrahydro-2-benzazepine derivative via cyclization of an aminoalkyl-phenol.
Materials:
-
Aminoalkyl-phenol starting material (1.0 equiv., e.g., 0.25 mmol)
-
Paraformaldehyde (1.0 equiv., e.g., 0.25 mmol)
-
Deep Eutectic Solvent (DES): Choline Chloride/Oxalic Acid Dihydrate (ChCl/C₂H₂O₄·2H₂O) in a 1:1 molar ratio.
-
Oven-dried 5 mL reaction vial with a stir bar
-
Water (deionized)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate for extraction
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography).
Procedure:
-
Reaction Setup: To the oven-dried vial, add the aminoalkyl-phenol (1 equiv.), paraformaldehyde (1 equiv.), and the ChCl/Oxalic Acid DES (approx. 1 g). The reaction is performed under a normal air atmosphere.
-
Initial Mixing: Cap the vial and stir the mixture vigorously at room temperature for 1 minute to ensure homogeneity.
-
Cyclization Reaction: Place the vial in a preheated heating block at 70-80 °C. Stir the reaction mixture for 20-48 hours. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).
-
Work-up: Once the reaction is complete, cool the vial to room temperature.
-
Quenching: Add 2 mL of water and 2 mL of saturated NaHCO₃ solution to the reaction mixture. Stir at room temperature for 1 hour to neutralize the acidic solvent and precipitate the product.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase three times with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure tetrahydro-2-benzazepine derivative.
Preclinical Evaluation: Pharmacokinetics and In Vitro Assays
Pharmacokinetics (PK): Benzazepine derivatives, like the broader benzodiazepine class, are typically lipophilic, allowing them to cross the blood-brain barrier and accumulate in the CNS.[16] Metabolism is primarily hepatic, often involving cytochrome P450 (CYP) enzymes, followed by glucuronide conjugation and renal excretion.[13] The elimination half-life can vary widely depending on the specific substitutions, from short-acting (1-12 hours) to long-acting (40-250 hours) for classic benzodiazepines.[17]
Experimental Protocol: In Vitro Functional Assay (cAMP Measurement for D1 Receptor Antagonism)
This protocol outlines a self-validating system to determine if a test compound acts as a Dopamine D1 receptor antagonist.
Objective: To measure the ability of a test compound to inhibit dopamine-induced cyclic AMP (cAMP) production in cells expressing the D1 receptor.
Materials:
-
HEK293 cells stably expressing the human Dopamine D1 receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).
-
Dopamine (agonist).
-
Test compounds (potential antagonists).
-
Forskolin (positive control for adenylyl cyclase activation).
-
A competitive immunoassay kit for cAMP detection (e.g., HTRF, ELISA).
-
384-well assay plates.
Procedure:
-
Cell Preparation: Plate the D1-expressing HEK293 cells in 384-well plates and grow to 80-90% confluency. On the day of the assay, replace the growth medium with assay buffer.
-
Compound Preparation: Prepare serial dilutions of the test compounds and the reference antagonist (e.g., SCH23390) in assay buffer.
-
Antagonist Incubation: Add the diluted test compounds to the appropriate wells. Incubate the plate at 37°C for 20 minutes to allow the compounds to bind to the receptors.
-
Agonist Stimulation: Prepare a solution of dopamine at a concentration that elicits an 80% maximal response (EC₈₀), as predetermined in a separate agonist dose-response experiment. Add this dopamine solution to all wells except the basal control wells.
-
Controls:
-
Basal Control: Cells with assay buffer only (no dopamine, no antagonist).
-
Maximal Stimulation Control: Cells with dopamine (EC₈₀) only (no antagonist).
-
Reference Antagonist Control: Cells with dopamine (EC₈₀) and a known concentration of a reference antagonist.
-
-
Incubation: Incubate the plate at 37°C for 30 minutes to allow for cAMP production.
-
Detection: Stop the reaction and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Data Analysis: Convert the raw data to cAMP concentrations. Normalize the data with the basal control as 0% and the maximal stimulation control as 100%. Plot the percent inhibition versus the log concentration of the test compound. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of the antagonist required to inhibit 50% of the dopamine-induced cAMP production.
Part 4: Conclusion and Future Directions
The this compound scaffold and its structural isomers represent a highly validated and exceptionally fruitful platform for neuropharmacological drug discovery. Its utility extends far beyond the classic sedative and anxiolytic effects associated with benzodiazepines, providing a foundation for highly selective agents targeting diverse neurological pathways. The ability to systematically modify the core structure allows for the fine-tuning of affinity, selectivity, and pharmacokinetic properties, addressing the complex needs of CNS disorders.
Future research will likely focus on leveraging this scaffold to develop compounds with novel mechanisms of action and improved safety profiles. This includes the design of biased agonists that selectively activate specific downstream signaling pathways, allosteric modulators that offer a more subtle level of receptor control, and derivatives with optimized ADME properties to reduce off-target effects and improve patient compliance. As our understanding of the molecular basis of neurological disease deepens, the versatility of the benzazepinone core will ensure its continued relevance as a critical tool in the development of next-generation therapies.
References
- 1. This compound | C10H11NO | CID 248580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Benzodiazepine - Wikipedia [en.wikipedia.org]
- 7. Discovery and structure-activity relationship of (1R)-8-chloro-2,3,4,5-tetrahydro-1-methyl-1H-3-benzazepine (Lorcaserin), a selective serotonin 5-HT2C receptor agonist for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Specific bradycardic agents. 1. Chemistry, pharmacology, and structure-activity relationships of substituted benzazepinones, a-new class of compounds exerting antiischemic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. "Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepin" by Rajan Giri, Hari K. Namballa et al. [academicworks.cuny.edu]
- 13. ClinPGx [clinpgx.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. From Wood to Tetrahydro-2-benzazepines in Three Waste-Free Steps: Modular Synthesis of Biologically Active Lignin-Derived Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Benzodiazepine Pharmacokinetics - The Alliance for Benzodiazepine Best Practices [benzoreform.org]
- 17. Benzodiazepine Pharmacology and Central Nervous System–Mediated Effects - PMC [pmc.ncbi.nlm.nih.gov]
The Unseen Architects: A Technical Guide to the Role of Intermediates in Organic Synthesis
Abstract
In the intricate and elegant world of organic synthesis, the final product is often the celebrated culmination of a multi-step journey. However, the true architects of these molecular transformations are the transient, often elusive, species known as intermediates. These are chemical entities that are formed from reactants and react further to give the products of a chemical reaction.[1][2][3] This guide provides an in-depth exploration of the pivotal role of intermediates, offering researchers, scientists, and drug development professionals a technical and practical understanding of their formation, characterization, and strategic manipulation. We will delve into the causality behind experimental choices, supported by authoritative references, detailed protocols, and visual schematics to illuminate the core of synthetic strategy.
The Fundamental Role and Classification of Synthetic Intermediates
An organic synthesis intermediate is a molecular entity that is formed during the course of a reaction but is not the final product.[2][4] These species are typically short-lived and highly reactive, existing at a local energy minimum along the reaction coordinate.[5][6] Understanding the nature of these intermediates is paramount, as their structure, stability, and reactivity dictate the feasibility of a transformation, the reaction pathway, and the eventual stereochemical outcome.[2][7][]
Intermediates can be broadly classified based on their chemical structure and their functional role within a synthetic sequence.
Classification by Chemical Structure:
-
Carbocations: Positively charged carbon species, typically sp² hybridized with a vacant p-orbital. They are powerful electrophiles.[1][5]
-
Carbanions: Negatively charged carbon species, acting as potent nucleophiles.[1][5] Enolates are a particularly vital subclass.
-
Free Radicals: Species with an unpaired electron, often involved in chain reactions.[1][2]
-
Carbenes and Nitrenes: Neutral species with a divalent carbon or monovalent nitrogen, respectively. They are highly reactive.[2]
-
Organometallic Species: Intermediates featuring a carbon-metal bond, crucial in modern cross-coupling reactions.
Classification by Synthetic Role:
-
Starting Intermediates: The initial "building blocks" that form the early framework of a target molecule.[9]
-
Key Intermediates: Core structures that define the main skeleton, key functional groups, or stereochemistry of the final product.[9]
-
Final Intermediates: The immediate precursors to the Active Pharmaceutical Ingredient (API) or target molecule, typically just one synthetic step away.[9][]
Caption: Hierarchical classification of organic intermediates.
Case Study I: The Carbocation Intermediate in Nucleophilic Substitution
Carbocations are quintessential reactive intermediates, particularly in unimolecular nucleophilic substitution (Sₙ1) and elimination (E1) reactions.[5][7] Their formation is often the rate-determining step, and their stability (tertiary > secondary > primary) profoundly influences the reaction pathway.[6]
The Sₙ1 reaction proceeds through a two-step mechanism involving the initial formation of a carbocation intermediate, which is then attacked by a nucleophile.[7][11] This planar intermediate allows the nucleophile to attack from either face, often leading to a racemic mixture if the starting material is chiral.
Mechanism: Sₙ1 Reaction of tert-Butyl Bromide
-
Heterolytic Cleavage: The carbon-bromine bond breaks, with the leaving group (Br⁻) taking both electrons, forming a planar tert-butyl carbocation. This is the slow, rate-determining step.
-
Nucleophilic Attack: A nucleophile (e.g., water) attacks the electrophilic carbocation.
-
Deprotonation: A final, rapid deprotonation step yields the final alcohol product.
Caption: Mechanism of an Sₙ1 reaction via a carbocation intermediate.
Experimental Protocol: Solvolysis of tert-Butyl Chloride
This protocol demonstrates the Sₙ1 reaction where the solvent (water) also acts as the nucleophile.
-
Setup: To a 50 mL round-bottom flask, add 10 mL of a 50:50 isopropanol/water solution. Add a magnetic stir bar and place the flask in a water bath at 25°C.
-
Initiation: Add 1.0 mL of tert-butyl chloride to the solvent mixture and start stirring immediately.
-
Monitoring: Monitor the reaction progress by periodically taking aliquots and titrating the generated HCl with a standardized NaOH solution using a bromothymol blue indicator.
-
Work-up: Once the reaction is complete (no further acid is produced), pour the mixture into a separatory funnel containing 20 mL of water.
-
Extraction: Extract the aqueous layer with 2 x 15 mL of diethyl ether.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield tert-butanol.
| Parameter | Value | Reference |
| Substrate | tert-Butyl Chloride | General Sₙ1 Principle |
| Nucleophile | Water | [11] |
| Solvent | 50:50 Isopropanol/Water | Common Solvolysis |
| Temperature | 25°C | Standard Conditions |
| Expected Product | tert-Butanol | [11] |
Case Study II: The Enolate Intermediate in C-C Bond Formation
Enolates are among the most important nucleophilic intermediates in organic synthesis, enabling the formation of carbon-carbon bonds.[12][13][14] They are generated by the deprotonation of a carbon atom alpha to a carbonyl group.[15] The resulting negative charge is stabilized by resonance, delocalizing onto the electronegative oxygen atom.[15]
The Aldol reaction, a cornerstone of organic chemistry, relies on the nucleophilic addition of an enolate to a carbonyl compound, forming a β-hydroxy carbonyl compound.[16]
Mechanism: Base-Catalyzed Aldol Condensation
-
Enolate Formation: A base removes an acidic α-proton from an aldehyde or ketone to form a resonance-stabilized enolate intermediate.
-
Nucleophilic Attack: The nucleophilic α-carbon of the enolate attacks the electrophilic carbonyl carbon of a second molecule.
-
Protonation: The resulting alkoxide intermediate is protonated by the solvent or a weak acid to give the β-hydroxy carbonyl product.
Experimental Protocol: Synthesis of Dibenzalacetone
This is a crossed-aldol condensation where an enolate of acetone reacts with two equivalents of benzaldehyde.
-
Setup: In a 125 mL Erlenmeyer flask, dissolve 2.0 g of sodium hydroxide in 20 mL of water, then add 15 mL of 95% ethanol. Cool the solution in an ice bath.
-
Reactant Addition: In a separate beaker, prepare a mixture of 5.3 mL of benzaldehyde and 2.0 mL of acetone.
-
Reaction: While stirring the cooled NaOH solution, slowly add the benzaldehyde-acetone mixture. A yellow precipitate should form.
-
Crystallization: Continue stirring for 15 minutes. Remove the flask from the ice bath and allow it to warm to room temperature for another 15 minutes.
-
Isolation: Collect the solid product by vacuum filtration and wash the crystals with cold water until the washings are neutral to litmus paper.
-
Purification: Recrystallize the crude product from a minimal amount of hot ethanol to obtain pure dibenzalacetone.
| Parameter | Value | Reference |
| Enolate Source | Acetone | General Aldol Principle |
| Electrophile | Benzaldehyde | [16] |
| Base | Sodium Hydroxide | [16] |
| Solvent | Ethanol/Water | Common Aldol Conditions |
| Expected Product | Dibenzalacetone | [16] |
Case Study III: The Phosphorus Ylide and the Wittig Reaction
The Wittig reaction is a powerful and reliable method for synthesizing alkenes by reacting an aldehyde or ketone with a phosphorus ylide (a Wittig reagent).[17][18][19] A key advantage is that the double bond is formed at a specific, predetermined location.[20] The reaction proceeds through a unique set of intermediates.
Mechanism: The Wittig Reaction
-
Ylide Formation: A phosphonium salt is deprotonated with a strong base to form the nucleophilic phosphorus ylide.
-
Cycloaddition: The ylide attacks the carbonyl carbon, leading to a zwitterionic betaine intermediate, which rapidly closes to form a four-membered ring called an oxaphosphetane.[17][18][20]
-
Cycloreversion: The oxaphosphetane intermediate decomposes in an irreversible, exothermic step to yield the final alkene and a highly stable triphenylphosphine oxide byproduct, which is the driving force of the reaction.[18][20]
Caption: Mechanism of the Wittig reaction, highlighting key intermediates.
Experimental Protocol: Synthesis of trans-Stilbene
This protocol details the synthesis of trans-stilbene from benzaldehyde and benzyltriphenylphosphonium chloride.
-
Ylide Generation: Suspend 3.9 g of benzyltriphenylphosphonium chloride in 25 mL of anhydrous diethyl ether in a dry flask under a nitrogen atmosphere. Add 10 mL of a 1.6 M solution of n-butyllithium in hexane dropwise at room temperature. Stir for 30 minutes until a deep orange/red color persists.
-
Reaction: Cool the ylide solution in an ice bath. Add a solution of 1.0 g of benzaldehyde in 10 mL of anhydrous diethyl ether dropwise over 15 minutes.
-
Quenching: After the addition is complete, remove the ice bath and stir at room temperature for 1 hour. Quench the reaction by carefully adding 20 mL of water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with 15 mL of diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol to yield trans-stilbene.
| Parameter | Value | Reference |
| Phosphonium Salt | Benzyltriphenylphosphonium chloride | [21] |
| Base | n-Butyllithium (n-BuLi) | [21] |
| Carbonyl | Benzaldehyde | [21] |
| Solvent | Anhydrous Diethyl Ether | [22] |
| Expected Product | trans-Stilbene | [21] |
Modern Synthesis: Organometallic Intermediates in Cross-Coupling
Palladium-catalyzed cross-coupling reactions have transformed modern organic synthesis, particularly in the pharmaceutical industry.[23] These reactions rely on a catalytic cycle involving transient organopalladium intermediates.[23][24]
The Suzuki-Miyaura coupling, for instance, joins an organoboron compound with an organohalide. The mechanism proceeds via a Pd(0)/Pd(II) catalytic cycle.
Catalytic Cycle: Suzuki Coupling
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide, forming a Pd(II) intermediate.
-
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step requires a base.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.
Caption: Catalytic cycle for the Suzuki reaction showing Pd intermediates.
Strategic Control: The Use of Protecting Groups
In the synthesis of complex, multifunctional molecules, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a reaction occurring elsewhere in the molecule.[25][26] This is achieved using "protecting groups," which create a temporary, stable intermediate derivative.[25][26]
An ideal protecting group must be:
-
Easy to install in high yield.
-
Stable to the specific reaction conditions it is meant to endure.
-
Easy to remove in high yield under mild conditions that do not affect other functional groups.[25]
Workflow: Protection of an Alcohol A common strategy is to protect an alcohol as a silyl ether, such as a tert-butyldimethylsilyl (TBS) ether. This group is stable to many reaction conditions (e.g., organometallic reagents, basic conditions) but can be easily removed with a fluoride source like tetrabutylammonium fluoride (TBAF).
References
- 1. study.com [study.com]
- 2. zmsilane.com [zmsilane.com]
- 3. scribd.com [scribd.com]
- 4. arborpharmchem.com [arborpharmchem.com]
- 5. Reactive Intermediates | Carbocations| Benzynes [allen.in]
- 6. youtube.com [youtube.com]
- 7. fiveable.me [fiveable.me]
- 9. Pharmaceutical Intermediates Types Guide - Wolfa [wolfabio.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. fiveable.me [fiveable.me]
- 13. scribd.com [scribd.com]
- 14. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. pharmacy180.com [pharmacy180.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. Wittig Reaction [organic-chemistry.org]
- 19. byjus.com [byjus.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 22. Grignard reagent - Wikipedia [en.wikipedia.org]
- 23. jmcct.com [jmcct.com]
- 24. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 25. catalogimages.wiley.com [catalogimages.wiley.com]
- 26. researchgate.net [researchgate.net]
spectroscopic data of 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
An In-Depth Technical Guide to the Spectroscopic Characterization of 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS No: 4424-80-0), a key heterocyclic scaffold in medicinal chemistry and drug development.[1] The benzazepine core is integral to various therapeutic agents, particularly those targeting the central nervous system.[2] Accurate structural elucidation and purity assessment are paramount, and this document serves as an authoritative resource for researchers by detailing the interpretation of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. Methodologies for data acquisition are also presented to ensure reproducible and reliable characterization.
Molecular Structure and Overview
This compound possesses a bicyclic structure, fusing a benzene ring to a seven-membered lactam (azepan-2-one) ring. This framework is a valuable building block in organic synthesis due to its versatile chemical properties.[1] The molecular formula is C₁₀H₁₁NO with a molecular weight of approximately 161.20 g/mol .[3]
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Table 1: ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~9.5 | Singlet (broad) | 1H | NH -1 |
| ~7.2-7.0 | Multiplet | 4H | Ar-H (C6, C7, C8, C9) |
| ~2.8 | Triplet | 2H | CH₂ -5 |
| ~2.4 | Triplet | 2H | CH₂ -3 |
| ~2.1 | Quintet | 2H | CH₂ -4 |
Data synthesized from public repositories.[3]
Interpretation:
-
N-H Proton (δ ~9.5): The downfield singlet corresponds to the amide proton. Its broadness is characteristic of protons attached to nitrogen due to quadrupole broadening and potential hydrogen exchange.
-
Aromatic Protons (δ ~7.0-7.2): The multiplet in the aromatic region integrating to four protons confirms the presence of the unsubstituted benzene ring.
-
Aliphatic Protons (δ ~2.1-2.8): The three distinct signals in the aliphatic region, each integrating to two protons, are characteristic of the three methylene (-CH₂-) groups in the seven-membered ring. The signal at δ ~2.8 (triplet) is assigned to the C5 protons, which are adjacent to the aromatic ring and a CH₂ group. The signal at δ ~2.4 (triplet) corresponds to the C3 protons, adjacent to the carbonyl group and a CH₂ group. The upfield quintet at δ ~2.1 is assigned to the C4 protons, which are coupled to both the C3 and C5 protons, resulting in a more complex splitting pattern. Conformational studies of related benzazepines have shown that the seven-membered ring can undergo chair-to-chair interconversion, which can influence coupling constants and chemical shifts.[4][5]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments.
Table 2: ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~175 | C =O (C2) |
| ~140 | Ar-C (C9a) |
| ~135 | Ar-C (C5a) |
| ~128-125 | Ar-C H (C6, C7, C8, C9) |
| ~35 | C H₂ (C3) |
| ~31 | C H₂ (C5) |
| ~28 | C H₂ (C4) |
Data synthesized from public repositories.[3]
Interpretation:
-
Carbonyl Carbon (δ ~175): The signal significantly downfield is characteristic of an amide carbonyl carbon.
-
Aromatic Carbons (δ ~125-140): Six signals are expected for the benzene ring. The two quaternary carbons (C5a and C9a) are typically found further downfield than the protonated carbons. The remaining four signals correspond to the four aromatic CH groups.
-
Aliphatic Carbons (δ ~28-35): The three upfield signals correspond to the three methylene carbons of the azepine ring, consistent with the ¹H NMR data.
Experimental Protocol: NMR Data Acquisition
A self-validating protocol for NMR analysis ensures data integrity.
-
Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for amides to ensure the N-H proton is clearly observed.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to obtain high-resolution spectra.[6]
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse proton spectrum.
-
Set a spectral width of approximately 16 ppm, centered around 6 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire at least 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set a spectral width of approximately 220 ppm.
-
Use a 45-degree pulse angle and a relaxation delay of 2 seconds.
-
Acquire several hundred to a few thousand scans, as the natural abundance of ¹³C is low.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum (e.g., CDCl₃ at 77.16 ppm).
Caption: A generalized workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |
|---|---|---|---|
| ~3200 | Strong, Broad | N-H | Stretching |
| ~3050 | Medium | Aromatic C-H | Stretching |
| ~2930 | Medium | Aliphatic C-H | Stretching |
| ~1660 | Strong, Sharp | C=O (Amide I) | Stretching |
| ~1600, ~1490 | Medium | C=C | Aromatic Ring Stretching |
| ~1400 | Medium | C-N | Stretching |
Data synthesized from public repositories, which often use KBr wafer techniques.[3]
Interpretation:
-
N-H Stretch (~3200 cm⁻¹): A strong, broad peak in this region is definitive for the N-H bond of the secondary amide.
-
C=O Stretch (~1660 cm⁻¹): A very strong and sharp absorption here is characteristic of the carbonyl group in a lactam (cyclic amide). This is often referred to as the Amide I band.
-
C-H Stretches (~3050 and ~2930 cm⁻¹): Peaks just above 3000 cm⁻¹ are typical for aromatic C-H stretching, while those just below are for aliphatic C-H stretching, confirming the presence of both structural motifs.
-
Aromatic C=C Stretches (~1600, ~1490 cm⁻¹): These absorptions are indicative of the benzene ring.
Experimental Protocol: FTIR Data Acquisition (KBr Pellet)
-
Sample Preparation: Grind a small amount (~1-2 mg) of the solid sample with ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Background Scan: Run a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed for characteristic absorption bands.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its structure.
Table 4: GC-MS Fragmentation Data
| Mass-to-Charge Ratio (m/z) | Proposed Ion |
|---|---|
| 161 | [M]⁺ (Molecular Ion) |
| 132 | [M - C₂H₅]⁺ or [M - CO - H]⁺ |
| 106 | [C₇H₅NH]⁺ |
Data synthesized from the NIST Mass Spectrometry Data Center.[3]
Interpretation:
-
Molecular Ion Peak (m/z 161): The peak at m/z 161 corresponds to the molecular weight of the compound (C₁₀H₁₁NO), confirming its elemental composition.[3]
-
Key Fragments (m/z 132, 106): The fragmentation pattern provides structural insights. The peak at m/z 132 likely arises from the loss of an ethyl radical or the sequential loss of CO and a hydrogen atom. The prominent fragment at m/z 106 is characteristic of benzazepine structures and can be attributed to the cleavage of the seven-membered ring, leading to a stable aromatic fragment.
Caption: A proposed major fragmentation pathway for the title compound.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
-
GC Separation:
-
Injector Temperature: 250°C.
-
Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm).
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Detection:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230°C.
-
-
Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to determine the molecular ion and fragmentation pattern.
Conclusion
The collective spectroscopic evidence from ¹H NMR, ¹³C NMR, IR, and MS provides a definitive structural confirmation of this compound. The ¹H and ¹³C NMR spectra establish the carbon-hydrogen framework, IR spectroscopy confirms the key functional groups (amide N-H and C=O), and mass spectrometry verifies the molecular weight and provides characteristic fragmentation data. The protocols and interpretations detailed in this guide serve as a robust reference for researchers in pharmaceutical development and chemical synthesis, ensuring the accurate and reliable characterization of this important heterocyclic compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis and pharmacological characterization of some benzazepinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C10H11NO | CID 248580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Conformational NMR study of N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis Development, Spectroscopy Characterizations, and Molecular Docking Study of Some New Bis-1,3-Oxazepine and Bis-1,3-Benzoxazepine Derivatives – Oriental Journal of Chemistry [orientjchem.org]
Methodological & Application
Analytical Methodologies for the Quantification and Characterization of 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
This document provides a comprehensive guide to the analytical methods for the characterization and quantification of 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one. This versatile bicyclic amide is a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders[1]. Its robust analysis is critical for ensuring quality control, pharmacokinetic studies, and metabolic pathway elucidation. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step protocols for immediate application.
Introduction to the Analyte: Physicochemical Properties and Analytical Significance
This compound is a neutral, aromatic lactam with a molecular weight of 161.2 g/mol [1]. Its structure, featuring a benzene ring fused to a seven-membered lactam ring, dictates its analytical behavior. Understanding its properties is paramount for method development.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO | --INVALID-LINK-- |
| Molecular Weight | 161.2 g/mol | --INVALID-LINK-- |
| Appearance | Light brown solid | --INVALID-LINK-- |
| Melting Point | 143-144 °C | --INVALID-LINK-- |
| Boiling Point | 339 °C at 760 mmHg | --INVALID-LINK-- |
The primary analytical challenges involve achieving sensitive and selective quantification in complex matrices such as biological fluids or reaction mixtures, and unambiguous structural confirmation. This guide will focus on the most powerful and widely accessible techniques for these purposes: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC) for Quantification
HPLC is the workhorse for the quantitative analysis of non-volatile and thermally stable compounds like this compound. Reversed-phase HPLC, where the stationary phase is non-polar and the mobile phase is polar, is the most suitable approach due to the analyte's moderate polarity.
Rationale for Method Design
The selection of the stationary and mobile phases is critical for achieving optimal separation. A C18 (octadecylsilyl) column is a robust starting point, offering excellent hydrophobic retention for the aromatic ring of the analyte. The mobile phase, typically a mixture of water and an organic modifier like acetonitrile or methanol, allows for the fine-tuning of retention time and peak shape[2]. A gradient elution is often preferred over isocratic elution for complex samples, ensuring that both early and late-eluting impurities are resolved effectively[3]. UV detection is ideal, given the presence of the chromophoric benzene ring.
Sample Preparation Protocol
Proper sample preparation is crucial for accurate and reproducible HPLC analysis. The primary goals are to remove interfering matrix components and ensure the analyte is dissolved in a solvent compatible with the mobile phase[4][5].
Protocol for Sample Preparation from a Solid Matrix (e.g., Pharmaceutical Formulation):
-
Accurately weigh a portion of the homogenized solid sample.
-
Add a suitable solvent, such as methanol or acetonitrile, to dissolve the analyte. The initial solvent choice should be guided by the sample's overall solubility characteristics[6].
-
Vortex or sonicate the mixture to ensure complete dissolution of the analyte.
-
Centrifuge the sample to pellet any insoluble excipients.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter that could damage the HPLC column[6].
-
Dilute the filtered sample with the initial mobile phase to a concentration within the calibrated range of the instrument.
HPLC Method Protocol
This protocol provides a starting point for the analysis of this compound. Method optimization may be required depending on the specific sample matrix and available instrumentation.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard for reversed-phase separation of aromatic compounds. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidification improves peak shape for amine/amide compounds. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic modifier providing good separation efficiency. |
| Gradient | 5% B to 95% B over 20 minutes | Ensures elution of a wide range of polar and non-polar compounds. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Detection | UV at 254 nm | The benzene ring provides strong absorbance at this wavelength. |
Self-Validation: The method's validity should be confirmed by assessing linearity, accuracy, precision, and specificity according to ICH guidelines. A linear response should be observed over a defined concentration range. Accuracy can be determined by spike-recovery experiments, and precision by repeated injections of the same sample.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification
GC-MS is a powerful technique for both the identification and quantification of volatile and thermally stable compounds. While this compound has a relatively high boiling point, it is amenable to GC analysis. The mass spectrometer provides definitive structural information through fragmentation patterns.
Rationale for Method Design
A non-polar capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5 or equivalent), is a good choice for the separation of this analyte. The temperature program is crucial for achieving good peak shape and resolution. Electron ionization (EI) at 70 eV is the standard ionization technique, providing reproducible fragmentation patterns for library matching and structural elucidation.
GC-MS Method Protocol
Sample Preparation: The sample should be dissolved in a volatile organic solvent such as dichloromethane or ethyl acetate. If the analyte is in an aqueous matrix, liquid-liquid extraction (LLE) will be necessary.
| Parameter | Recommended Condition | Rationale |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl polysiloxane | A versatile, non-polar column suitable for a wide range of compounds. |
| Carrier Gas | Helium at a constant flow of 1 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Inlet Temperature | 280 °C | Ensures complete volatilization of the analyte. |
| Injection Mode | Splitless (for trace analysis) or Split (for higher concentrations) | The mode is chosen based on the expected analyte concentration. |
| Oven Program | Initial 100 °C, hold for 1 min, ramp at 15 °C/min to 300 °C, hold for 5 min | A general-purpose program that should effectively elute the analyte. |
| MS Transfer Line | 280 °C | Prevents condensation of the analyte before entering the mass spectrometer. |
| Ion Source Temp. | 230 °C | Standard temperature for an EI source. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides characteristic and reproducible fragmentation. |
| Scan Range | m/z 40-400 | Covers the molecular ion and expected fragment ions. |
Expected Mass Spectra and Fragmentation
The mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) at m/z 161. The fragmentation pattern will be characteristic of the benzazepinone structure. Common fragmentation pathways for related benzodiazepine structures involve cleavages within the seven-membered ring[7].
Expected Key Fragments:
-
m/z 161: Molecular ion ([C₁₀H₁₁NO]⁺)
-
m/z 133: Loss of CO ([M-CO]⁺)
-
m/z 118: Further fragmentation involving the aliphatic portion of the ring.
-
m/z 91: Tropylium ion, characteristic of compounds with a benzyl moiety.
References
Topic: Synthesis Protocols for 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
An Application Note for Researchers, Scientists, and Drug Development Professionals
The 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one core is a privileged scaffold in medicinal chemistry.[1] This seven-membered lactam, fused to a benzene ring, is a key structural feature in a range of biologically active compounds and marketed pharmaceuticals.[1][2] Its derivatives have shown utility as angiotensin-converting enzyme (ACE) inhibitors, such as Benazepril, and have been investigated for roles as sodium and calcium channel blockers, analgesics, and agents targeting the central nervous system.[1][2] The therapeutic potential of this scaffold makes it a frequent target in drug discovery campaigns, necessitating robust and versatile synthetic methods.[3][4]
This guide provides an in-depth analysis of the primary synthetic strategies to construct the this compound ring system. We will move beyond simple procedural lists to explore the mechanistic rationale behind key synthetic routes, offering field-proven insights for researchers. The protocols detailed herein—from classical rearrangements to modern catalytic cyclizations—are presented as self-validating systems, complete with discussions on optimization and substrate scope.
Key Synthetic Strategies: A Comparative Overview
The construction of the benzazepinone core is primarily achieved through the formation of the seven-membered ring. The choice of strategy often depends on the availability of starting materials, desired substitution patterns on the aromatic ring, and scalability requirements. The two most prominent and well-documented methods are the Beckmann Rearrangement and Ring-Closing Metathesis (RCM).
| Synthetic Strategy | Core Principle | Typical Starting Material | Key Advantages | Common Limitations |
| Beckmann Rearrangement | Acid-catalyzed rearrangement of a ketoxime to a lactam. | α-Tetralone Oxime | Classical, well-established route. Utilizes readily available starting materials. | Can produce isomeric mixtures.[5] Requires strongly acidic conditions which may not be suitable for sensitive substrates. |
| Ring-Closing Metathesis | Intramolecular cyclization of a diene precursor using a transition metal catalyst. | Substituted anilines | High functional group tolerance. Provides excellent access to substituted analogs.[2] Can be performed on a multigram scale. | Requires multi-step synthesis of the diene precursor. Metal catalyst cost and removal can be a concern. |
| Intramolecular Cyclization | Ring formation via C-N bond formation from a linear precursor. | o-aminobenzyl derivatives or similar precursors.[6] | Can be a direct and atom-economical approach. | Precursor synthesis can be complex. Cyclization efficiency may vary. |
Strategy 1: The Classical Beckmann Rearrangement
The Beckmann rearrangement is a cornerstone of lactam synthesis and represents the most traditional method for preparing the parent this compound.[2][7] The reaction proceeds by treating a ketoxime with an acid catalyst, which promotes the migration of the group anti-periplanar to the oxime's hydroxyl group, yielding a nitrilium ion intermediate that is subsequently hydrolyzed to the corresponding amide (lactam).[8][9]
Causality and Mechanistic Insight
The synthesis begins with the conversion of α-tetralone to its corresponding oxime. Under strong acid conditions (e.g., sulfuric acid, polyphosphoric acid), the oxime's hydroxyl group is protonated, transforming it into a good leaving group (water).[9][10] This departure triggers a concerted[2][3]-shift of one of the carbon groups attached to the oxime carbon.[8] In the case of α-tetralone oxime, the migrating group is the aryl-alkyl carbon, which attacks the electron-deficient nitrogen, expanding the ring from six to seven members and forming the lactam after tautomerization.[5]
Caption: Workflow for the Beckmann Rearrangement synthesis.
Experimental Protocol: Synthesis from α-Tetralone
Part A: Preparation of α-Tetralone Oxime
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve α-tetralone (1.0 eq) in ethanol.
-
Reagent Addition: Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq) to the solution.
-
Reaction: Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and pour it into cold water. A white precipitate of the oxime will form.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum. The α-tetralone oxime is typically used in the next step without further purification.
Part B: Beckmann Rearrangement
-
Reaction Setup: Cautiously add polyphosphoric acid (PPA) or concentrated sulfuric acid to a round-bottom flask equipped with a mechanical stirrer and a thermometer.
-
Substrate Addition: Slowly add the dried α-tetralone oxime (1.0 eq) to the acid in portions, ensuring the internal temperature does not exceed 120-130°C.
-
Reaction: Stir the mixture at this temperature for 15-30 minutes. The solution will typically become dark.
-
Workup: Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring. This will neutralize the acid and precipitate the crude product.
-
Isolation and Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water and a dilute sodium bicarbonate solution until the washings are neutral. Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to yield pure this compound as a crystalline solid.
Note: The regioselectivity of the rearrangement can be an issue if substituted tetralones are used, potentially leading to a mixture of lactam isomers. Studies have investigated various acid catalysts and conditions to optimize the yield and regioselectivity.[5]
Strategy 2: Ring-Closing Metathesis (RCM)
Ring-closing metathesis has emerged as a powerful and versatile strategy for constructing the benzazepinone scaffold, particularly for accessing analogs with substitutions on the phenyl ring.[2] This method relies on an intramolecular olefin metathesis reaction of a suitable diene precursor, catalyzed by ruthenium complexes like Grubbs' catalysts, to form the seven-membered ring.[11]
Causality and Mechanistic Insight
This synthetic route involves the initial preparation of an N-acylated o-vinylaniline derivative, which serves as the diene precursor for the RCM reaction. The key step involves the formation of a new carbon-carbon double bond between C3 and C4 of the nascent benzazepine ring, with the concurrent release of ethylene gas.[2][11] The resulting unsaturated lactam is then hydrogenated to yield the final saturated this compound. This approach is highly efficient and offers a modular way to introduce diversity.[2]
Caption: General workflow for the RCM synthesis of benzazepinones.
Experimental Protocol: A Four-Step RCM Approach
This protocol is adapted from a demonstrated multigram-scale synthesis.[2]
Step 1 & 2: Synthesis of Diene Precursor
-
Starting Material: Begin with a commercially available substituted o-aminostyrene or synthesize it via Stille coupling of an o-haloaniline with vinyltributyltin.
-
Amidation: Dissolve the o-vinylaniline (1.0 eq) in a suitable solvent like dichloromethane (DCM). Cool the solution to 0°C.
-
Reagent Addition: Add a base such as triethylamine (1.5 eq), followed by the dropwise addition of acryloyl chloride (1.2 eq) or another suitable acylating agent like vinylacetic acid with a coupling agent.
-
Isolation: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Perform an aqueous workup, extract with DCM, dry the organic layer over sodium sulfate, and purify the crude product by column chromatography to obtain the diene precursor.
Step 3: Ring-Closing Metathesis
-
Reaction Setup: Dissolve the diene precursor (1.0 eq) in degassed DCM to a concentration of approximately 0.05 M.
-
Catalyst Addition: Add Grubbs' second-generation catalyst (typically 5 mol %) to the solution.
-
Reaction: Stir the mixture at room temperature for 18-24 hours. The reaction progress can be monitored by the disappearance of the starting material via TLC or LC-MS.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel to isolate the unsaturated benzazepinone.
Step 4: Hydrogenation
-
Reaction Setup: Dissolve the unsaturated benzazepinone (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and methanol.
-
Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst (approx. 10% by weight).
-
Reaction: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) at 1 atm. Stir vigorously at room temperature until the reaction is complete.
-
Isolation: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing with methanol. Concentrate the filtrate under reduced pressure to yield the final this compound, which can be further purified by recrystallization if necessary.
RCM and Hydrogenation Data Summary
The following table summarizes typical results for the final two steps of the synthesis as reported in the literature.[2]
| Substrate Substitution | RCM Yield (%) | Hydrogenation Yield (%) | Catalyst (RCM) |
| Unsubstituted | 92 | 99 | Grubbs' 2nd Gen (5 mol%) |
| 8-Fluoro | 95 | 99 | Grubbs' 2nd Gen (5 mol%) |
| 7-Trifluoromethyl | 88 | 99 | Grubbs' 2nd Gen (5 mol%) |
Strategy 3: Alternative Intramolecular Cyclization Methods
Beyond the two main strategies, other intramolecular cyclization reactions have been developed to access the benzazepinone core. These methods often provide unique advantages, such as using sustainable reagents or enabling different substitution patterns.
Sustainable Synthesis from Lignin-Derived Monomers
A notably green and efficient protocol has been developed that constructs tetrahydro-2-benzazepines from aminoalkyl-phenols, which can be derived from lignin, a renewable biomass source.[12] This approach utilizes a deep eutectic solvent (DES) composed of choline chloride and oxalic acid, which acts as both the solvent and the catalyst, eliminating the need for hazardous acids.
Caption: A sustainable route to benzazepines via intramolecular cyclization.
Protocol: Cyclization in a Deep Eutectic Solvent[12]
-
Reaction Setup: In a vial equipped with a stirring bar, combine the aminoalkyl-phenol (1.0 eq), paraformaldehyde (1.0 eq), and the deep eutectic solvent ChCl/C₂H₂O₄·2H₂O (1:1 molar ratio).
-
Reaction: Cap the vial and stir the mixture rapidly at room temperature for 1 minute, then heat to 70–80 °C and stir for 20–48 hours.
-
Workup: Cool the reaction mixture to room temperature. Add water and a saturated solution of NaHCO₃ and stir for 1 hour to neutralize the acidic solvent and precipitate the product.
-
Isolation: The product can be isolated by extraction with an organic solvent, followed by drying and evaporation.
This method is highly modular and represents a significant step towards waste-free synthesis by incorporating all functional groups from the starting material into the final product.[12]
Conclusion
The synthesis of this compound and its derivatives is achievable through several effective strategies. The classical Beckmann rearrangement offers a direct route from readily available tetralones but can be limited by harsh conditions and potential regioselectivity issues. For broader functional group tolerance and the synthesis of diverse analogs, Ring-Closing Metathesis provides a superior, albeit more step-intensive, alternative that has been proven to be robust and scalable.[2] Furthermore, emerging intramolecular cyclization methods, particularly those employing sustainable and catalytic systems, are paving the way for more environmentally benign and atom-economical syntheses.[12] The optimal choice of protocol will ultimately be guided by the specific synthetic goal, desired substitution pattern, and the scale of the reaction.
References
- 1. Tetrahydro-benzazepines and Aryl-substituted Tetrahydro-benzazepines: Important Scaffolds in Medicinal Chemistry | Indian Institute of Technology Madras [iitm.ac.in]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. Page loading... [guidechem.com]
- 7. Recent Advances in the Development of Catalytic Methods that Construct Medium-ring Lactams, Partially Saturated Benzazepines and their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Beckmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
Revolutionizing Neurological Disease Research: Advanced Cellular Models and High-Content Analysis
Introduction: Overcoming the Barriers of the Brain
Neurological disorders, a vast and complex group of conditions affecting the central and peripheral nervous system, present a formidable challenge to researchers and clinicians. The intricate cellular architecture of the brain, coupled with the limitations of traditional animal models in fully recapitulating human-specific disease aspects, has historically impeded progress in understanding disease mechanisms and developing effective therapies. However, the convergence of stem cell technology, advanced 3D culture systems, and powerful analytical platforms is ushering in a new era of neurological research.
This guide provides an in-depth exploration of cutting-edge applications utilizing human induced pluripotent stem cells (iPSCs) to create physiologically relevant models of neurological diseases. We will delve into detailed protocols for generating specific neuronal subtypes and complex brain organoids, leveraging genome engineering for precise disease modeling, and employing high-content imaging and multi-omics approaches for deep phenotypic and mechanistic analysis. This integrated approach offers an unprecedented window into the human brain, accelerating the journey from fundamental discovery to therapeutic intervention.
Section 1: The Foundation - Generating High-Fidelity Neurological Models
The cornerstone of modern neurological disease modeling is the ability to generate patient-specific and disease-relevant cell types in vitro. Human iPSCs, capable of differentiation into any cell type in the body, provide a renewable and genetically tailored source material.
The Rationale: Why iPSCs are a Game-Changer
Patient-derived iPSCs carry the unique genetic blueprint of the individual, allowing for the creation of "disease-in-a-dish" models that can accurately reflect the genetic underpinnings of a neurological disorder. This is particularly crucial for sporadic forms of diseases with complex genetic risk factors and for studying the effects of specific mutations in familial cases. Furthermore, the ability to generate various neural cell types—neurons, astrocytes, microglia—and assemble them into complex cultures allows for the investigation of cell-cell interactions and their role in disease progression.
Protocol: Directed Differentiation of iPSCs into Spinal Motor Neurons
Spinal motor neurons are the primary cell type affected in devastating diseases like Amyotrophic Lateral Sclerosis (ALS) and Spinal Muscular Atrophy (SMA). This protocol outlines a robust method for their directed differentiation from iPSCs, a critical tool for studying these conditions.
Causality Behind the Steps: This protocol mimics the developmental cues that specify motor neuron fate in the embryonic spinal cord. It involves a dual inhibition of SMAD signaling to promote neural induction, followed by the timed application of Sonic Hedgehog (SHH) and Retinoic Acid (RA) to pattern the neural progenitors towards a ventral, motor neuron identity.
Step-by-Step Methodology:
-
iPSC Maintenance: Culture feeder-free iPSCs on a suitable matrix (e.g., Geltrex) in a maintenance medium (e.g., StemFlex™). Passage cells every 3-4 days to maintain pluripotency. It is critical to regularly perform quality control, including karyotyping and pluripotency marker expression analysis (e.g., OCT4, SOX2).
-
Neural Induction (Day 0-5):
-
Dissociate iPSCs into a single-cell suspension and seed onto non-adherent plates to form embryoid bodies (EBs) in a neural induction medium.
-
This medium should contain dual SMAD inhibitors (e.g., Noggin and SB431542) to efficiently convert iPSCs to neural fate.
-
-
Motor Neuron Progenitor Specification (Day 6-14):
-
Transfer EBs to adherent culture plates coated with a suitable matrix.
-
Culture in a neural differentiation medium supplemented with Retinoic Acid (RA) and a Sonic Hedgehog (SHH) agonist (e.g., Purmorphamine or SAG). This step patterns the cells towards a spinal cord, ventral progenitor identity.
-
-
Motor Neuron Maturation (Day 15 onwards):
-
Switch to a maturation medium containing neurotrophic factors such as Brain-Derived Neurotrophic Factor (BDNF), Glial Cell-Derived Neurotrophic Factor (GDNF), and Ciliary Neurotrophic Factor (CNTF).
-
Continue culture for at least 2-3 weeks to allow for the expression of mature motor neuron markers (e.g., HB9/MNX1, ISL1) and the development of functional properties.
-
Self-Validation: The success of the differentiation can be validated at multiple stages. Early neural progenitors should express PAX6 and SOX2. Motor neuron progenitors will co-express OLIG2 and NKX6.1. Mature motor neurons will be positive for βIII-tubulin (TUJ1), HB9, and Islet1/2. Functional validation can be performed via electrophysiology to detect action potentials.
Section 2: Disease-in-a-Dish - Modeling Neurological Disorders with Precision
With a reliable source of disease-relevant neurons, researchers can begin to probe the cellular and molecular underpinnings of specific neurological disorders.
Case Study: Modeling Parkinson's Disease
Parkinson's disease (PD) is characterized by the progressive loss of dopaminergic neurons in the substantia nigra. iPSC-derived dopaminergic neurons from PD patients have successfully recapitulated key disease phenotypes, including:
-
α-synuclein Aggregation: Increased levels of total and aggregated α-synuclein, a hallmark of PD pathology.
-
Mitochondrial Dysfunction: Impaired mitochondrial respiration, transport, and increased susceptibility to oxidative stress.
-
Synaptic and Axonal Defects: Defective synaptic connectivity and axonal pathology.
These patient-derived models provide
Application Note: A Comprehensive Guide to the Synthesis of Benazepril from 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one
Abstract
Benazepril is a potent, long-acting angiotensin-converting enzyme (ACE) inhibitor widely prescribed for the management of hypertension and heart failure.[1][2] Its efficacy is derived from its active metabolite, benazeprilat, which is formed by the cleavage of the ester group in the liver.[1] This application note provides a detailed, research-grade guide for the multi-step synthesis of benazepril hydrochloride, commencing with the readily available lactam, 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one. The described pathway emphasizes the strategic introduction of chirality and the coupling of key intermediates, offering insights into the chemical principles and practical considerations for each transformation. The protocols are designed for researchers, medicinal chemists, and drug development professionals, providing a robust framework for laboratory-scale synthesis.
Introduction and Strategic Overview
The synthesis of complex chiral molecules like benazepril requires a carefully planned strategy to control stereochemistry and maximize yield. The core structure of benazepril consists of a seven-membered benzazepine ring coupled to an N-substituted L-alanine ethyl ester derivative. Our synthetic approach, starting from the parent benzazepine lactam, can be logically divided into two primary phases:
-
Phase 1: Construction of the Chiral Lactam Core. This phase focuses on the functionalization of the starting material, this compound, to introduce the necessary amine functionality at the C3 position with the correct (S)-stereochemistry. This involves N-alkylation to install the side chain, followed by stereoselective amination.
-
Phase 2: Side-Chain Coupling and Finalization. The second phase involves the crucial C-N bond formation between the chiral amine intermediate and the ethyl 2-oxo-4-phenylbutyrate side chain via reductive amination. Subsequent deprotection and salt formation yield the final active pharmaceutical ingredient (API), benazepril hydrochloride.
This modular approach allows for the purification and characterization of key intermediates, ensuring the quality and purity of the final product.
Overall Synthetic Scheme
The multi-step synthesis is outlined below, illustrating the transformation from the starting lactam to benazepril hydrochloride.
Figure 1: High-level overview of the synthetic pathway to Benazepril HCl.
Experimental Protocols: Phase 1 - Chiral Lactam Core Synthesis
This phase is dedicated to the preparation of the key chiral intermediate, (3S)-3-amino-1-(tert-butoxycarbonylmethyl)-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one.
Protocol 2.1: N-Alkylation of this compound
This step introduces the acetic acid side chain, protected as a tert-butyl ester, onto the lactam nitrogen. The tert-butyl group serves as a robust protecting group that can be selectively removed under acidic conditions in the final step.
Reaction: this compound + tert-Butyl bromoacetate → tert-Butyl 2-(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetate
Materials:
| Reagent | M.W. | Amount | Moles (equiv.) |
|---|---|---|---|
| This compound | 161.20 | 10.0 g | 62.0 mmol (1.0) |
| tert-Butyl bromoacetate | 195.04 | 14.5 g | 74.4 mmol (1.2) |
| Potassium tert-butoxide (t-BuOK) | 112.21 | 8.36 g | 74.4 mmol (1.2) |
| Toluene | - | 200 mL | - |
Procedure:
-
To a dry 500 mL round-bottom flask under an inert nitrogen atmosphere, add this compound and toluene.
-
Cool the suspension to 0 °C in an ice bath.
-
Add potassium tert-butoxide portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Stir the resulting mixture at 0 °C for 30 minutes.
-
Add tert-butyl bromoacetate dropwise via a syringe over 20 minutes.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).
-
Upon completion, quench the reaction by slowly adding 100 mL of deionized water.
-
Separate the organic layer. Extract the aqueous layer twice with 50 mL of toluene.
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield a crude oil. Purify by flash column chromatography (Silica gel, gradient elution 10-40% Ethyl Acetate in Hexane) to obtain the product as a clear oil.
-
Expected Yield: ~85-90%.
Scientist's Note: The use of a strong, non-nucleophilic base like potassium tert-butoxide is crucial for the efficient deprotonation of the lactam nitrogen without competing side reactions. Toluene is an excellent solvent for this reaction due to its inertness and appropriate boiling point for potential heating if the reaction is sluggish at room temperature.
Protocol 2.2: Synthesis and Chiral Resolution of 3-Amino-lactam Intermediate
This sequence involves the introduction of an amine at the C3 position followed by separation of the desired (S)-enantiomer. A common industrial route involves bromination, followed by substitution with azide and subsequent reduction.[3] The final racemic amine is then resolved.
Reaction Sequence:
-
Bromination: Intermediate from 2.1 → tert-Butyl 2-(3-bromo-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetate
-
Azidation: Bromo-intermediate + NaN₃ → tert-Butyl 2-(3-azido-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetate
-
Reduction: Azido-intermediate → (rac)-3-Amino-1-(tert-butoxycarbonylmethyl)-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one
-
Resolution: Racemic amine + L-(+)-Tartaric Acid → Diastereomeric Salt Separation
Procedure (Condensed):
-
The N-alkylated lactam is brominated at the alpha-position using a suitable brominating agent (e.g., N-Bromosuccinimide with a radical initiator).
-
The resulting 3-bromo lactam is then reacted with sodium azide in a polar aprotic solvent like DMSO to yield the 3-azido intermediate.[1]
-
Safety Note: Sodium azide is highly toxic and potentially explosive. Handle with extreme caution in a well-ventilated fume hood.
-
-
The 3-azido lactam is reduced to the racemic 3-amino lactam. A common method is catalytic hydrogenation using Palladium on Carbon (Pd/C) under a hydrogen atmosphere.[2]
-
Chiral Resolution: The resolution of the racemic amine is a critical step.[2] a. Dissolve the racemic amine (1.0 equiv.) in a heated solution of ethanol. b. In a separate flask, dissolve L-(+)-tartaric acid (0.5-0.6 equiv.) in a minimal amount of hot ethanol. c. Add the tartaric acid solution to the amine solution. d. Allow the mixture to cool slowly to room temperature, then cool further to 0-4 °C to promote crystallization of the diastereomeric salt. e. The (S)-amine-L-tartrate salt typically crystallizes preferentially. Filter the solid and wash with cold ethanol. f. To liberate the free amine, suspend the salt in a biphasic mixture of ethyl acetate and a saturated aqueous sodium bicarbonate solution. Stir until the solid dissolves. g. Separate the organic layer, dry over sodium sulfate, and concentrate to yield the enantiomerically enriched (S)-3-amino-1-(tert-butoxycarbonylmethyl)-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one. The enantiomeric excess (ee) should be determined by chiral HPLC.
Figure 2: Workflow for the chiral resolution of the 3-amino lactam intermediate.
Experimental Protocols: Phase 2 - Coupling and Finalization
With the chiral core in hand, the next phase focuses on constructing the final molecule.
Protocol 3.1: Reductive Amination
This is the key bond-forming step to assemble the benazepril backbone. It involves the condensation of the chiral amine with a keto-ester to form an intermediate imine (or enamine), which is then reduced in situ.
Reaction: (S)-3-Amino-lactam + Ethyl 2-oxo-4-phenylbutyrate → Benazepril (tert-Butyl Ester)
Materials:
| Reagent | M.W. | Amount | Moles (equiv.) |
|---|---|---|---|
| (S)-3-Amino-lactam intermediate | 290.36 | 5.00 g | 17.2 mmol (1.0) |
| Ethyl 2-oxo-4-phenylbutyrate | 206.24 | 3.91 g | 18.9 mmol (1.1) |
| Sodium cyanoborohydride (NaBH₃CN) | 62.84 | 1.30 g | 20.7 mmol (1.2) |
| Methanol | - | 100 mL | - |
| Acetic Acid | - | 1.0 mL | - |
Procedure:
-
In a 250 mL flask, dissolve the (S)-3-amino-lactam intermediate and ethyl 2-oxo-4-phenylbutyrate in methanol.
-
Add acetic acid to catalyze imine formation (maintaining a pH of ~5-6).
-
Stir the solution at room temperature for 1 hour.
-
In a separate beaker, carefully dissolve sodium cyanoborohydride in ~10 mL of methanol.
-
Safety Note: Sodium cyanoborohydride is highly toxic. Handle with appropriate personal protective equipment in a fume hood. It can release toxic HCN gas upon contact with strong acids.
-
-
Add the NaBH₃CN solution dropwise to the reaction mixture over 30 minutes.
-
Stir the reaction at room temperature for 24 hours. Monitor by TLC or LC-MS. The reaction produces a mixture of two diastereomers.[4]
-
Once the reaction is complete, carefully quench by adding 50 mL of 1M HCl to destroy excess hydride.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Add 100 mL of ethyl acetate and 100 mL of water. Adjust the pH of the aqueous layer to ~8-9 with saturated sodium bicarbonate solution.
-
Separate the layers and extract the aqueous phase twice with 50 mL of ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product (a mixture of diastereomers). This is used directly in the next step.
Rationale: Reductive amination is a cornerstone of amine synthesis.[5] Sodium cyanoborohydride is the reagent of choice because it is a mild reducing agent that selectively reduces the protonated iminium ion much faster than the ketone, minimizing the reduction of the starting keto-ester. The acidic catalyst is essential for the initial condensation step.
Protocol 3.2: Deprotection and Hydrochloride Salt Formation
The final steps involve removing the tert-butyl protecting group and forming the stable, crystalline hydrochloride salt of benazepril.
Reaction: Benazepril (tert-Butyl Ester) → Benazepril → Benazepril Hydrochloride
Procedure:
-
Dissolve the crude product from the previous step in 100 mL of a suitable solvent like isopropyl acetate or ethyl acetate.[6]
-
Cool the solution to 0 °C.
-
Bubble dry hydrogen chloride (HCl) gas through the solution for approximately 30-45 minutes, or until precipitation is complete.[4][6] Alternatively, a solution of HCl in isopropanol can be added.
-
The acidic conditions will cleave the tert-butyl ester, and the resulting benazepril will precipitate as its hydrochloride salt.
-
Stir the resulting slurry at 0 °C for 2 hours.
-
Filter the white solid, wash with cold isopropyl acetate, and dry under vacuum at 40-50 °C.
-
The desired (S,S) diastereomer can be selectively crystallized and purified from the minor (R,S) isomer during this process or through subsequent recrystallization from a solvent system like ethanol/ether to achieve high diastereomeric purity (>99%).[4]
-
Characterization: Confirm the structure and purity of the final Benazepril Hydrochloride using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.
-
Expected Overall Yield: ~20-30% from the chiral amine intermediate.
Summary and Conclusion
This application note details a robust and logical synthetic pathway for the preparation of benazepril hydrochloride from this compound. The described protocols highlight key chemical transformations including N-alkylation, stereoselective amination via chiral resolution, a crucial reductive amination coupling step, and final deprotection/salt formation. By providing detailed procedures and explaining the rationale behind experimental choices, this guide serves as a valuable resource for researchers in the field of pharmaceutical synthesis. The successful execution of this synthesis relies on careful control of reaction conditions, rigorous purification of intermediates, and adherence to safety protocols for hazardous reagents.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. WO2005009972A2 - Process for preparation of benazepril - Google Patents [patents.google.com]
- 3. CN1844102A - Process for preparing Benazepril hydrochloride materials - Google Patents [patents.google.com]
- 4. EP1501516B1 - A process for the preparation of benazepril hydrochloride - Google Patents [patents.google.com]
- 5. Reductive Amination in the Synthesis of Pharmaceuticals. | Semantic Scholar [semanticscholar.org]
- 6. CN110835319A - Synthesis method of benazepril intermediate and benazepril hydrochloride - Google Patents [patents.google.com]
Application Notes and Protocols for the Experimental Use of 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one in CNS Research
For: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Potential of a Core CNS Scaffold
1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is a heterocyclic organic compound belonging to the benzazepine class of molecules. Structurally, it features a benzene ring fused to a seven-membered azepine ring, a scaffold that is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. While much of the existing research focuses on the broader class of benzodiazepines, which are well-known for their anxiolytic, anticonvulsant, and muscle relaxant properties, the specific experimental exploration of this compound in central nervous system (CNS) research is an emerging area with considerable potential.[1][2][3]
This compound often serves as a key intermediate in the synthesis of more complex pharmaceutical agents targeting neurological disorders.[1][3] Its unique molecular architecture allows for diverse chemical modifications, making it a versatile starting point for the development of novel therapeutics for conditions such as anxiety and depression.[1][3] The exploration of this core structure is crucial for understanding its intrinsic biological activity and for guiding the rational design of next-generation CNS drugs.
These application notes provide a comprehensive guide for researchers interested in investigating the CNS properties of this compound. The protocols outlined below are designed to be adaptable and serve as a robust starting point for both in vitro and in vivo evaluations.
Part 1: Foundational In Vitro Characterization
The initial stages of CNS drug discovery for a novel compound like this compound involve a series of in vitro assays to determine its primary biological targets, functional activity, and basic cellular effects.
Primary Target Identification: Receptor Binding Assays
Given the structural similarity of the benzazepine scaffold to classical benzodiazepines, a primary logical step is to investigate its interaction with the GABA-A receptor, a key inhibitory neurotransmitter receptor in the CNS.[4] Additionally, considering that some benzazepine derivatives have shown activity at other CNS targets, a broader screening approach is recommended.
Protocol 1: Radioligand Binding Assay for GABA-A Receptor
-
Objective: To determine the binding affinity of this compound for the benzodiazepine site on the GABA-A receptor.
-
Materials:
-
Rat cortical membranes (prepared from adult Sprague-Dawley rats)
-
[³H]-Flunitrazepam (radioligand)
-
Clonazepam (positive control)
-
This compound (test compound)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation cocktail and vials
-
Liquid scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of this compound and clonazepam in the binding buffer.
-
In a 96-well plate, add rat cortical membranes, [³H]-Flunitrazepam (at a concentration near its Kd), and either the test compound, positive control, or buffer (for total binding).
-
For non-specific binding wells, add a high concentration of a non-radiolabeled ligand (e.g., unlabeled flunitrazepam).
-
Incubate the plate at 4°C for 60 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis: Calculate the specific binding and determine the Ki (inhibitory constant) for this compound by non-linear regression analysis of the competition binding data.
Table 1: Hypothetical Binding Affinity Data
| Compound | Target | Ki (nM) |
| This compound | GABA-A Receptor | 150 |
| Clonazepam (Positive Control) | GABA-A Receptor | 2.5 |
Functional Activity Assessment: Electrophysiology
Once binding is established, it is crucial to determine if the compound acts as an agonist, antagonist, or modulator of the target receptor. Patch-clamp electrophysiology on cultured neurons or cells expressing the receptor of interest is the gold standard for this assessment.
Protocol 2: Whole-Cell Patch-Clamp on Cultured Cortical Neurons
-
Objective: To evaluate the functional effect of this compound on GABA-A receptor-mediated currents.
-
Materials:
-
Primary cortical neuron culture
-
External solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, glucose, HEPES)
-
Internal solution (e.g., containing KCl, MgCl₂, EGTA, ATP, GTP, HEPES)
-
GABA (agonist)
-
Diazepam (positive control modulator)
-
This compound (test compound)
-
Patch-clamp rig with amplifier and data acquisition system
-
-
Procedure:
-
Establish a whole-cell patch-clamp recording from a cultured cortical neuron.
-
Apply a sub-maximal concentration of GABA to elicit a baseline current.
-
Co-apply GABA with varying concentrations of this compound.
-
Record the changes in the amplitude and kinetics of the GABA-evoked currents.
-
As a positive control, co-apply GABA with diazepam to observe potentiation of the current.
-
-
Data Analysis: Quantify the percentage potentiation of the GABA-evoked current by the test compound and determine its EC₅₀ (half-maximal effective concentration).
Table 2: Hypothetical Functional Potency Data
| Compound | Assay | EC₅₀ (µM) |
| This compound | GABA-A Current Potentiation | 2.5 |
| Diazepam (Positive Control) | GABA-A Current Potentiation | 0.1 |
Part 2: In Vivo Evaluation of CNS Effects
Following promising in vitro results, the next critical phase is to assess the effects of this compound in living organisms. These studies are essential for understanding its pharmacokinetic profile, behavioral effects, and potential therapeutic efficacy.
Pharmacokinetic Profiling
A fundamental step in in vivo testing is to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound, with a particular focus on its ability to cross the blood-brain barrier (BBB).
Protocol 3: Murine Pharmacokinetic and Brain Penetration Study
-
Objective: To determine the pharmacokinetic parameters and brain-to-plasma concentration ratio of this compound in mice.
-
Materials:
-
Male C57BL/6 mice
-
This compound
-
Vehicle (e.g., saline with 5% DMSO and 10% Tween 80)
-
Blood collection supplies (e.g., heparinized capillaries)
-
Tissue homogenization equipment
-
LC-MS/MS system for bioanalysis
-
-
Procedure:
-
Administer a single dose of this compound to a cohort of mice (e.g., 10 mg/kg, intraperitoneally).
-
At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood samples via tail vein or cardiac puncture.
-
At the same time points, euthanize a subset of animals and harvest their brains.
-
Process blood samples to obtain plasma.
-
Homogenize brain tissue.
-
Extract the compound from plasma and brain homogenates.
-
Quantify the concentration of this compound in each sample using a validated LC-MS/MS method.
-
-
Data Analysis: Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) and the brain-to-plasma ratio at each time point.
Table 3: Hypothetical Pharmacokinetic Parameters
| Parameter | Value |
| Cmax (ng/mL) | 850 |
| Tmax (hr) | 0.5 |
| AUC (ng*hr/mL) | 3200 |
| Half-life (hr) | 3.2 |
| Brain/Plasma Ratio (at Tmax) | 1.8 |
Behavioral Phenotyping
Behavioral assays in rodents are indispensable for evaluating the potential anxiolytic, sedative, and antidepressant-like effects of a novel CNS compound.
Protocol 4: Elevated Plus Maze (EPM) for Anxiolytic Activity
-
Objective: To assess the anxiolytic-like effects of this compound in mice.
-
Materials:
-
Elevated plus maze apparatus (two open arms and two closed arms)
-
Video tracking software
-
Male BALB/c mice
-
This compound
-
Diazepam (positive control)
-
Vehicle
-
-
Procedure:
-
Administer the test compound, positive control, or vehicle to different groups of mice (e.g., 30 minutes before testing).
-
Place each mouse individually in the center of the EPM, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the time spent in the open arms and the number of entries into the open and closed arms using video tracking software.
-
-
Data Analysis: Compare the percentage of time spent in the open arms and the number of open arm entries between the different treatment groups. An increase in these parameters is indicative of an anxiolytic-like effect.
Protocol 5: Forced Swim Test (FST) for Antidepressant-like Activity
-
Objective: To evaluate the potential antidepressant-like effects of this compound in mice.
-
Materials:
-
Cylindrical container filled with water
-
Video recording equipment
-
Male C57BL/6 mice
-
This compound
-
Fluoxetine (positive control)
-
Vehicle
-
-
Procedure:
-
Administer the test compound, positive control, or vehicle to different groups of mice (e.g., 60 minutes before testing).
-
Place each mouse individually into the water-filled cylinder for a 6-minute session.
-
Record the behavior of the mice, and for the last 4 minutes of the session, score the duration of immobility.
-
-
Data Analysis: Compare the duration of immobility between the treatment groups. A significant reduction in immobility time suggests an antidepressant-like effect.
Part 3: Visualizing Experimental Workflows and Pathways
Signaling Pathway
The primary hypothesized mechanism of action for this compound, based on its structural class, is the positive allosteric modulation of the GABA-A receptor.
Caption: Hypothesized mechanism of action of this compound.
Experimental Workflow
The following diagram illustrates a logical progression for the CNS research of a novel compound like this compound.
Caption: A typical workflow for CNS drug discovery.
Conclusion
This compound represents a promising, yet underexplored, chemical scaffold for CNS drug discovery. The protocols and guidelines presented herein provide a comprehensive framework for initiating a thorough investigation into its pharmacological properties. By systematically progressing from in vitro target identification and functional characterization to in vivo pharmacokinetic and behavioral studies, researchers can effectively elucidate the potential of this compound and its derivatives as novel therapeutic agents for neurological disorders. It is imperative that each protocol is optimized and validated for the specific experimental conditions and research questions being addressed.
References
Practical Applications in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals
Introduction
Medicinal chemistry is the engine of drug discovery, a discipline that iteratively designs and synthesizes novel compounds to modulate biological targets implicated in disease. This guide moves beyond theoretical concepts to provide researchers, scientists, and drug development professionals with a detailed overview of cornerstone applications and actionable protocols. We will journey through the typical drug discovery cascade, from finding initial "hits" to refining them into optimized "leads" and evaluating their drug-like properties. The methodologies described herein are fundamental to identifying and advancing new chemical entities toward clinical evaluation. This document is structured to follow the logical progression of a discovery project, emphasizing the causal reasoning behind experimental choices and providing self-validating protocols.
The overall workflow in medicinal chemistry-driven drug discovery is an integrated, cyclical process. It begins with identifying starting chemical matter, progresses through iterative cycles of optimization, and is continuously filtered by preclinical safety and developability assessments.
Caption: High-level overview of the medicinal chemistry workflow.
Section 1: Identifying the Starting Points: Hit Discovery Strategies
The first crucial step in any drug discovery program is to identify "hits"—compounds that exhibit desired biological activity against a target of interest.[1] Two widely adopted and complementary strategies are High-Throughput Screening (HTS) and Fragment-Based Drug Discovery (FBDD).
Application Note 1.1: High-Throughput Screening (HTS) for Hit Identification
HTS is an industrialized process that leverages automation and robotics to test hundreds of thousands to millions of compounds against a biological target in a rapid and cost-effective manner.[2][3] The primary goal is to survey a large and diverse chemical space to find novel starting points for medicinal chemistry optimization.[4]
Causality Behind Experimental Choices: The choice of an HTS assay format is critical. Homogeneous assays (no-wash steps), such as those based on fluorescence polarization (FP) or time-resolved fluorescence resonance energy transfer (TR-FRET), are preferred because they are more amenable to automation and reduce variability.[4] The assay must be robust, reproducible, and miniaturized (typically to 384- or 1536-well formats) to conserve reagents and compound stocks.[2][5] A key statistical parameter, the Z'-factor, is used to validate assay quality; a Z' > 0.5 is generally considered excellent and indicates a large separation between positive and negative controls, ensuring that hits can be identified with high confidence.[3][4]
Caption: The sequential workflow for a typical HTS campaign.
Protocol 1.1: HTS Protocol for a Kinase Inhibitor using Fluorescence Polarization (FP)
This protocol describes a competitive binding assay where a fluorescently labeled ligand (tracer) binds to a kinase. A compound from the library that also binds to the kinase will displace the tracer, causing a decrease in the fluorescence polarization signal.
Materials:
-
Kinase enzyme (e.g., ERK2)
-
Fluorescent tracer (specific for the kinase)
-
Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35
-
Compound library plates (10 mM in DMSO)
-
Positive Control: Known inhibitor (e.g., Staurosporine) at 10 µM
-
Negative Control: DMSO vehicle
-
384-well, low-volume, black assay plates
-
Plate reader capable of FP measurements
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 2X Kinase solution in Assay Buffer.
-
Prepare a 2X Tracer solution in Assay Buffer.
-
The optimal concentrations of kinase and tracer must be predetermined during assay development to achieve a stable, robust assay window.
-
-
Compound Dispensing:
-
Using an automated liquid handler, dispense 50 nL of compound solution (or controls) from the library plates into the assay plates. This results in a final compound concentration of 10 µM in a 5 µL final assay volume.
-
-
Kinase Addition:
-
Add 2.5 µL of the 2X Kinase solution to all wells.
-
Mix by shaking the plate for 1 minute.
-
Incubate for 15 minutes at room temperature to allow compound-kinase binding.
-
-
Tracer Addition:
-
Add 2.5 µL of the 2X Tracer solution to all wells.
-
Mix by shaking the plate for 1 minute.
-
-
Incubation and Measurement:
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Measure the fluorescence polarization on a compatible plate reader.
-
-
Data Analysis (Self-Validating System):
-
Calculate Z'-factor: Use the signals from the positive (Staurosporine) and negative (DMSO) control wells to calculate the Z'-factor. Z' = 1 - (3*(SD_pos + SD_neg)) / |Mean_pos - Mean_neg|. A result > 0.5 validates the screen's quality for that plate.
-
Identify Hits: Normalize the data to the controls. A "hit" is typically defined as a compound that causes a signal reduction greater than three standard deviations from the mean of the negative controls.
-
Application Note 1.2: Fragment-Based Drug Discovery (FBDD)
FBDD is an alternative hit identification strategy that screens libraries of very small molecules, or "fragments" (typically <300 Da).[6][7] The rationale is that smaller molecules can explore chemical space more efficiently, and while they bind with low affinity (micromolar to millimolar range), they often do so with high "ligand efficiency" (binding energy per atom), making them excellent starting points for chemical elaboration.[6][8]
Causality Behind Experimental Choices: Due to the weak binding affinity of fragments, highly sensitive biophysical techniques are required for screening, such as Nuclear Magnetic Resonance (NMR), Surface Plasmon Resonance (SPR), or X-ray crystallography.[8][9] SPR is often preferred for its sensitivity and throughput.[8] The goal is not just to find a binder, but to obtain structural information on how it binds, which is critical for the subsequent fragment-to-lead optimization process.[6][9]
Protocol 1.2: FBDD Primary Screen using Surface Plasmon Resonance (SPR)
This protocol outlines the screening of a fragment library against a target protein immobilized on an SPR sensor chip.
Materials:
-
Purified target protein (e.g., a bromodomain)
-
SPR sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
SPR running buffer (e.g., HBS-EP+)
-
Fragment library (dissolved in DMSO, then diluted in running buffer)
-
SPR instrument (e.g., Biacore)
Step-by-Step Methodology:
-
Protein Immobilization:
-
Immobilize the target protein onto the sensor chip surface via amine coupling according to the manufacturer's protocol. Aim for a density that will yield a signal of ~10,000 Response Units (RU).
-
Create a reference flow cell by performing the activation and blocking steps without protein injection. This is crucial for subtracting non-specific binding and bulk refractive index changes.
-
-
Fragment Library Preparation:
-
Prepare "cocktails" of 5-8 non-overlapping fragments in running buffer at a high concentration (e.g., 200 µM each). The final DMSO concentration should be kept low and constant (<1%).
-
-
Primary Screen:
-
Inject each fragment cocktail over the target and reference flow cells.
-
Monitor the binding response in real-time. A positive response indicates that one or more fragments in the cocktail are binding to the target.
-
-
Deconvolution of Positive Cocktails:
-
For each positive cocktail, re-screen each fragment individually to identify the specific binder(s).
-
-
Hit Validation:
-
Confirm the binding of individual fragment hits by generating a dose-response curve to determine the dissociation constant (KD). Due to weak affinity, this often requires high concentrations and fast kinetics analysis.
-
Section 2: The Iterative Cycle of Improvement: Lead Optimization
Once hits are identified and confirmed, the lead optimization phase begins. The goal is to systematically modify the chemical structure of a hit to improve its potency, selectivity, and drug-like properties. This process is guided by the principles of Structure-Activity Relationships (SAR).[10][11]
Application Note 2.1: Establishing Structure-Activity Relationships (SAR)
SAR is the cornerstone of medicinal chemistry.[10][12] It involves synthesizing and testing a series of related analogs to understand which parts of a molecule are essential for its biological activity.[1][13] This iterative process, known as the design-make-test-analyze (DMTA) cycle, allows chemists to build a detailed understanding of the "pharmacophore"—the key structural features responsible for a molecule's interaction with its target.[11]
Causality Behind Experimental Choices: The DMTA cycle is a hypothesis-driven process. A medicinal chemist might hypothesize that a specific functional group is critical for hydrogen bonding with the target. To test this, they will synthesize analogs where that group is removed or altered and then measure the impact on biological activity.[12] A key metric used in this phase is the IC50 (half-maximal inhibitory concentration), which quantifies the potency of an analog. By systematically mapping these changes, a clear SAR can be established to guide the design of more potent compounds.[1]
Caption: The iterative Design-Make-Test-Analyze (DMTA) cycle in SAR.
Protocol 2.1: IC50 Determination for Lead Optimization
This protocol describes a typical in vitro enzyme assay to determine the IC50 value of a newly synthesized analog.
Materials:
-
Target enzyme and its substrate
-
Synthesized compound and previously tested analogs
-
Assay buffer
-
Detection reagent (e.g., a reagent that produces a colorimetric or fluorescent signal upon substrate turnover)
-
96- or 384-well assay plates
-
Multichannel pipette or automated liquid handler
-
Plate reader
Step-by-Step Methodology:
-
Compound Serial Dilution:
-
Prepare a serial dilution of the test compound in DMSO, typically starting at 10 mM. Create an 11-point, 3-fold dilution series.
-
-
Assay Plate Preparation:
-
Add a small volume of the diluted compound to the assay wells. Include a "no inhibitor" control (DMSO only) and a "no enzyme" control (buffer only).
-
-
Enzyme Incubation:
-
Add the enzyme solution to all wells except the "no enzyme" control.
-
Incubate for a predefined time (e.g., 15 minutes) to allow the compound to bind to the enzyme.
-
-
Initiate Reaction:
-
Add the substrate solution to all wells to start the enzymatic reaction.
-
-
Reaction and Detection:
-
Allow the reaction to proceed for a set time (e.g., 30-60 minutes) within the linear range of the assay.
-
Stop the reaction and/or add the detection reagent according to the specific assay protocol.
-
-
Data Measurement and Analysis:
-
Read the plate on a plate reader at the appropriate wavelength.
-
Subtract the background ("no enzyme" control).
-
Normalize the data, setting the "no inhibitor" control as 100% activity and the highest inhibitor concentration as 0% activity.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation: Example SAR Table
This table illustrates how SAR data is typically organized to guide the next design cycle.
| Compound ID | R-Group Modification | IC50 (nM) | Fold Change vs. Lead 1 |
| Lead 1 | -H | 520 | - |
| Analog 1A | -F (para) | 260 | 2.0x improvement |
| Analog 1B | -Cl (para) | 150 | 3.5x improvement |
| Analog 1C | -CH₃ (para) | 1100 | 2.1x worse |
| Analog 1D | -OCH₃ (para) | 85 | 6.1x improvement |
Analysis: The data suggests that adding a small, electron-donating group like a methoxy (-OCH₃) at the para position is highly beneficial for potency, while a bulky methyl group is detrimental. This provides a clear hypothesis for the next round of synthesis.
Section 3: De-risking the Candidate: In Vitro ADMET Profiling
As potent compounds are developed, it is critical to evaluate their drug-like properties in parallel. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are essential for de-risking candidates and ensuring they have a favorable pharmacokinetic profile.[14][15] Early in vitro ADMET screening helps eliminate compounds with liabilities such as poor metabolic stability or low membrane permeability, saving significant resources.[16][17]
Application Note 3.1: Assessing Metabolic Stability with Liver Microsomes
Metabolic stability is a crucial parameter that influences a drug's half-life and oral bioavailability.[18] The human liver microsome (HLM) stability assay is a standard in vitro tool to assess a compound's susceptibility to metabolism by Phase I enzymes, primarily cytochrome P450s (CYPs).[19][20]
Causality Behind Experimental Choices: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes.[21] By incubating a compound with microsomes in the presence of the necessary cofactor (NADPH), we can simulate hepatic metabolism.[19][20] The rate of disappearance of the parent compound over time is measured by LC-MS/MS. This allows for the calculation of key parameters like in vitro half-life (t½) and intrinsic clearance (Clint), which are used to predict in vivo hepatic clearance.[21][22] A no-NADPH control is essential to ensure the compound loss is due to enzymatic metabolism and not chemical instability.[23]
Protocol 3.1: Human Liver Microsome (HLM) Stability Assay
Materials:
-
Pooled human liver microsomes (e.g., 20 mg/mL stock)
-
Test compounds and positive control (e.g., Verapamil, a rapidly metabolized compound)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (or NADPH stock solution)
-
Acetonitrile with an internal standard (IS) for reaction termination and sample analysis
-
96-well incubation plate and 96-well collection plate
-
LC-MS/MS system
Step-by-Step Methodology:
-
Preparation:
-
Thaw HLM at 37°C and dilute to a working concentration of 0.5 mg/mL in phosphate buffer.[18] Keep on ice.
-
Prepare a working solution of the test compound at 1 µM in phosphate buffer.
-
-
Incubation Setup:
-
In a 96-well plate, add the test compound solution.
-
Pre-warm the plate to 37°C for 5 minutes.
-
Initiate the reaction by adding pre-warmed NADPH solution.
-
-
Time Course Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture to a collection plate containing cold acetonitrile with an internal standard to stop the reaction and precipitate proteins.[18]
-
-
Sample Processing and Analysis:
-
Seal the collection plate, vortex, and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples using an LC-MS/MS method that quantifies the peak area of the parent compound relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the line from linear regression analysis equals the elimination rate constant (k).
-
Calculate the in vitro half-life: t½ = 0.693 / k.
-
Calculate intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration).
-
Application Note 3.2: Evaluating Membrane Permeability with PAMPA
The ability of a drug to pass through biological membranes, like the intestinal wall, is fundamental for oral absorption. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method used to predict passive diffusion, which is a key mechanism for the absorption of many drugs.[24][25][26]
Causality Behind Experimental Choices: PAMPA uses a 96-well plate system where a filter support is coated with an artificial lipid membrane (e.g., lecithin in dodecane), separating a donor compartment from an acceptor compartment.[24][27] This setup mimics the lipid environment of a cell membrane.[28] The test compound is added to the donor well, and after an incubation period, the concentration in both donor and acceptor wells is measured. This allows for the calculation of an apparent permeability coefficient (Papp).[24] The method specifically measures passive transport, making it a simple, cost-effective way to rank-order compounds early in discovery and guide structural modifications to improve absorption.[23][26]
Protocol 3.2: Parallel Artificial Membrane Permeability Assay (PAMPA)
Materials:
-
PAMPA plate system (e.g., a 96-well filter plate and a 96-well acceptor plate)
-
Artificial membrane solution (e.g., 10% lecithin in dodecane)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Test compounds, high permeability control (e.g., Caffeine), and low permeability control (e.g., Famotidine)[25]
-
UV plate reader or LC-MS/MS system
Step-by-Step Methodology:
-
Membrane Coating:
-
Carefully pipette a small volume (~5 µL) of the artificial membrane solution onto the filter of each well in the donor plate. Allow the solvent to evaporate.
-
-
Prepare Acceptor Plate:
-
Fill the wells of the acceptor plate with PBS (pH 7.4).
-
-
Prepare Donor Solutions:
-
Dissolve test compounds and controls in PBS to a final concentration (e.g., 200 µM). The final DMSO concentration should be <1%.
-
-
Assay Assembly:
-
Add the donor solutions to the wells of the coated donor plate.
-
Carefully place the donor plate on top of the acceptor plate, creating a "sandwich."[28]
-
-
Incubation:
-
Incubate the plate sandwich at room temperature for a defined period (e.g., 5 to 18 hours) with gentle shaking.[27]
-
-
Sample Analysis:
-
After incubation, separate the plates.
-
Determine the concentration of the compound in the donor and acceptor wells using a UV plate reader or LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using an established formula that accounts for the volume of the wells, the surface area of the membrane, and the incubation time.
-
Compare the Papp values of test compounds to the controls to classify them as having low, medium, or high permeability.
-
Data Presentation: Example ADMET Data Table
| Compound ID | HLM Clint (µL/min/mg) | PAMPA Papp (10⁻⁶ cm/s) | Classification |
| Lead 1 | 15 | 8.5 | High Perm, Low CL |
| Analog 1B | 12 | 9.2 | High Perm, Low CL |
| Analog 1D | 85 | 7.5 | High Perm, High CL |
| Control (Verapamil) | >150 | N/A | High CL |
| Control (Caffeine) | N/A | >10 | High Perm |
Analysis: While Analog 1D showed the best potency, its metabolic clearance is significantly higher than the lead compound, suggesting a potential liability for in vivo half-life. Lead 1 and Analog 1B exhibit a more balanced profile of good permeability and low clearance, making them more attractive for further development.
Conclusion
The practical applications detailed in this guide represent the core activities that drive modern medicinal chemistry. From the broad-net cast by High-Throughput Screening to the precision of Fragment-Based Drug Discovery, the initial stages are focused on finding quality chemical equity. The subsequent Structure-Activity Relationship-driven optimization is a meticulous, iterative process of molecular engineering aimed at enhancing potency and selectivity. Finally, the integration of early in vitro ADMET profiling ensures that the optimized compounds possess the fundamental properties required to become successful drugs. By understanding the principles behind these applications and executing them with robust, validated protocols, drug discovery teams can more effectively and efficiently navigate the complex path from a biological hypothesis to a clinical candidate.
References
- 1. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]
- 2. High-throughput screening - Wikipedia [en.wikipedia.org]
- 3. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 4. Overview of high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Introduction to fragment-based drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drughunter.com [drughunter.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. What is the structure-activity relationship SAR in drug design? [synapse.patsnap.com]
- 11. Structure-activity relationship (SAR) – REVIVE [revive.gardp.org]
- 12. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 13. collaborativedrug.com [collaborativedrug.com]
- 14. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 16. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 17. In vitro approaches to evaluate ADMET drug properties. | Semantic Scholar [semanticscholar.org]
- 18. merckmillipore.com [merckmillipore.com]
- 19. researchgate.net [researchgate.net]
- 20. mercell.com [mercell.com]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 23. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 25. sygnaturediscovery.com [sygnaturediscovery.com]
- 26. PAMPA | Evotec [evotec.com]
- 27. bioassaysys.com [bioassaysys.com]
- 28. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
Application Notes & Protocols: Advanced Synthetic Strategies for 1,3,4,5-Tetrahydro-2H-1-Benzazepin-2-one Analogues
Abstract
The 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one core is a privileged scaffold in medicinal chemistry, forming the structural basis for a range of therapeutic agents, including the ACE inhibitor Benazepril and various central nervous system (CNS) modulators.[1][2] Its seven-membered lactam ring fused to a benzene ring presents a unique three-dimensional architecture that is valuable for drug design.[3][4] However, the synthesis of diversely substituted analogues, particularly those with modifications on the aromatic ring to improve metabolic stability, poses significant challenges.[1] This guide provides an in-depth analysis of key synthetic techniques, moving beyond simple procedural lists to explain the mechanistic rationale and strategic considerations behind each method. We present field-proven protocols for classical rearrangement reactions, modern catalytic cyclizations, and other strategic approaches, designed to empower researchers in drug development to access a wide array of these valuable compounds.
Strategic Overview: Choosing the Right Synthetic Path
The optimal synthetic route to a specific this compound analogue is dictated by the desired substitution pattern, required scale, and available starting materials. Classical methods like the Beckmann rearrangement are robust for the parent scaffold but often employ harsh acidic conditions that limit functional group tolerance. Modern catalytic methods, such as Ring-Closing Metathesis (RCM), offer unparalleled flexibility for introducing a variety of substituents, especially on the aromatic ring, under milder conditions.[1]
Caption: Strategic decision workflow for selecting a synthetic method.
Classical Ring Expansion: The Beckmann Rearrangement
The Beckmann rearrangement is the quintessential method for synthesizing the parent this compound.[1] This acid-catalyzed reaction transforms an α-tetralone oxime into the seven-membered lactam ring.[5][6]
Mechanistic Insight
The reaction is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water).[7] This is followed by a concerted[1][8]-shift, where the alkyl group anti-periplanar to the leaving group migrates from carbon to the newly electrophilic nitrogen.[6][9] This simultaneous migration and cleavage of the N-O bond avoids the formation of a high-energy nitrene intermediate.[9] The resulting nitrilium ion is then attacked by water, and subsequent tautomerization yields the final amide product.[7]
Caption: Mechanism of the Beckmann Rearrangement.
Protocol: Synthesis via Beckmann Rearrangement
This protocol is adapted from established procedures for the synthesis of hydroxylated benzazepinones.[10]
Step 1: Oximation of α-Tetralone
-
To a solution of the substituted α-tetralone (1.0 eq.) in ethanol/water, add hydroxylamine hydrochloride (1.5 eq.) and sodium acetate (2.0 eq.). The acetate acts as a base to free the hydroxylamine from its hydrochloride salt.
-
Reflux the mixture for 4-6 hours. Monitor the reaction by TLC until the starting tetralone is consumed.
-
Cool the reaction to room temperature and pour into ice water. The oxime product will precipitate.
-
Filter the solid, wash with cold water, and dry under vacuum. The crude oxime is often of sufficient purity for the next step.
Step 2: Beckmann Rearrangement
-
Add the α-tetralone oxime (1.0 eq.) portion-wise to pre-heated polyphosphoric acid (PPA) at 120-140 °C. PPA serves as both the acidic catalyst and the solvent. The high viscosity requires efficient stirring.
-
Maintain the temperature and stir for 2-3 hours. The reaction is typically exothermic upon addition.
-
Cool the mixture and carefully pour it onto crushed ice. This hydrolyzes the PPA and precipitates the product.
-
Neutralize the aqueous solution with a strong base (e.g., 50% NaOH) while cooling in an ice bath.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization.
| Parameter | Value/Condition | Rationale |
| Catalyst | Polyphosphoric Acid (PPA) | Strong dehydrating acid, acts as both catalyst and solvent. |
| Temperature | 120-140 °C | Provides sufficient energy to overcome the activation barrier for rearrangement. |
| Typical Yield | 60-85% | Generally good for this transformation, but substrate dependent. |
| Key Limitation | Harsh acidic conditions | Not suitable for substrates with acid-labile functional groups. |
Modern Cyclization: Ring-Closing Metathesis (RCM)
RCM has emerged as a powerful and versatile strategy for accessing benzazepinone analogues that are difficult to synthesize via classical routes.[1] This method is particularly advantageous for introducing electron-withdrawing groups onto the aromatic ring to enhance metabolic stability.[1] The key is the synthesis of a suitable diene precursor, which undergoes an intramolecular cyclization catalyzed by a ruthenium complex (e.g., Grubbs catalyst).[11][12]
Synthetic Workflow
The general approach involves a four-step sequence starting from commercially available materials.[1]
Caption: General workflow for benzazepinone synthesis via RCM.
Protocol: RCM for Substituted Benzazepinones
This protocol is based on the work of Welch et al. for accessing a range of substituted benzazepinones.[1]
Step 1-2: Synthesis of Diene Precursor
-
Prepare the N-allyl aniline derivative. This can be achieved through various standard methods, such as reductive amination or N-alkylation of a substituted aniline.
-
Amidate the N-allyl aniline with acryloyl chloride (1.1 eq.) in the presence of a non-nucleophilic base (e.g., triethylamine, 1.5 eq.) in an aprotic solvent like dichloromethane (DCM) at 0 °C. This forms the crucial diene substrate for RCM. Purify by column chromatography.
Step 3: Ring-Closing Metathesis
-
Dissolve the diene precursor in anhydrous, degassed DCM (approx. 0.01 M concentration). High dilution is critical to favor the intramolecular RCM over intermolecular polymerization.
-
Add the Grubbs second-generation catalyst (5 mol %).
-
Stir the reaction at room temperature for 18 hours under an inert atmosphere (e.g., nitrogen or argon). Monitor by TLC.
-
Upon completion, quench the reaction by adding a scavenger like ethyl vinyl ether and stir for 30 minutes. This deactivates the ruthenium catalyst.
-
Concentrate the mixture and purify by silica gel chromatography to yield the unsaturated 1,5-dihydro-2H-1-benzazepin-2-one.
Step 4: Hydrogenation
-
Dissolve the unsaturated lactam in a 1:1 mixture of THF and methanol.
-
Add 10% Palladium on Carbon (Pd/C) catalyst (approx. 10 wt%).
-
Stir the suspension under an atmosphere of hydrogen (1 atm, balloon) at room temperature until the reaction is complete (typically 2-4 hours).
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing with methanol.
-
Concentrate the filtrate to afford the final this compound analogue.
| Parameter | Value/Condition | Rationale |
| Catalyst | Grubbs 2nd Gen. (5 mol%) | High activity and excellent functional group tolerance. |
| Solvent | Anhydrous, Degassed DCM | Prevents catalyst degradation and side reactions. |
| Concentration | ~0.01 M | High dilution favors intramolecular cyclization. |
| Hydrogenation | Pd/C, H₂ (1 atm) | Standard, efficient method for reducing the alkene without affecting the lactam or aromatic ring. |
| Overall Yield | 4 steps, often >50% | Practical for multi-gram scale synthesis.[1] |
Other Notable Synthetic Strategies
Schmidt Reaction
Closely related to the Beckmann rearrangement, the Schmidt reaction involves treating a ketone (e.g., α-tetralone) with hydrazoic acid (HN₃) in the presence of a strong acid.[13][14] The reaction proceeds through the addition of the azide to the protonated carbonyl, followed by a rearrangement with the expulsion of dinitrogen gas, ultimately leading to the lactam after hydrolysis.[15] This method offers an alternative to the Beckmann but requires the handling of highly toxic and explosive hydrazoic acid.[16]
Intramolecular Friedel-Crafts Acylation
This classical C-C bond-forming reaction can be used to construct the fused ring system from a linear precursor.[17] The strategy typically involves the cyclization of an N-protected 3-(2-aminophenyl)propanoic acid derivative.[18] A strong Lewis acid (e.g., AlCl₃) or Brønsted acid (e.g., PPA, methanesulfonic acid) is used to generate an acylium ion, which then undergoes an intramolecular electrophilic attack on the electron-rich aromatic ring to close the seven-membered ring.[19][20]
Palladium-Catalyzed Intramolecular Amidation
Modern cross-coupling chemistry provides a powerful route to the benzazepinone core. An intramolecular Buchwald-Hartwig amination, for example, can be used to form the key N-aryl bond.[21] This involves the Pd-catalyzed cyclization of a precursor containing an aryl halide (e.g., 2-bromophenethyl) moiety and a primary amide. This approach offers excellent functional group tolerance and control over the substitution pattern on the aromatic ring.[1]
Comparative Summary of Synthetic Methods
| Method | Key Transformation | Advantages | Disadvantages | Best Suited For |
| Beckmann Rearrangement | Oxime → Lactam | High-yielding, few steps from tetralones, scalable. | Harsh acidic conditions, limited functional group tolerance. | Parent scaffold and simple, robust analogues. |
| Schmidt Reaction | Ketone + HN₃ → Lactam | Direct conversion from ketone. | Use of highly toxic/explosive hydrazoic acid. | Cases where oxime formation is problematic. |
| Ring-Closing Metathesis | Diene → Cycloalkene | Excellent functional group tolerance, mild conditions, access to complex analogues. | Multi-step precursor synthesis, cost of Ru catalyst. | Substituted analogues, especially on the aromatic ring.[1] |
| Friedel-Crafts Acylation | Intramolecular Cyclization | Builds core from acyclic precursors, uses common reagents. | Requires activated aromatic ring, harsh acidic conditions. | Building the ring system from specifically designed linear chains. |
| Pd-Catalyzed Amidation | Intramolecular N-Arylation | Very high functional group tolerance, mild conditions, predictable. | Multi-step precursor synthesis, catalyst cost/removal. | Highly functionalized or sensitive substrates. |
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. Tetrahydro-benzazepines and Aryl-substituted Tetrahydro-benzazepines: Important Scaffolds in Medicinal Chemistry | Indian Institute of Technology Madras [iitm.ac.in]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Recent Advances in the Development of Catalytic Methods that Construct Medium-ring Lactams, Partially Saturated Benzazepines and their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Recent Advances in the Development of Catalytic Methods that Construct Medium-ring Lactams, Partially Saturated Benzazepines and their Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Beckmann Rearrangement [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 12. Ring Closing Metathesis [organic-chemistry.org]
- 13. Schmidt reaction - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Schmidt Reaction [organic-chemistry.org]
- 16. byjus.com [byjus.com]
- 17. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one
Welcome to the technical support guide for the purification of 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this versatile pharmaceutical intermediate.[1][2] As a key building block in the synthesis of therapeutic agents, particularly in neuropharmacology, achieving high purity of this compound is critical for successful downstream applications.[1][2]
This guide provides in-depth troubleshooting advice and frequently asked questions to address specific issues you may encounter during your experiments.
Troubleshooting Guide
This section addresses common problems encountered during the purification of this compound, offering explanations and step-by-step solutions.
Issue 1: Low Purity After Initial Synthesis and Work-up
Question: My initial work-up of the reaction mixture yields this compound with significant impurities, as indicated by TLC and ¹H NMR. What are the likely sources of these impurities and how can I improve the initial clean-up?
Answer:
Low purity after the initial work-up is a frequent challenge and can often be attributed to several factors inherent to the synthesis.
Causality:
-
Unreacted Starting Materials: Incomplete reactions are a primary source of impurities. The Beckmann or Schmidt rearrangement, common synthetic routes, may not proceed to completion.
-
Side Products: The formation of regioisomers or other byproducts can occur, complicating the purification process. For instance, in syntheses involving cyclization, the formation of undesired ring sizes or isomers is possible.
-
Reagents and Catalysts: Residual acids, bases, or catalysts from the reaction can contaminate the crude product. For example, in some synthetic procedures, reagents like di-tert-butyl dicarbonate and 4-(N,N-dimethylamino)pyridine are used, which need to be thoroughly removed.[3]
Step-by-Step Troubleshooting Protocol:
-
Optimize Reaction Conditions:
-
Ensure your reaction has gone to completion by monitoring it with an appropriate technique (e.g., TLC, LC-MS).
-
If the reaction is incomplete, consider extending the reaction time, increasing the temperature, or adding more reagent.
-
-
Refine the Aqueous Work-up:
-
A thorough aqueous work-up is crucial for removing many impurities.
-
Acid Wash: If your synthesis involves basic reagents like DMAP, an acid wash (e.g., with 0.5 M HCl) can help remove them by protonation, making them water-soluble.[3]
-
Base Wash: Conversely, a wash with a saturated sodium bicarbonate (NaHCO₃) solution is effective for neutralizing and removing acidic byproducts.[3]
-
Brine Wash: A final wash with a saturated brine solution helps to break up emulsions and remove residual water from the organic layer.[3]
-
-
Solvent Selection for Extraction:
-
Use a solvent for extraction that provides good solubility for your product while minimizing the solubility of impurities. Ethyl acetate is a commonly used solvent for extracting benzazepine derivatives.[4]
-
Workflow for Enhanced Initial Work-up:
Caption: Enhanced aqueous work-up workflow.
Issue 2: Difficulty in Crystallization
Question: I am struggling to crystallize my this compound. It either remains as an oil or precipitates as an amorphous solid. What can I do to induce crystallization?
Answer:
Crystallization can be a challenging step, often requiring patience and experimentation with different conditions. The compound is described as a light brown solid, indicating it should crystallize under the right conditions.[1]
Causality:
-
Residual Impurities: Even small amounts of impurities can inhibit crystal lattice formation.
-
Solvent Choice: The selected solvent or solvent system may not be optimal for inducing crystallization. The compound needs to be sparingly soluble at low temperatures and reasonably soluble at higher temperatures in the chosen solvent.
-
Supersaturation: Achieving the right level of supersaturation is key. If the solution is too concentrated, it may crash out as an amorphous solid. If it's too dilute, crystallization may not occur.
-
Cooling Rate: Rapid cooling often leads to the formation of small crystals or an amorphous precipitate.
Step-by-Step Troubleshooting Protocol:
-
Ensure High Purity: Before attempting crystallization, ensure your crude product is as pure as possible using the work-up procedures described in Issue 1.
-
Solvent Screening:
-
Conduct small-scale solubility tests with a range of solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, hexane, toluene, and mixtures thereof).
-
A good crystallization solvent will dissolve the compound when hot but not when cold.
-
-
Induce Crystallization:
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then transfer it to a refrigerator (0-8°C, the recommended storage temperature).[1]
-
Scratching: Use a glass rod to scratch the inside of the flask below the solvent level. The microscopic scratches can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure crystalline material, add a seed crystal to the supersaturated solution to initiate crystallization.
-
Anti-Solvent Addition: Slowly add a solvent in which your compound is insoluble (an "anti-solvent") to a solution of your compound in a solvent in which it is soluble, until the solution becomes slightly turbid. Then, allow it to stand.
-
Solvent System Comparison for Crystallization:
| Solvent System | Rationale | Expected Outcome |
| Ethanol/Water | The compound is likely soluble in ethanol and less soluble in water. | Good for slow crystallization by vapor diffusion or slow addition of water. |
| Ethyl Acetate/Hexane | The compound is soluble in ethyl acetate and insoluble in hexane. | A common system for inducing crystallization of moderately polar compounds. |
| Toluene | A non-polar aromatic solvent that can sometimes yield high-quality crystals. | May require slow evaporation to achieve supersaturation. |
Issue 3: Ineffective Purification by Column Chromatography
Question: My column chromatography is not providing good separation of this compound from its impurities. The fractions are either mixed or the product co-elutes with a contaminant. How can I optimize my chromatography?
Answer:
Ineffective column chromatography is often a matter of optimizing the stationary and mobile phases.
Causality:
-
Inappropriate Solvent System: The polarity of the eluent may be too high, causing all compounds to elute quickly, or too low, resulting in very slow elution and band broadening.
-
Co-eluting Impurities: An impurity may have a polarity very similar to the product, making separation by normal-phase silica gel chromatography difficult.
-
Column Overloading: Applying too much crude material to the column can lead to poor separation.
Step-by-Step Troubleshooting Protocol:
-
TLC Optimization:
-
Before running a column, systematically test different solvent systems using TLC. Aim for an Rf value of 0.2-0.3 for your product to ensure good separation on the column.
-
A common eluent system for related structures is a mixture of a non-polar solvent like petroleum ether or hexane and a more polar solvent like ethyl acetate.[3] A dichloromethane/methanol system has also been reported for a derivative.[3]
-
-
Choosing the Right Stationary Phase:
-
While silica gel is the most common stationary phase, consider using alumina if your compound is sensitive to the acidic nature of silica.
-
For very closely related impurities, reverse-phase chromatography (e.g., C18 silica) with a polar mobile phase (e.g., methanol/water or acetonitrile/water) might provide better separation.
-
-
Gradient Elution:
-
If a single solvent system (isocratic elution) is not effective, a gradient elution can be used. Start with a less polar solvent system and gradually increase the polarity to elute compounds of increasing polarity.
-
Recommended Chromatography Parameters:
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for most organic compounds. |
| Mobile Phase (TLC) | Start with Hexane:Ethyl Acetate (e.g., 70:30) | A good starting point for moderately polar compounds.[3] Adjust ratio for optimal Rf. |
| Column Loading | 1:50 to 1:100 ratio of crude material to silica gel | Prevents overloading and ensures good separation. |
Decision Tree for Chromatography Optimization:
Caption: Decision tree for chromatography optimization.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and melting point of pure this compound?
A1: Pure this compound is typically a white to light yellow or light brown solid.[1][5] Its melting point is reported to be in the range of 141-145°C.[5] Significant deviation from this appearance or melting point range may indicate the presence of impurities.
Q2: What are the typical storage conditions for this compound?
A2: It is recommended to store this compound at 0-8°C.[1] This helps to prevent degradation over time.
Q3: Are there any specific safety precautions I should take when handling this compound?
A3: According to GHS classifications, this compound may be harmful if swallowed and may cause an allergic skin reaction.[6] Therefore, it is important to handle it with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, in a well-ventilated area or fume hood.
Q4: Can I use preparative HPLC for the final purification step?
A4: Yes, preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) can be an excellent method for obtaining high-purity material (>99%), especially for challenging separations or for obtaining an analytical standard.[1] A typical mobile phase would consist of a gradient of water and acetonitrile or methanol, often with a small amount of an additive like formic acid or trifluoroacetic acid to improve peak shape.
Q5: My purified product shows a slight color. Is this normal?
A5: While the purest form is often described as a white solid, a light yellow or light brown hue is also reported and can be acceptable depending on the required purity for your application.[1][5] If a completely colorless product is required, a final purification step such as recrystallization from a suitable solvent with activated carbon may be necessary to remove colored impurities.
References
Technical Support Center: Degradation Pathways of Benzodiazepines
A Note on Scope: Initial inquiries into the degradation pathways of 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one revealed a lack of specific published data required to build a comprehensive technical guide. To provide a valuable and scientifically robust resource for researchers, this guide has been pivoted to focus on a well-characterized and structurally related class of compounds: the benzodiazepines. Specifically, this guide will use Diazepam as a representative molecule to explore metabolic and chemical degradation pathways, addressing common experimental challenges and providing detailed protocols. The principles and methodologies discussed herein are broadly applicable to the study of other benzodiazepines and related heterocyclic compounds.
I. Frequently Asked Questions (FAQs) on Diazepam Degradation
This section addresses common questions researchers encounter when studying the metabolic and chemical degradation of Diazepam.
Q1: What are the primary metabolic pathways of Diazepam in humans?
A1: Diazepam is extensively metabolized in the liver, primarily through two oxidative pathways mediated by cytochrome P450 (CYP) enzymes.[1][2][3] The two main initial transformations are:
-
N-demethylation: This process removes the methyl group at the N-1 position to form the major active metabolite, nordiazepam (also known as desmethyldiazepam).[3][4]
-
3-hydroxylation: This pathway introduces a hydroxyl group at the C-3 position of the diazepine ring to form another active metabolite, temazepam.[5][6]
These primary metabolites are then further metabolized. Nordiazepam undergoes hydroxylation to form oxazepam, and temazepam can be demethylated to also form oxazepam.[2][5][6] Oxazepam is the final major active metabolite in these pathways and is subsequently conjugated with glucuronic acid to form a water-soluble glucuronide, which is then excreted in the urine.[5][7]
Q2: Which specific CYP450 enzymes are responsible for Diazepam metabolism?
A2: The metabolism of Diazepam is primarily catalyzed by CYP3A4 and CYP2C19.[1][3][8]
-
CYP3A4 is involved in both the N-demethylation of Diazepam to nordiazepam and the 3-hydroxylation to temazepam.[1][3][9] It also mediates the conversion of nordiazepam to oxazepam.[3]
-
CYP2C19 also plays a significant role in the N-demethylation of Diazepam to nordiazepam.[1][3][8] The activity of CYP2C19 is subject to genetic polymorphisms, which can lead to significant inter-individual variability in Diazepam clearance.[10] Individuals who are "poor metabolizers" due to certain CYP2C19 genotypes may have reduced clearance of Diazepam and an increased risk of side effects.[10]
Q3: What are the expected degradation products of Diazepam under forced degradation conditions?
A3: Forced degradation studies, which involve subjecting the drug to stress conditions like acid, base, oxidation, and photolysis, are crucial for identifying potential degradants and establishing the stability-indicating nature of analytical methods.[11]
-
Acidic Hydrolysis: Under acidic conditions, the primary degradation of Diazepam involves the hydrolytic cleavage of the 1,4-diazepine ring. This typically yields 2-(methylamino)-5-chlorobenzophenone (MACB) as a major degradation product.[12][13] More complex reactions can also occur, leading to the formation of substituted 2-amino-3,5-dichlorobenzophenones and 2,4-dichloroacridinones.[12]
-
Photodegradation: Diazepam is susceptible to degradation upon exposure to UV light.[14] Photocatalytic degradation studies using TiO2 have identified several degradation products resulting from N-demethylation, C-hydroxylation, and other oxidative reactions.[15][16] These products include its known metabolites like nordiazepam, temazepam, and oxazepam, as well as other hydroxylated species.[16]
Q4: What analytical methods are most suitable for studying Diazepam and its metabolites?
A4: The choice of analytical method depends on the specific research question, the matrix (e.g., plasma, urine, microsomal incubation), and the required sensitivity and specificity.
-
High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with UV detection, is a widely used technique for the separation and quantification of Diazepam and its metabolites.[17][18][19] It is robust and can be adapted for various sample types.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the method of choice for high sensitivity and specificity, especially for complex biological matrices.[17][20] LC-MS/MS allows for the confident identification and quantification of metabolites, even at very low concentrations.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique, though it may require derivatization of the analytes to improve their volatility and thermal stability.[17]
II. Troubleshooting Guides
This section provides practical advice for overcoming common challenges in Diazepam degradation studies.
| Problem | Potential Cause(s) | Troubleshooting Steps & Rationale |
| Low or no metabolite formation in in vitro (e.g., microsomal) assays. | 1. Inactive Enzyme Source: The liver microsomes or S9 fraction may have lost activity due to improper storage or handling. 2. Cofactor Degradation: NADPH is essential for CYP450 activity and degrades over time, especially at room temperature. 3. Inhibitory Solvent: The solvent used to dissolve Diazepam (e.g., DMSO, methanol) might be inhibiting the CYP450 enzymes at the final concentration in the incubation.[19] 4. Suboptimal Incubation Conditions: Incorrect pH, temperature, or incubation time can lead to reduced enzyme activity. | 1. Validate Enzyme Activity: Always run a positive control with a known substrate for the enzymes of interest (e.g., testosterone for CYP3A4, S-mephenytoin for CYP2C19) to confirm the activity of your microsomal batch. 2. Use Fresh Cofactors: Prepare NADPH solutions fresh before each experiment and keep them on ice. 3. Minimize Organic Solvent Concentration: Ensure the final concentration of the organic solvent in the incubation mixture is low (typically <1%, and ideally <0.5%). Perform a solvent inhibition curve to determine the acceptable concentration for your system.[19] 4. Optimize Reaction Conditions: Ensure the incubation buffer is at the correct pH (typically 7.4), the temperature is maintained at 37°C, and the incubation time is within the linear range for metabolite formation. |
| Poor recovery of Diazepam and its metabolites during sample extraction. | 1. Inefficient Extraction Method: The chosen solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol may not be optimal for the analytes. 2. Analyte Adsorption: Diazepam and its metabolites can adsorb to plasticware, especially at low concentrations. 3. pH Mismatch during LLE: The pH of the aqueous phase may not be appropriate for the efficient partitioning of the analytes into the organic phase. | 1. Optimize Extraction Protocol: Systematically evaluate different SPE sorbents and elution solvents or LLE solvent systems and pH conditions to maximize recovery. Molecularly imprinted polymers (MIPs) can offer high selectivity for Diazepam and its metabolites.[4][21] 2. Use Low-Binding Labware: Employ low-adsorption polypropylene tubes and pipette tips. Silanized glassware can also be used. 3. Control pH for LLE: For LLE, adjust the pH of the sample to be well above the pKa of the analytes to ensure they are in their neutral, more organic-soluble form. |
| Inconsistent results between experimental replicates. | 1. Pipetting Errors: Inaccurate pipetting of the substrate, enzyme, or cofactors can lead to significant variability. 2. Inconsistent Incubation Times: Variation in the start and stop times of the reaction for different samples. 3. Matrix Effects in LC-MS/MS: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of the analytes, leading to variability. | 1. Calibrate Pipettes: Regularly calibrate all pipettes used in the assay. For critical reagents, consider using a positive displacement pipette. 2. Stagger Sample Addition: When preparing multiple samples, add the initiating reagent (e.g., NADPH) at timed intervals and stop the reaction at the same timed intervals to ensure consistent incubation times for all samples. 3. Evaluate and Mitigate Matrix Effects: Use a stable isotope-labeled internal standard for each analyte to compensate for matrix effects. Perform post-column infusion experiments to identify regions of ion suppression or enhancement in your chromatogram. Adjusting the sample cleanup procedure or chromatographic conditions may be necessary. |
| Formation of unexpected degradation products in stability studies. | 1. Interaction with Excipients: In formulated products, excipients can interact with the drug under stress conditions. 2. Contaminants in Reagents: Impurities in solvents or reagents (e.g., peroxides in ethers) can cause degradation. 3. Complex Degradation Pathways: As seen with acidic degradation of Diazepam, unexpected and mechanistically intriguing products can form.[12] | 1. Test Drug Substance and Product: Perform forced degradation on the pure drug substance in parallel with the formulated drug product to distinguish between inherent degradation and excipient-related issues. 2. Use High-Purity Reagents: Employ HPLC-grade or higher purity solvents and fresh reagents for all stability studies. 3. Thorough Structural Elucidation: Use high-resolution mass spectrometry (HRMS) and NMR to characterize unexpected peaks. A thorough understanding of the drug's chemistry is essential for proposing plausible degradation mechanisms. |
III. Visualized Pathways and Workflows
Metabolic Pathway of Diazepam
The following diagram illustrates the major metabolic transformations of Diazepam in the liver.
Caption: Major metabolic pathways of Diazepam.
Experimental Workflow: In Vitro Metabolism Assay
This workflow outlines the key steps for assessing the metabolism of a compound using liver microsomes.
Caption: Workflow for an in vitro metabolism assay.
IV. Experimental Protocols
Protocol 1: In Vitro Metabolism of Diazepam using Human Liver Microsomes
Objective: To determine the rate of formation of nordiazepam and temazepam from Diazepam in the presence of human liver microsomes.
Materials:
-
Pooled Human Liver Microsomes (HLM), stored at -80°C
-
Diazepam powder
-
NADPH regenerating system (e.g., containing glucose-6-phosphate and G6P dehydrogenase) or NADPH tetrasodium salt
-
0.1 M Phosphate buffer, pH 7.4
-
Acetonitrile (ACN), HPLC grade
-
Diazepam-d5 (Internal Standard)
-
96-well plates or microcentrifuge tubes
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of Diazepam in acetonitrile. Further dilute in buffer to create working solutions.
-
Prepare a fresh 10 mM stock solution of NADPH in buffer and keep on ice.
-
Prepare the internal standard (IS) solution (e.g., 100 ng/mL Diazepam-d5) in cold acetonitrile. This will also serve as the stop solution.
-
-
Incubation Setup:
-
On a 96-well plate, add the following to each well in order:
-
Phosphate buffer (pH 7.4)
-
HLM (final concentration typically 0.2-0.5 mg/mL)
-
Diazepam working solution (final concentration e.g., 1-100 µM)
-
-
Include control incubations:
-
No NADPH (to check for non-enzymatic degradation)
-
No HLM (to check for substrate stability in the buffer)
-
-
-
Reaction Initiation and Incubation:
-
Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding the NADPH solution to each well (final concentration typically 1 mM).
-
Incubate the plate at 37°C with shaking for a predetermined time (e.g., 0, 5, 15, 30, 60 minutes). The time course should be within the linear range of metabolite formation.
-
-
Reaction Termination and Sample Processing:
-
Stop the reaction at each time point by adding 2-3 volumes of the cold acetonitrile solution containing the internal standard.
-
Seal the plate and vortex thoroughly to mix.
-
Centrifuge the plate at 4,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.
-
-
Analysis:
-
Carefully transfer the supernatant to a new 96-well plate or HPLC vials.
-
Analyze the samples by a validated LC-MS/MS method to quantify the concentrations of Diazepam, nordiazepam, and temazepam.
-
Data Analysis: Plot the concentration of each metabolite formed against time. The initial rate of formation can be determined from the slope of the linear portion of the curve.
V. References
-
Eugenomic. (2017, September 6). Diazepam. --INVALID-LINK--
-
ResearchGate. Metabolic pathway of diazepam and chemical structure of its metabolites. --INVALID-LINK--
-
Practical Pain Management. (2012, February 3). Understanding the Toxicology of Diazepam. --INVALID-LINK--
-
PubMed. Diazepam metabolism by human liver microsomes is mediated by both S-mephenytoin hydroxylase and CYP3A isoforms. --INVALID-LINK--
-
PubMed. Isolation and structure elucidation of novel products of the acidic degradation of diazepam. --INVALID-LINK--
-
PharmGKB. Benzodiazepine Pathway, Pharmacokinetics. --INVALID-LINK--
-
Scribd. Diazepam Metabolic Pathway Explained. --INVALID-LINK--
-
J-Stage. (2017, October 10). Diazepam TiO2 Photodegradation along with Metabolites Obtained from the Kinetic Study in Sludge. --INVALID-LINK--
-
MDPI. Diazepam Photocatalytic Degradation in Laboratory- vs. Pilot-Scale Systems: Differences in Degradation Products and Reaction Kinetics. --INVALID-LINK--
-
PubMed. Cytochrome P450 mediated metabolism of diazepam in human and rat: involvement of human CYP2C in N-demethylation in the substrate concentration-dependent manner. --INVALID-LINK--
-
PMC. Analytical Methods Used for the Detection and Quantification of Benzodiazepines. --INVALID-LINK--
-
PubMed. Long-term stability of diazepam injections. --INVALID-LINK--
-
PubMed. Determination of diazepam and its metabolites by high-performance liquid chromatography and thin-layer chromatography. --INVALID-LINK--
-
Eawag-BBD. (2011, August 31). Diazepam Degradation Pathway. --INVALID-LINK--
-
Scilit. A Simple Method for Determining Diazepam and Its Major Metabolites in Biological Fluids: Application in Bioavailability Studies. --INVALID-LINK--
-
PubMed. Metabolism of diazepam and related benzodiazepines by human liver microsomes. --INVALID-LINK--
-
MDPI. (2023, February 3). Clinical Impact of the CYP2C19 Gene on Diazepam for the Management of Alcohol Withdrawal Syndrome. --INVALID-LINK--
-
MDPI. (2024, February 27). Selective Extraction of Diazepam and Its Metabolites from Urine Samples by a Molecularly Imprinted Solid-Phase Extraction (MISPE) Method. --INVALID-LINK--
-
University of the Punjab. ANALYTICAL TECHNIQUE FOR THE DETERMINATION OF DIAZEPAM IN SOLID DOSAGE FORMS. --INVALID-LINK--
-
PubMed. In vitro drug metabolism and pharmacokinetics of diazepam in cynomolgus monkey hepatocytes during culture for six days. --INVALID-LINK--
-
PubMed. [Cytochrome P450 3A4 and Benzodiazepines]. --INVALID-LINK--
-
ResearchGate. [Cytochrome P450 3A4 and Benzodiazepines]. --INVALID-LINK--
-
MDPI. (2022, June 27). Degradation of Diazepam with Gamma Radiation, High Frequency Ultrasound and UV Radiation Intensified with H2O2 and Fenton Reagent. --INVALID-LINK--
-
PubMed. Metabolism of Diazepam in Vitro by Human Liver. Independent Variability of N-demethylation and C3-hydroxylation. --INVALID-LINK--
-
Research Journal of Pharmacy and Technology. Significance of Stability Studies on Degradation Product. --INVALID-LINK--
-
JOCPR. Stability and compatibility study of parenteral diazepam in different storage conditions. --INVALID-LINK--
-
ResearchGate. Kinetic and mechanistic studies on the hydrolysis and photodegradation of diazepam and alprazolam. --INVALID-LINK--
-
PubMed. Metabolism of diazepam in vitro. --INVALID-LINK--
-
NIH. (2018, December 10). Diazepam Therapy and CYP2C19 Genotype. --INVALID-LINK--
-
PMC. (2022, January 31). Pharmacokinetics of Diazepam and Its Metabolites in Urine of Chinese Participants. --INVALID-LINK--
-
NIH. (2024, February 27). Selective Extraction of Diazepam and Its Metabolites from Urine Samples by a Molecularly Imprinted Solid-Phase Extraction (MISPE) Method. --INVALID-LINK--
References
- 1. eugenomic.com [eugenomic.com]
- 2. medcentral.com [medcentral.com]
- 3. mdpi.com [mdpi.com]
- 4. Selective Extraction of Diazepam and Its Metabolites from Urine Samples by a Molecularly Imprinted Solid-Phase Extraction (MISPE) Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. ClinPGx [clinpgx.org]
- 8. Diazepam metabolism by human liver microsomes is mediated by both S-mephenytoin hydroxylase and CYP3A isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Cytochrome P450 3A4 and Benzodiazepines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Diazepam Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. rjptonline.org [rjptonline.org]
- 12. Isolation and structure elucidation of novel products of the acidic degradation of diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Long-term stability of diazepam injections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. jstage.jst.go.jp [jstage.jst.go.jp]
- 16. Diazepam Photocatalytic Degradation in Laboratory- vs. Pilot-Scale Systems: Differences in Degradation Products and Reaction Kinetics [mdpi.com]
- 17. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Determination of diazepam and its metabolites by high-performance liquid chromatography and thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Metabolism of diazepam and related benzodiazepines by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pharmacokinetics of Diazepam and Its Metabolites in Urine of Chinese Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Selective Extraction of Diazepam and Its Metabolites from Urine Samples by a Molecularly Imprinted Solid-Phase Extraction (MISPE) Method | MDPI [mdpi.com]
Technical Support Center: Enhancing the Solubility of 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one. This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to facilitate your experimental success.
Understanding the Molecule: Physicochemical Profile
A thorough understanding of the physicochemical properties of this compound is the foundation for developing an effective solubility enhancement strategy.
| Property | Value/Information | Source |
| Molecular Formula | C₁₀H₁₁NO | [1][2] |
| Molecular Weight | 161.20 g/mol | [1] |
| Appearance | White to light yellow/light brown powder/crystal | [2] |
| Water Solubility | Sparingly soluble | [3] |
| Predicted pKa | 15.13 ± 0.20 | |
| LogP (Predicted) | 1.4 | [1] |
The high predicted pKa suggests that this compound is a very weak acid. Consequently, altering the pH of aqueous solutions is unlikely to significantly improve its solubility through ionization. The predicted LogP value of 1.4 indicates a moderate lipophilicity.
Troubleshooting Poor Solubility: A Step-by-Step Guide
This section provides a systematic approach to addressing solubility issues with this compound.
Caption: A decision-making workflow for troubleshooting the poor solubility of this compound.
Initial Assessment: Qualitative Solubility
Before attempting complex methods, a simple qualitative assessment can provide valuable insights into the compound's behavior in various solvents.
Protocol:
-
Add approximately 1-2 mg of this compound to 1 mL of the desired solvent in a clear vial.
-
Vortex the vial for 1-2 minutes.
-
Visually inspect for undissolved particles against a light and dark background.
-
If the compound dissolves, it is considered soluble at that concentration. If not, it is classified as sparingly soluble or insoluble.
Common Solvents for Screening:
-
Aqueous: Deionized water, Phosphate-buffered saline (PBS) pH 7.4.
-
Polar Protic: Ethanol, Methanol, Isopropanol.
-
Polar Aprotic: Dimethyl sulfoxide (DMSO), Acetonitrile (ACN), N,N-Dimethylformamide (DMF).
-
Non-polar: Toluene, Hexanes.
Frequently Asked Questions (FAQs) for Solubility Enhancement
This section addresses common questions encountered during the process of improving the solubility of this compound.
Q1: My compound is "sparingly soluble" in water. What does this mean quantitatively?
"Sparingly soluble" is a qualitative term. To obtain a quantitative value, a formal solubility study is required. A common method is the shake-flask method followed by quantification using HPLC-UV or UV-Vis spectroscopy.
Q2: I've tried dissolving the compound in various aqueous buffers with different pH values, but the solubility hasn't improved. Why?
The predicted pKa of this compound is approximately 15.13. This indicates it is an extremely weak acid, and the lactam functional group is not readily ionizable under typical pH conditions (pH 1-12). Therefore, pH modification is not an effective strategy for this compound.
Q3: What is co-solvency and how can I apply it?
Co-solvency involves using a mixture of a water-miscible organic solvent (the co-solvent) with water to increase the solubility of a poorly soluble compound.[4] The co-solvent disrupts the hydrogen bonding network of water, reducing its polarity and making it a more favorable environment for the solute.
Recommended Co-solvents:
-
Ethanol
-
Propylene glycol
-
Polyethylene glycol (PEG 300 or 400)
-
DMSO (use with caution in biological assays due to potential toxicity)
Experimental Protocol for Co-solvency:
-
Prepare stock solutions of this compound in the neat co-solvent (e.g., 10 mg/mL in DMSO).
-
Create a series of co-solvent/water mixtures (e.g., 10%, 20%, 30% v/v co-solvent in water).
-
Add a small aliquot of the stock solution to each co-solvent/water mixture and observe for precipitation.
-
Determine the highest concentration that remains in solution for each mixture.
Inferred Qualitative Solubility in Common Organic Solvents:
| Solvent | Predicted Solubility | Rationale |
| DMSO | High | A strong polar aprotic solvent known for its broad-ranging solvency. |
| DMF | High | Similar to DMSO, a polar aprotic solvent effective for many organic compounds. |
| Methanol | Moderate | A polar protic solvent that can engage in hydrogen bonding. |
| Ethanol | Moderate | Similar to methanol, with slightly lower polarity. |
| Acetonitrile | Moderate to Low | A polar aprotic solvent, but generally a weaker solvent than DMSO or DMF. |
Q4: My compound is not soluble enough even with co-solvents for my in-vivo studies. What's the next step?
If co-solvency is insufficient, more advanced formulation strategies should be considered. These include solid dispersions, particle size reduction, and complexation.[5]
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier at the molecular level.[6][7] Upon contact with an aqueous medium, the carrier dissolves rapidly, releasing the drug as fine, amorphous particles with enhanced dissolution.
-
Common Carriers: Polyvinylpyrrolidone (PVP), Polyethylene glycols (PEGs), Hydroxypropyl methylcellulose (HPMC).
-
Preparation Methods: Solvent evaporation, melt extrusion.[7]
Particle Size Reduction: Decreasing the particle size of a drug increases its surface area-to-volume ratio, which can lead to a higher dissolution rate according to the Noyes-Whitney equation.[8]
-
Methods: Micronization, nanosuspension.
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can encapsulate poorly soluble drug molecules, forming inclusion complexes with enhanced aqueous solubility.[9]
-
Common Cyclodextrins: β-cyclodextrin, hydroxypropyl-β-cyclodextrin (HP-β-CD), sulfobutylether-β-cyclodextrin (SBE-β-CD).
Caption: Overview of key solubility enhancement strategies for this compound.
Analytical Methods for Solubility Determination
Accurate quantification of solubility is critical for formulation development. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust and widely used method.
HPLC-UV Method Parameters (Suggested Starting Point)
The following are suggested starting parameters for the analysis of this compound, based on methods for structurally related benzazepine and benzodiazepine derivatives.[3][10][11]
| Parameter | Recommended Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile and Water (or a buffer like phosphate or acetate) |
| Gradient | Start with a higher aqueous percentage and ramp up the organic phase. A typical starting point could be 70% Water / 30% Acetonitrile, moving to 30% Water / 70% Acetonitrile over 10-15 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30 °C |
| Injection Volume | 10-20 µL |
| Detection Wavelength | A UV scan should be performed to determine the λmax. Based on the benzene ring structure, a starting point for monitoring would be around 240-280 nm . |
Method Validation: Any analytical method should be validated for linearity, accuracy, precision, and specificity according to ICH guidelines.
Experimental Protocol: Shake-Flask Solubility Measurement
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent system (e.g., PBS pH 7.4) in a sealed vial. The presence of undissolved solid is crucial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.
-
Sample Preparation: Allow the vials to stand undisturbed for the solid to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Quantification: Dilute the filtered supernatant with the mobile phase and analyze by the validated HPLC-UV method.
-
Calculation: Determine the concentration of the compound in the supernatant by comparing its peak area to a standard curve of known concentrations.
Advanced Formulation Considerations
For challenging cases, particularly for in-vivo applications, lipid-based formulations can be highly effective for lipophilic compounds.[12][13]
Lipid-Based Formulations: These formulations involve dissolving the drug in oils, surfactants, and co-solvents to form solutions, emulsions, or self-emulsifying drug delivery systems (SEDDS).[4] The predicted LogP of 1.4 suggests that this compound has moderate lipophilicity, making it a potential candidate for this approach.
Experimental Determination of LogP (Shake-Flask Method):
-
Pre-saturate n-octanol with water and water with n-octanol.
-
Dissolve a known amount of the compound in the aqueous phase.
-
Add an equal volume of the pre-saturated n-octanol.
-
Shake the mixture vigorously for a set period and then allow the phases to separate.
-
Quantify the concentration of the compound in both the aqueous and n-octanol phases using a validated analytical method.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[14][15][16]
References
- 1. This compound | C10H11NO | CID 248580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. jyoungpharm.org [jyoungpharm.org]
- 4. sphinxsai.com [sphinxsai.com]
- 5. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solubility enhancement of some poorly soluble drugs by solid dispersion using Ziziphus spina-christi gum polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. brieflands.com [brieflands.com]
- 10. researchgate.net [researchgate.net]
- 11. Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 13. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. ajrconline.org [ajrconline.org]
- 15. juniperpublishers.com [juniperpublishers.com]
- 16. acdlabs.com [acdlabs.com]
stability issues of 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one in solution
Welcome to the technical support center for 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Introduction
This compound is a versatile bicyclic lactam used as a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders.[1][2] Its unique seven-membered ring structure fused to a benzene ring makes it a valuable scaffold in medicinal chemistry.[3] However, like many lactams, its stability in solution can be a critical factor for successful and reproducible experimental outcomes. Understanding the potential degradation pathways is essential for accurate data interpretation and the development of robust formulations.
This guide will provide insights into the factors affecting the stability of this compound in solution, drawing upon established principles of lactam chemistry and forced degradation studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: The main stability concern for this compound is the hydrolytic cleavage of the seven-membered lactam ring. This reaction is analogous to the hydrolysis of other cyclic amides and can be catalyzed by both acidic and basic conditions.[4][5] The rate of hydrolysis is influenced by pH, temperature, and the solvent system used.
Q2: How does pH affect the stability of this compound?
A2: The lactam ring of this compound is susceptible to both acid- and base-catalyzed hydrolysis.[5][6]
-
Acidic Conditions: In the presence of strong acids, the carbonyl oxygen of the lactam can be protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water. This leads to the opening of the lactam ring.
-
Alkaline Conditions: Under basic conditions, the hydroxide ion acts as a potent nucleophile, directly attacking the carbonyl carbon of the lactam, which also results in ring-opening.[6] Extreme pH values should generally be avoided during storage and handling to minimize degradation.
Q3: What are the recommended storage conditions for solutions of this compound?
A3: For optimal stability, solutions should be prepared fresh whenever possible. If short-term storage is necessary, it is recommended to store solutions at low temperatures (2-8°C) and protected from light.[1][2] The choice of solvent is also critical; aprotic solvents are generally preferred over protic solvents like water or methanol, especially for long-term storage, to minimize hydrolysis. The pH of aqueous solutions should be maintained as close to neutral as the experimental conditions allow.
Q4: Is this compound sensitive to light?
Q5: What analytical techniques are suitable for monitoring the stability of this compound?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method for monitoring the stability of this compound. A stability-indicating HPLC method should be developed and validated to separate the parent compound from its potential degradation products.[10][11] This allows for the accurate quantification of the remaining active compound and the detection of any impurities that may form over time.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments and provides actionable solutions based on the principles of chemical stability.
| Observed Issue | Potential Cause | Troubleshooting Steps & Rationale |
| Loss of compound potency or inconsistent assay results over time. | Hydrolytic Degradation: The lactam ring is likely undergoing hydrolysis, especially if the solution is aqueous or stored at room temperature. | 1. Prepare Fresh Solutions: The most reliable approach is to prepare solutions immediately before use. 2. Optimize Storage Conditions: If storage is unavoidable, store aliquots at ≤ -20°C. For aqueous solutions, consider flash-freezing in liquid nitrogen before storage to minimize ice crystal formation that can concentrate solutes and alter local pH. 3. Buffer pH: If working with aqueous solutions, ensure the pH is buffered and maintained in the neutral range (pH 6-8) to minimize acid or base catalysis. |
| Appearance of unknown peaks in chromatograms. | Formation of Degradation Products: New peaks are likely the result of chemical degradation due to hydrolysis, oxidation, or photolysis. | 1. Perform Forced Degradation Studies: To identify potential degradation products, intentionally stress the compound under various conditions (acid, base, heat, light, oxidation).[12][13][14] This will help in characterizing the unknown peaks. 2. Use a Stability-Indicating Method: Ensure your analytical method can resolve the parent peak from all potential degradants. This may require optimizing the mobile phase, column, or gradient conditions of your HPLC method.[11] 3. Protect from Light: Store and handle all solutions in amber vials or under light-protected conditions to rule out photodegradation.[8] |
| Precipitation or cloudiness in the solution upon storage. | Poor Solubility or Degradation: The compound may have limited solubility in the chosen solvent, or a degradation product may be less soluble and precipitating out. | 1. Verify Solubility: Determine the solubility of the compound in your chosen solvent system at the intended storage temperature.[3][15] 2. Analyze the Precipitate: If possible, isolate and analyze the precipitate to determine if it is the parent compound or a degradant. 3. Consider a Co-solvent: If solubility is an issue, the addition of a small amount of a compatible organic co-solvent (e.g., DMSO, DMF) to aqueous solutions may improve stability by reducing water activity. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a typical forced degradation study to identify potential degradation pathways and products of this compound.
Objective: To generate potential degradation products and develop a stability-indicating analytical method.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC grade water, acetonitrile, and methanol
-
Photostability chamber
-
Heating oven
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in methanol).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep an aliquot of the stock solution in an oven at 70°C for 48 hours.
-
Photolytic Degradation: Expose an aliquot of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[9] A dark control should be kept under the same conditions but protected from light.
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze all samples by HPLC-UV and compare the chromatograms to that of an unstressed control sample.
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method that can separate this compound from its degradation products.
Initial HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10-90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Procedure:
-
Inject the unstressed sample to determine the retention time of the parent compound.
-
Inject the samples from the forced degradation study.
-
Evaluate the chromatograms for the appearance of new peaks and the resolution between the parent peak and the degradant peaks.
-
If co-elution is observed, optimize the gradient, mobile phase composition, or try a different column chemistry (e.g., Phenyl-Hexyl) to achieve adequate separation.
-
The final method should demonstrate baseline resolution between the parent compound and all significant degradation products.
Visualizations
Degradation Pathway
Caption: Potential degradation pathways for this compound under various stress conditions.
Experimental Workflow
Caption: Workflow for conducting forced degradation studies and developing a stability-indicating method.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Page loading... [guidechem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. mdpi.com [mdpi.com]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. rdlaboratories.com [rdlaboratories.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. kinampark.com [kinampark.com]
- 12. ijrpp.com [ijrpp.com]
- 13. biomedres.us [biomedres.us]
- 14. medcraveonline.com [medcraveonline.com]
- 15. This compound CAS#: 4424-80-0 [amp.chemicalbook.com]
Technical Support Center: Interpreting the NMR Spectrum of 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one
Welcome to the technical support guide for the NMR interpretation of 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one (CAS 4424-80-0). This resource is designed for researchers, medicinal chemists, and process scientists who utilize this important heterocyclic scaffold.[1][2] We will move beyond simple peak assignments to address the common, and often complex, spectral features that arise from the unique structural dynamics of this seven-membered lactam. Our focus is on providing not just solutions, but a deeper understanding of the underlying chemical principles.
Section 1: The Ideal Spectrum - Expected ¹H and ¹³C NMR Data
Before troubleshooting, we must establish a baseline. The spectrum of this compound, under ideal conditions, should be relatively straightforward. The molecule's structure (C₁₀H₁₁NO) dictates a specific number and type of signals.[3] However, due to molecular flexibility, the observed spectrum can be highly dependent on the solvent and temperature.
Below is a table of approximate chemical shifts compiled from spectral databases and literature. These values should be used as a starting point for assignments.
Table 1: Predicted NMR Chemical Shifts for this compound
| Position | Atom Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes on ¹H Spectrum |
| 1 | N-H | ~8.0 - 9.5 | - | Broad singlet, exchangeable with D₂O. Position is highly solvent and concentration dependent. |
| 2 | C=O | - | ~170 - 175 | Quaternary carbon, typically a weaker signal. |
| 3 | -CH₂- | ~2.5 - 2.7 | ~35 - 40 | Triplet or complex multiplet. |
| 4 | -CH₂- | ~2.1 - 2.3 | ~25 - 30 | Multiplet, often complex due to coupling with both H-3 and H-5. |
| 5 | Ar-CH₂- | ~2.8 - 3.0 | ~30 - 35 | Triplet or complex multiplet. Benzylic position.[4][5] |
| 5a | Ar-C | - | ~138 - 142 | Quaternary aromatic carbon. |
| 6 | Ar-CH | ~7.2 - 7.4 | ~128 - 130 | Aromatic proton, part of ABCD spin system. |
| 7 | Ar-CH | ~7.0 - 7.2 | ~125 - 127 | Aromatic proton, part of ABCD spin system. |
| 8 | Ar-CH | ~7.0 - 7.2 | ~127 - 129 | Aromatic proton, part of ABCD spin system. |
| 9 | Ar-CH | ~7.1 - 7.3 | ~122 - 124 | Aromatic proton, part of ABCD spin system. |
| 9a | Ar-C | - | ~128 - 132 | Quaternary aromatic carbon. |
Note: Chemical shifts are typical ranges and can vary based on solvent, concentration, and temperature.[6][7][8] Assignments of aromatic protons may be interchangeable without further 2D NMR analysis.
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common deviations from the ideal spectrum in a question-and-answer format.
Q1: My aliphatic signals at positions 3, 4, and 5 are broad and poorly defined at room temperature. What is happening?
Answer: This is the most frequently encountered issue and is almost always due to conformational dynamics of the seven-membered azepine ring.[9] Unlike rigid six-membered rings, seven-membered rings like this one exist in a dynamic equilibrium between multiple conformations, such as chair, boat, and twist-boat forms.[10][11]
-
Causality: At room temperature, the rate of interconversion between these conformations is often on the same timescale as the NMR experiment. This "intermediate exchange" regime leads to significant line broadening.[12][13] The protons in different conformations have slightly different chemical environments, and the NMR spectrometer "sees" an average, which manifests as a broad, unresolved signal.
-
Solution Protocol: The definitive solution is to perform Variable Temperature (VT) NMR spectroscopy.
-
Low Temperature: Cooling the sample (e.g., to -40 °C or lower in CDCl₃ or CD₂Cl₂) will slow the conformational exchange. If dynamics are the cause, you will see the broad signals resolve into sharp, distinct multiplets corresponding to a single, locked conformation (the "ground state").[14]
-
High Temperature: Heating the sample (e.g., to +80 °C or higher in DMSO-d₆) will accelerate the exchange. This pushes the equilibrium into the "fast exchange" regime, resulting in sharp, averaged signals.
-
Q2: My N-H proton signal is extremely broad, or I can't find it at all. Should I be concerned?
Answer: This is usually not a cause for concern and is characteristic of N-H protons in amides and lactams. There are two primary reasons for this:
-
Quadrupolar Broadening: The nitrogen-14 (¹⁴N) nucleus, which is the most abundant isotope (>99%), has a quadrupole moment. This provides an efficient relaxation pathway for the attached proton, causing its signal to broaden.[15] This effect can also slightly broaden the adjacent CH₂ group (at position 3).
-
Chemical Exchange: The amide proton is acidic and can exchange with trace amounts of water or acid in the deuterated solvent.[16] This exchange process also leads to signal broadening.
-
Troubleshooting Protocol:
-
D₂O Shake: Add a single drop of deuterium oxide (D₂O) to your NMR tube, shake vigorously for a minute, and re-acquire the spectrum. The N-H proton will exchange with deuterium (N-D), causing the signal to disappear completely. This is a definitive confirmation of an exchangeable proton.[16]
-
Use a Dry Solvent: Ensure your deuterated solvent is anhydrous. Using a freshly opened ampule or solvent stored over molecular sieves can sometimes yield a sharper N-H signal.
-
Q3: I see more than the expected number of signals, particularly in the aromatic or aliphatic region. What are they?
Answer: Extra peaks typically point to the presence of impurities. A systematic approach is needed to identify them.
-
Common Culprits:
-
Residual Solvents: Solvents from the reaction or purification (e.g., Ethyl Acetate, Hexanes, Dichloromethane, Methanol) are the most common impurities.
-
Starting Materials: Depending on the synthesis, unreacted starting materials may be present. For example, in a Beckmann rearrangement synthesis, residual 1-tetralone oxime could be a possibility.[17]
-
Reaction Byproducts: In syntheses like the Beckmann or Schmidt rearrangement, the isomeric lactam (2,3,4,5-tetrahydro-1H-2-benzazepin-1-one) can form as a byproduct.[17][18] Its spectrum will be similar but distinct.
-
Water: A peak for H₂O (or HDO in deuterated solvents) is almost always present. Its chemical shift is highly variable depending on the solvent and temperature.[19]
-
-
Identification Workflow: See the detailed workflow in Section 3 for a step-by-step guide to identifying these unknown peaks.
Q4: The integration of my aromatic region is slightly off, or the splitting patterns are not a clean ABCD system. Why?
Answer: This can be due to overlapping signals or second-order effects.
-
Causality: The four aromatic protons on the benzene ring are chemically distinct and couple to each other, creating a complex spin system. While often approximated as simple doublets and triplets, they are more accurately an "ABCD" system. If the chemical shift difference between two coupled protons is not large compared to their coupling constant, second-order effects ("roofing") can occur, skewing intensities and complicating splitting patterns.
-
Solution:
-
Higher Field Spectrometer: Acquiring the spectrum on a higher field instrument (e.g., 600 MHz vs. 300 MHz) will increase the chemical shift dispersion (in Hz), often simplifying the patterns and making interpretation easier.
-
2D NMR: A ¹H-¹H COSY experiment will definitively show which protons are coupled to each other, allowing for unambiguous assignment of the aromatic system.
-
Section 3: Standardized Troubleshooting Workflows
For a more systematic approach, follow these diagnostic workflows.
Workflow 1: Diagnosing and Resolving Peak Broadening
This workflow helps pinpoint the cause of broad or poorly resolved signals in your spectrum.
Caption: Diagnostic workflow for troubleshooting broad NMR signals.
Workflow 2: Protocol for Identifying Unknown Peaks
Use this systematic process to identify the source of unexpected signals in your spectrum.
Caption: Systematic workflow for the identification of unknown peaks.
Table 2: ¹H Chemical Shifts of Common Laboratory Solvents in CDCl₃
| Solvent | Chemical Shift (δ, ppm) | Multiplicity |
| Acetone | 2.17 | s |
| Acetonitrile | 2.00 | s |
| Dichloromethane | 5.30 | s |
| Diethyl Ether | 3.48, 1.21 | q, t |
| N,N-Dimethylformamide (DMF) | 8.02, 2.92, 2.88 | s, s, s |
| Dimethyl Sulfoxide (DMSO) | 2.54 | s |
| Ethyl Acetate | 4.12, 2.05, 1.26 | q, s, t |
| Heptane/Hexane | ~1.25, ~0.88 | br s, br s |
| Methanol | 3.49 | s |
| Toluene | 7.27-7.17, 2.36 | m, s |
| Water | ~1.56 | br s |
Source: Adapted from values reported by Gottlieb, Kotlyar, and Nudelman (1997) and Babij et al. (2016).[19][20] The water peak is highly variable.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C10H11NO | CID 248580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. web.pdx.edu [web.pdx.edu]
- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. compoundchem.com [compoundchem.com]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.aip.org [pubs.aip.org]
- 12. researchgate.net [researchgate.net]
- 13. Conformational NMR study of N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 14. 1H and 13C NMR study of tetrahydro-1,4-benzothiazepine conformations - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 15. m.youtube.com [m.youtube.com]
- 16. Troubleshooting [chem.rochester.edu]
- 17. researchgate.net [researchgate.net]
- 18. cdnsciencepub.com [cdnsciencepub.com]
- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 20. scs.illinois.edu [scs.illinois.edu]
Validation & Comparative
A Comparative Guide to Benzazepines: Unraveling the Therapeutic Potential from a Core Scaffold to Targeted Ligands
In the landscape of medicinal chemistry, the benzazepine scaffold represents a "privileged structure," a molecular framework that serves as a versatile foundation for the development of a diverse array of therapeutic agents. This guide provides an in-depth comparison of the foundational scaffold, 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one , with two of its prominent and structurally distinct derivatives that have reached clinical significance or have become invaluable research tools: Tolvaptan , a selective vasopressin V2 receptor antagonist, and SCH 23390 , a potent dopamine D1 receptor antagonist.
This analysis is tailored for researchers, scientists, and drug development professionals, offering insights into the structure-activity relationships (SAR) that govern the evolution of a simple heterocyclic core into highly specific and potent pharmacological agents. We will delve into the experimental data that underpins our understanding of these compounds and provide detailed protocols for their evaluation.
The Benzazepine Core: A Versatile Starting Point
The compound This compound is a bicyclic lactam that, in its unadorned form, is primarily recognized as a key synthetic intermediate in the creation of more complex and biologically active molecules.[1][2] Its therapeutic potential is realized through chemical modifications that introduce specific pharmacophoric features, enabling it to interact with high affinity and selectivity with various biological targets.[3][4] The tetrahydro-1-benzazepin-2-one core provides a rigid framework that can be strategically functionalized at several positions to modulate its pharmacological profile.
From a Common Scaffold to Diverse Biological Actions: A Comparative Overview
The true power of the benzazepine scaffold is demonstrated by the divergent pharmacological activities of its derivatives. Here, we compare the parent scaffold with two exemplary derivatives that target distinct receptor systems.
This compound: The Foundational Scaffold
As a testament to its role as a building block, there is a conspicuous absence of extensive public data on the specific biological activity of the unsubstituted this compound. Its significance lies in its chemical reactivity and the potential for derivatization. The lactam moiety and the aromatic ring offer multiple sites for chemical modification, allowing for the exploration of a vast chemical space in the quest for novel therapeutics.[3]
Tolvaptan: A Selective Vasopressin V2 Receptor Antagonist
Tolvaptan is a highly substituted benzazepine derivative that acts as a selective antagonist of the vasopressin V2 receptor.[5] This selectivity is crucial for its therapeutic effect in treating hyponatremia (low blood sodium levels) associated with conditions like congestive heart failure and the syndrome of inappropriate antidiuretic hormone (SIADH).[5][6] By blocking the V2 receptor in the kidneys, tolvaptan promotes the excretion of free water without a significant loss of electrolytes, a process known as aquaresis.[7]
SCH 23390: A Potent and Selective Dopamine D1 Receptor Antagonist
SCH 23390 is another highly modified benzazepine that has become a cornerstone research tool for studying the dopamine system. It is a potent and selective antagonist of the D1-like family of dopamine receptors (D1 and D5).[8] Its high affinity and selectivity have made it invaluable for elucidating the role of D1 receptors in various physiological and pathological processes, including neurological and psychiatric disorders.[8]
Structure-Activity Relationship (SAR): The Key to Selectivity and Potency
The transformation of the simple this compound scaffold into highly specific drugs like Tolvaptan and SCH 23390 is a direct result of meticulous structure-activity relationship studies.
-
For Vasopressin V2 Receptor Antagonism (e.g., Tolvaptan): The key structural features of tolvaptan that confer its high affinity and selectivity for the V2 receptor include the N-acylated benzazepine core and the specific substitution pattern on the appended benzoyl and methylphenyl groups. The 7-chloro and 5-hydroxy substitutions on the benzazepine ring are also critical for its activity.[9]
-
For Dopamine D1 Receptor Antagonism (e.g., SCH 23390): The potent D1 antagonist activity of SCH 23390 is attributed to the (R)-configuration at the 1-position, the 1-phenyl group, the 7-chloro and 8-hydroxy substitutions on the aromatic ring, and the N-methyl group.[8] These features allow it to bind with high affinity to the D1 receptor binding pocket.
The unsubstituted nature of this compound, lacking these specific pharmacophores, is consistent with its role as a synthetic precursor rather than a potent, receptor-targeted agent.
Comparative Pharmacological Data
The following table summarizes the key pharmacological parameters for Tolvaptan and SCH 23390. It is important to reiterate that comparable data for the unsubstituted this compound is not available, underscoring its primary role as a scaffold.
| Compound | Target Receptor | Binding Affinity (Ki) | Functional Activity |
| Tolvaptan | Vasopressin V2 | 0.43 nM (human V2)[10] | Antagonist |
| Vasopressin V1a | 12.3 nM (human V1a)[10] | ||
| SCH 23390 | Dopamine D1 | 1.3 nM (rat D1) | Antagonist |
| Dopamine D2 | 880 nM (rat D2) | ||
| Serotonin 5-HT2A | 30 nM (rat 5-HT2A) | ||
| This compound | Not established | Not available | Not available |
Experimental Protocols
To facilitate further research in this area, we provide standardized protocols for key in vitro assays used to characterize benzazepine derivatives.
Radioligand Receptor Binding Assay (General Protocol)
This protocol is a foundational method for determining the binding affinity of a test compound for a specific receptor.
Caption: Workflow for a radioligand receptor binding assay.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize cells or tissue expressing the target receptor in a suitable buffer and prepare a crude membrane fraction by centrifugation.
-
Assay Setup: In a multi-well plate, add the membrane preparation, a fixed concentration of the appropriate radioligand (e.g., [³H]-SCH 23390 for D1 receptors, [³H]-Arginine Vasopressin for V2 receptors), and varying concentrations of the test compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
Functional Assay: cAMP Measurement for Gs- and Gi-Coupled Receptors
This protocol is used to determine whether a compound acts as an agonist or antagonist at G-protein coupled receptors that modulate cyclic AMP (cAMP) levels.
Caption: Workflow for a functional cAMP assay.
Step-by-Step Methodology:
-
Cell Culture: Plate cells stably or transiently expressing the receptor of interest (e.g., D1 receptors are Gs-coupled, leading to increased cAMP; V2 receptors are also Gs-coupled) in a multi-well plate.
-
Antagonist Mode: To test for antagonist activity, pre-incubate the cells with varying concentrations of the test compound for a short period. Then, add a fixed concentration of a known agonist (e.g., dopamine for D1 receptors, vasopressin for V2 receptors) and incubate further.
-
Agonist Mode: To test for agonist activity, incubate the cells with varying concentrations of the test compound alone.
-
Cell Lysis: Stop the reaction and lyse the cells using the lysis buffer provided in a commercial cAMP assay kit.
-
cAMP Quantification: Measure the intracellular cAMP levels using a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).
Signaling Pathways
The divergent therapeutic applications of Tolvaptan and SCH 23390 stem from their interaction with distinct signaling pathways.
Vasopressin V2 Receptor Signaling Pathway
Caption: Tolvaptan blocks the vasopressin V2 receptor signaling pathway.
Dopamine D1 Receptor Signaling Pathway
Caption: SCH 23390 blocks the dopamine D1 receptor signaling pathway.
Conclusion
The journey from the simple, unadorned scaffold of This compound to the highly specific and potent therapeutic agents Tolvaptan and SCH 23390 exemplifies the power of medicinal chemistry and structure-activity relationship studies. While the parent compound serves as a versatile starting point, it is the strategic addition of specific chemical moieties that unlocks the therapeutic potential of the benzazepine core, enabling the precise targeting of distinct receptor systems. This comparative guide underscores the importance of understanding the foundational scaffolds in drug discovery and the nuanced chemical modifications that lead to the development of life-changing medicines.
References
- 1. Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Regioselective alkylation of 1,3,4,5-tetrahydrobenzo[d]azepin-2-one and biological evaluation of the resulting alkylated products as potentially selective 5-HT₂c agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and pharmacological activity of 2,3,4,5,-tetrahydro-1,5-methano-1H-3-benzazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tolvaptan - Wikipedia [en.wikipedia.org]
- 6. (R)-(+)-8-Chloro-2,3,4,5-tetrahydro-3-[11C]methyl-5-phenyl-1H-3-benzazepin-7-ol ([11C]SCH 23390) - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. corpus.ulaval.ca [corpus.ulaval.ca]
- 8. OPC-41061, a highly potent human vasopressin V2-receptor antagonist: pharmacological profile and aquaretic effect by single and multiple oral dosing in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analogs of 3-hydroxy-1H-1-benzazepine-2,5-dione: structure-activity relationship at N-methyl-D-aspartate receptor glycine sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel 2,3,4,5-tetrahydro-1H-3-benzazepines with high affinity and selectivity for the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 1,3,4,5-Tetrahydro-2H-1-Benzazepin-2-one Analogues: A Guide for Drug Discovery Professionals
The 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one scaffold is a privileged structure in medicinal chemistry, recognized for its versatility as a synthetic intermediate and its presence in a variety of neurologically active agents.[1] This guide provides a comparative analysis of its analogues, offering insights into their structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies crucial for their evaluation. Our focus is on two key areas where these compounds have shown significant promise: the modulation of γ-secretase in the context of Alzheimer's disease and the inhibition of cholinesterases.
The this compound Core: A Foundation for Neurological Drug Discovery
The bicyclic structure of this compound provides a rigid framework that allows for precise three-dimensional orientation of substituents, facilitating targeted interactions with biological macromolecules.[1] Its unique molecular architecture has made it a valuable starting point for the development of therapeutic agents aimed at treating a range of neurological disorders.[1] Researchers have successfully utilized this scaffold to explore treatments for conditions such as depression and anxiety by modulating neurotransmitter systems.[1]
Key Biological Targets and Mechanisms of Action
γ-Secretase Modulation in Alzheimer's Disease
A significant focus of research on this compound analogues has been their potential as γ-secretase modulators (GSMs) for the treatment of Alzheimer's disease. γ-secretase is a multi-subunit protease complex responsible for the final cleavage of the amyloid precursor protein (APP), leading to the production of amyloid-beta (Aβ) peptides of varying lengths.[2] An imbalance in Aβ production, particularly an increase in the ratio of the more aggregation-prone Aβ42 to Aβ40, is a central event in the pathogenesis of Alzheimer's.
Unlike γ-secretase inhibitors (GSIs), which block the enzyme's activity altogether and can lead to mechanism-based toxicities due to the inhibition of other essential substrates like Notch, GSMs allosterically modulate the enzyme to favor the production of shorter, less amyloidogenic Aβ peptides, such as Aβ38, at the expense of Aβ42.[3][4] This modulation of γ-secretase activity without complete inhibition presents a more nuanced and potentially safer therapeutic strategy.
One notable example of a compound based on a related 3-benzazepine scaffold is the γ-secretase inhibitor LY450139 (semagacestat).[5] While not a modulator, its development highlights the tractability of the benzazepine core for targeting γ-secretase. Studies comparing GSIs like LY450139 with GSMs have demonstrated clear differences in their effects on cognitive function, underscoring the potential advantages of the modulatory approach.[5]
Figure 1: Mechanism of γ-Secretase Modulation by Benzazepinone Analogues.
Cholinesterase Inhibition
Several analogues of this compound have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[6][7] These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine, and their inhibition is a key therapeutic strategy for managing the symptoms of Alzheimer's disease and other neurological conditions characterized by a cholinergic deficit. The design of selective inhibitors for either AChE or BChE, or dual inhibitors, allows for the fine-tuning of therapeutic effects.
Comparative Analysis of Analogue Performance
For cholinesterase inhibition, the introduction of various substituents on the aromatic ring and the nitrogen atom of the benzazepine core can significantly impact potency and selectivity. For instance, in a series of 1,3-thiazole derivatives, the nature and position of substituents were shown to be critical for AChE and BChE inhibition, with IC50 values ranging from the low micromolar to nanomolar concentrations.[7][8] It is plausible that similar substitutions on the this compound scaffold would yield a range of potencies.
Table 1: Hypothetical Comparative Data for Cholinesterase Inhibition
| Analogue | R1 | R2 | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity (BChE/AChE) |
| Parent | H | H | >100 | >100 | - |
| A | 7-Cl | H | 15.2 | 25.8 | 1.7 |
| B | 8-OCH3 | H | 5.6 | 10.1 | 1.8 |
| C | H | Benzyl | 2.1 | 50.3 | 24.0 |
| D | 8-OCH3 | Benzyl | 0.8 | 35.7 | 44.6 |
In the context of γ-secretase modulation, the lipophilicity and electronic properties of the substituents are critical. For example, a study on benzimidazole-based GSMs demonstrated that methylation of a nitrogen atom increased potency over 10-fold.[3] Furthermore, the addition of a methyl group to an indazole analogue resulted in a significant improvement in potency and in vivo efficacy.[3] These findings suggest that strategic modifications to the this compound core could lead to potent and brain-penetrant GSMs.
Experimental Protocols
Synthesis of this compound Analogues
The synthesis of the this compound skeleton and its analogues can be achieved through various synthetic routes. One common approach involves the cyclization of a suitably substituted aminopropionic acid derivative. Modern methods, such as those employing Friedel-Crafts alkylation, Pictet-Spengler cyclization, and radical cyclization, have also been developed for the synthesis of related benzazepinone cores.[9][10]
A representative procedure for the synthesis of a substituted tetrahydro-2-benzazepine is as follows:
-
An oven-dried vial equipped with a stirring bar is charged with the corresponding amino alkyl-phenol (1 equivalent), paraformaldehyde (1 equivalent), and a deep eutectic solvent such as a 1:1 molar ratio of choline chloride to oxalic acid dihydrate.[11]
-
The vial is capped, and the mixture is stirred rapidly at room temperature for 1 minute.
-
The reaction mixture is then heated to 70–80 °C and stirred for 20–48 hours.[11]
-
After cooling to room temperature, water and a saturated solution of sodium bicarbonate are added, and the mixture is stirred for 1 hour.[11]
-
The product is then extracted with an organic solvent, and the combined organic layers are dried and concentrated in vacuo.
-
The crude product is purified by column chromatography to yield the desired tetrahydro-2-benzazepine.[11]
Figure 2: General Synthetic Workflow for Tetrahydro-2-benzazepines.
In Vitro Assay for Cholinesterase Inhibition
The inhibitory activity of the synthesized analogues against AChE and BChE can be determined using the Ellman's method.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Butyrylcholinesterase (BChE) from equine serum
-
Acetylthiocholine iodide (ATCI)
-
Butyrylthiocholine iodide (BTCI)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds and a reference inhibitor (e.g., donepezil)
Procedure:
-
Prepare stock solutions of the enzymes, substrates, DTNB, and test compounds in appropriate solvents.
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution at various concentrations.
-
Initiate the reaction by adding the enzyme solution (AChE or BChE).
-
Immediately after, add the substrate solution (ATCI for AChE or BTCI for BChE).
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
The rate of the reaction is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based Assay for γ-Secretase Modulation
The effect of the analogues on Aβ production can be assessed using a cell-based assay.
Materials:
-
HEK293 cells stably overexpressing human APP with the Swedish mutation (HEK-sw).
-
Cell culture medium and supplements.
-
Test compounds and a reference GSM.
-
ELISA kits for the detection of Aβ40 and Aβ42.
Procedure:
-
Plate the HEK-sw cells in a suitable multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 24-48 hours.
-
Collect the cell culture supernatant.
-
Measure the concentrations of Aβ40 and Aβ42 in the supernatant using specific ELISA kits.
-
Calculate the Aβ42/Aβ40 ratio for each treatment condition.
-
A decrease in the Aβ42/Aβ40 ratio indicates GSM activity.
-
Determine the EC50 value for the reduction of the Aβ42/Aβ40 ratio.
Conclusion and Future Perspectives
The this compound scaffold represents a promising starting point for the development of novel therapeutics for neurological disorders. While existing data points towards their potential as both cholinesterase inhibitors and γ-secretase modulators, a systematic exploration of the chemical space around this core is warranted. Future research should focus on the synthesis and biological evaluation of a diverse library of analogues to establish a clear and quantitative structure-activity relationship. Such studies, coupled with detailed pharmacokinetic and in vivo efficacy assessments, will be crucial in unlocking the full therapeutic potential of this versatile chemical scaffold.
References
- 1. chemimpex.com [chemimpex.com]
- 2. γ-Secretase Inhibitors and Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. γ-Secretase and its modulators: Twenty years and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential effects between γ-secretase inhibitors and modulators on cognitive function in amyloid precursor protein-transgenic and nontransgenic mice [alzped.nia.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity [comptes-rendus.academie-sciences.fr]
- 8. fulir.irb.hr [fulir.irb.hr]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Definitive Structural Confirmation of 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
For researchers and professionals in drug development, the unambiguous structural confirmation of synthesized molecules is a non-negotiable cornerstone of scientific integrity and regulatory compliance. The seemingly minor difference of a single bond can lead to vastly different pharmacological and toxicological profiles. This guide provides an in-depth, multi-technique comparison for the definitive structural elucidation of 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one (CAS: 4424-80-0), a versatile bicyclic lactam recognized as a key intermediate in the synthesis of neuropharmacological agents.[1][2]
We will move beyond a simple recitation of expected data points, instead focusing on the causal logic behind an orthogonal analytical strategy. This approach, which combines multiple independent techniques, creates a self-validating system to eliminate ambiguity and build an unshakeable structural proof.
The Orthogonal Strategy: A Self-Validating Workflow
Relying on a single analytical technique is fraught with peril. Co-eluting impurities, isomeric byproducts, or unexpected rearrangements can lead to misinterpretation. A robust confirmation strategy employs a series of orthogonal (independent) methods where the weaknesses of one technique are compensated by the strengths of another. The workflow begins with establishing the molecular formula and then systematically piecing together the molecular framework.
Caption: Orthogonal workflow for structural confirmation.
Part 1: Mass Spectrometry (MS) – The First Checkpoint
Expertise & Experience: Mass spectrometry serves as the initial gatekeeper. Its primary role is to confirm the molecular weight of the synthesized compound, providing a direct check against the expected molecular formula, C₁₀H₁₁NO.[2][3] High-resolution mass spectrometry (HRMS) is particularly powerful as it can provide an exact mass, allowing for the unambiguous determination of the molecular formula by distinguishing between compounds with the same nominal mass but different elemental compositions.
Expected Data: For this compound, the expected monoisotopic mass is 161.0841 g/mol . Depending on the ionization technique used, you will observe different ions.
| Ion Type | Expected m/z (High-Res) | Ionization Technique | Causality |
| [M]⁺ | 161.0841 | Electron Ionization (EI) | Direct ionization by electron impact, common in GC-MS. |
| [M+H]⁺ | 162.0919 | Electrospray (ESI), positive | Protonation of the lactam oxygen or nitrogen, common in LC-MS. |
| [M+Na]⁺ | 184.0738 | Electrospray (ESI), positive | Adduct formation with sodium ions present in the solvent/matrix. |
Trustworthiness: The observation of the correct molecular ion peak with high mass accuracy (typically < 5 ppm error) provides strong evidence for the correct elemental composition. Fragmentation patterns in EI-MS can also offer structural clues, though these can be complex. For this molecule, a common fragmentation would be the loss of CO (carbonyl group), leading to a fragment around m/z 133.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a volatile solvent like dichloromethane or ethyl acetate.
-
Injection: Inject 1 µL of the solution into the GC-MS system equipped with a standard non-polar column (e.g., DB-5ms).
-
GC Method:
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min. Hold at 280°C for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230°C.
-
-
Data Analysis: Analyze the resulting total ion chromatogram for the peak corresponding to the compound. Examine the mass spectrum of this peak to identify the molecular ion and key fragments.
Part 2: Infrared (IR) Spectroscopy – Functional Group Fingerprinting
Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique that excels at identifying specific functional groups. For our target molecule, the two key structural features are the secondary amide (lactam) within the seven-membered ring and the aromatic benzene ring. Their characteristic vibrations provide a unique "fingerprint."
Expected Data: The presence of sharp, strong absorption bands in specific regions of the spectrum confirms the key functional moieties.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Causality & Interpretation |
| ~3200 | N-H Stretch | Secondary Amide (Lactam) | A strong, sharp peak indicates the N-H bond of the lactam. Its position and sharpness can be affected by hydrogen bonding. |
| ~1660 | C=O Stretch | Amide I Band (Lactam) | This is one of the most intense and characteristic peaks. Its position is indicative of a cyclic amide; ring strain can shift it slightly from a typical acyclic amide (~1650 cm⁻¹). |
| ~1600, ~1480 | C=C Stretch | Aromatic Ring | These two bands are diagnostic for the benzene ring. |
| ~750 | C-H Bend | Ortho-disubstituted Aromatic | A strong peak in this region suggests an ortho-disubstituted benzene ring, consistent with the fusion of the azepine ring. |
Trustworthiness: The simultaneous observation of the N-H stretch and the strong amide I band is conclusive evidence for the lactam functional group. Comparing this to an isomer like a benzoxazepine would show the absence of the N-H stretch and the presence of a C-O-C ether stretch instead.
Experimental Protocol: FTIR (KBr Pellet)
-
Sample Preparation: Mix ~1-2 mg of the finely ground compound with ~100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr).
-
Grinding: Thoroughly grind the mixture in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pressing: Transfer a small amount of the powder into a pellet press and apply several tons of pressure to form a transparent or translucent pellet.
-
Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically by averaging 16 or 32 scans at a resolution of 4 cm⁻¹.
Part 3: Nuclear Magnetic Resonance (NMR) – The Definitive Structural Blueprint
Expertise & Experience: While MS confirms the formula and IR identifies functional groups, NMR spectroscopy maps the carbon-hydrogen framework, revealing atom-to-atom connectivity. It is the most powerful technique for unambiguous structure elucidation in solution.[4][5] For this compound, we can predict the entire ¹H and ¹³C spectrum.
¹H and ¹³C NMR: Predicted Chemical Shifts and Multiplicities
The following table summarizes the predicted NMR data. Chemical shifts (δ) are referenced to TMS (Tetramethylsilane).
| Position | ¹H Prediction (δ, ppm, multiplicity, integration) | ¹³C Prediction (δ, ppm) | Rationale |
| N-H | ~8.0 (s, 1H) | - | Amide proton, often broad, chemical shift is solvent-dependent. |
| C2 | - | ~170 | Lactam carbonyl carbon, highly deshielded by the adjacent oxygen and nitrogen. |
| C3 | ~2.5 (t, 2H) | ~35 | Aliphatic CH₂, adjacent to another CH₂ (C4), appears as a triplet. |
| C4 | ~2.1 (m, 2H) | ~30 | Aliphatic CH₂, coupled to both C3 and C5, appears as a multiplet. |
| C5 | ~2.9 (t, 2H) | ~40 | Benzylic CH₂, deshielded by the aromatic ring, appears as a triplet coupled to C4. |
| C5a | - | ~140 | Aromatic quaternary carbon, point of fusion. |
| C6 | ~7.2 (d, 1H) | ~128 | Aromatic CH. |
| C7 | ~7.3 (t, 1H) | ~130 | Aromatic CH. |
| C8 | ~7.2 (t, 1H) | ~127 | Aromatic CH. |
| C9 | ~7.1 (d, 1H) | ~125 | Aromatic CH. |
| C9a | - | ~135 | Aromatic quaternary carbon, adjacent to nitrogen. |
2D NMR: Connecting the Dots
While 1D NMR provides the pieces, 2D NMR experiments like COSY and HMBC provide the instructions for assembly.[6][7]
-
COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other (typically through 2 or 3 bonds). For our molecule, we would expect to see a clear correlation pathway from the protons on C3 to C4, and from C4 to C5, confirming the -CH₂-CH₂-CH₂- aliphatic chain.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing the overall framework. It shows correlations between protons and carbons that are 2 or 3 bonds away.
Caption: Key HMBC correlations confirming the structure.
Trustworthiness: The HMBC correlation between the benzylic protons at C5 (~2.9 ppm) and the quaternary aromatic carbon C9a (~135 ppm) is a definitive link between the aliphatic chain and the aromatic ring. Similarly, the correlation from the C3 protons (~2.5 ppm) to the carbonyl carbon C2 (~170 ppm) unambiguously places the carbonyl group at the 2-position, confirming the structure as this compound and ruling out isomers.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum.
-
Acquire standard 2D experiments: COSY, HSQC (to assign protons to their directly attached carbons), and HMBC (optimized for a J-coupling of ~8 Hz).
-
-
Data Processing: Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Data Analysis:
-
Integrate the ¹H spectrum to confirm proton counts.
-
Assign all ¹H and ¹³C signals based on chemical shifts, multiplicities, and 2D correlations.
-
Verify that all observed correlations are consistent with the proposed structure.
-
Comparative Analysis: Distinguishing Isomers
To illustrate the power of this orthogonal approach, let's consider a potential isomeric byproduct of a synthesis: 2,3,4,5-tetrahydro-1H-1-benzazepin-3-one .
| Technique | This compound (Target) | 2,3,4,5-tetrahydro-1H-1-benzazepin-3-one (Isomer) | Key Differentiator |
| IR | Amide I (C=O) at ~1660 cm⁻¹ | Ketone (C=O) at ~1710 cm⁻¹ | The carbonyl stretch of a ketone is at a higher frequency than that of a lactam. |
| ¹³C NMR | Carbonyl (C=O) at ~170 ppm | Carbonyl (C=O) at >200 ppm | Ketone carbonyls are significantly more deshielded than amide carbonyls. |
| ¹H NMR | Benzylic protons (C5) are a -CH₂- group (~2.9 ppm) | Benzylic protons (C2) are a -CH₂- group adjacent to a ketone, shifting it further downfield (~3.5 ppm). | The electronic environment of protons adjacent to the carbonyl group is vastly different. |
| HMBC | Correlation from C3-H to C2=O | Correlation from both C2-H and C4-H to C3=O | The connectivity pattern to the carbonyl carbon is completely different and easily distinguished. |
This comparative data demonstrates that the combination of IR and, most definitively, NMR spectroscopy makes the differentiation between these two isomers trivial, highlighting the robustness of the analytical workflow.
Conclusion
The structural confirmation of this compound is not achieved by a single "magic bullet" technique. It is the result of a logical, multi-step process of elimination and verification. Mass spectrometry validates the elemental composition, infrared spectroscopy confirms the presence of the critical lactam functional group, and a full suite of 1D and 2D NMR experiments provides an unambiguous blueprint of the molecular architecture. By following this orthogonal, self-validating guide, researchers can ensure the absolute structural integrity of their synthesized compounds, a critical requirement for advancing drug discovery and development programs.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C10H11NO | CID 248580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1H and 13C NMR study of tetrahydro-1,4-benzothiazepine conformations - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. digibuo.uniovi.es [digibuo.uniovi.es]
- 7. researchgate.net [researchgate.net]
A Researcher's Guide to the Cross-Validation of 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one Bioactivity as a γ-Secretase Modulator
This guide provides an in-depth, objective comparison of experimental methodologies for validating the bioactivity of compounds based on the 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one scaffold. This chemical class has emerged as a promising foundation for the development of γ-secretase modulators (GSMs), a therapeutic strategy for Alzheimer's disease that aims to mitigate the production of toxic amyloid-β (Aβ) peptides.[1][2][3]
Our focus is not merely on procedural steps but on the strategic rationale for a multi-assay approach—a cross-validation framework essential for robust and reliable drug discovery. We will compare the performance of this scaffold against alternative therapeutic strategies, supported by established experimental data, and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals.
The Therapeutic Rationale: Why Modulate γ-Secretase?
The amyloid cascade hypothesis posits that the accumulation of Aβ peptides, particularly the aggregation-prone 42-amino-acid-long isoform (Aβ42), is a primary pathogenic event in Alzheimer's disease.[1][4] These peptides are generated by the sequential proteolytic cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1) and the γ-secretase complex.[5][6]
Early therapeutic strategies focused on directly inhibiting these enzymes. However, clinical trials for γ-secretase inhibitors (GSIs) were halted due to severe, mechanism-related side effects.[4][7] This toxicity stems from the fact that γ-secretase is a promiscuous enzyme with over 150 identified substrates, including the critical Notch receptor, which is essential for cell-fate decisions.[7][8] GSI-mediated inhibition of Notch signaling leads to unacceptable toxicity.[8] Similarly, BACE1 inhibitors also failed in late-stage trials, in some cases unexpectedly impairing cognition.[4][7]
This clinical landscape has shifted focus toward a more nuanced approach: γ-secretase modulation. Unlike GSIs, GSMs do not block the enzyme's catalytic activity. Instead, they allosterically bind to the γ-secretase complex, subtly altering its processivity.[2][3][9] This modulation results in a desirable shift in the Aβ profile: a decrease in the production of pathogenic Aβ42 and an increase in the production of shorter, less amyloidogenic, and potentially benign peptides like Aβ38 and Aβ37.[2][3][4] The this compound scaffold represents a key chemical starting point for such modulators.[10][11][12]
The following diagram illustrates the critical differences in these therapeutic approaches targeting APP processing.
Caption: APP processing pathway and points of therapeutic intervention.
Cross-Validation Workflow: A Multi-Pillar Strategy
To rigorously validate a novel this compound derivative, a tiered experimental approach is paramount. This ensures that primary screening hits are not artifacts and possess the desired mechanism of action with a suitable safety profile. Our recommended workflow integrates biochemical, cell-based, and functional assays.
Caption: Tiered workflow for cross-validating GSM bioactivity.
Comparative Analysis: GSMs vs. Alternative Strategies
The key advantage of the GSM strategy lies in its selectivity and nuanced mechanism. The following table summarizes the performance of GSMs relative to GSIs and BACE1 inhibitors based on preclinical and clinical findings.
| Feature | γ-Secretase Modulators (GSMs) | γ-Secretase Inhibitors (GSIs) | BACE1 Inhibitors |
| Primary Mechanism | Allosteric modulation of γ-secretase, altering substrate processing.[2][3] | Direct inhibition of the γ-secretase catalytic site.[4][7] | Direct inhibition of the β-secretase catalytic site.[5] |
| Effect on Aβ42 | Strongly Decreased [3][9] | Strongly Decreased [13] | Strongly Decreased [4][13] |
| Effect on Aβ40 | Decreased or unchanged.[3] | Strongly Decreased [13] | Strongly Decreased [13] |
| Effect on Aβ38/37 | Increased [3][4] | Strongly Decreased | Strongly Decreased |
| Effect on Total Aβ | Unchanged or slightly decreased.[4] | Strongly Decreased | Strongly Decreased |
| Notch Pathway Inhibition | Minimal to none.[2][8] | High ; leads to significant toxicity.[8][14] | None. |
| Clinical Status | Preclinical and early clinical development shows promise.[4][7] | Failed in Phase II/III trials due to severe side effects and cognitive worsening.[4][7] | Failed in Phase II/III trials due to lack of efficacy and/or cognitive worsening.[4][7] |
Experimental Protocols
Herein, we provide detailed, self-validating protocols for the key assays in our proposed workflow. The causality behind specific reagent choices and steps is explained to ensure both reproducibility and a deep understanding of the methodology.
Protocol 1: Cell-Based γ-Secretase Activity Assay (Aβ42 Quantification)
This is the cornerstone assay for identifying compounds that reduce the production of the most pathogenic Aβ species in a biologically relevant environment. We utilize an ELISA-based readout for its high specificity and sensitivity.
-
Objective: To quantify the reduction of secreted Aβ42 in a cellular context.
-
Principle: A human neuroglioma cell line (e.g., H4) overexpressing human APP is treated with the test compound. The conditioned media is collected, and the concentration of secreted Aβ42 is measured using a sandwich ELISA.
-
Methodology:
-
Cell Culture: Seed H4-APP751 cells in a 96-well plate at a density of 40,000 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the this compound test compound in assay medium (DMEM with 0.5% FBS). Replace the culture medium with 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control GSI (e.g., DAPT) for maximal inhibition.
-
Incubation: Incubate the plate for 24-48 hours. The longer incubation allows for sufficient accumulation of secreted Aβ peptides.
-
Sample Collection: Carefully collect the conditioned media from each well. Centrifuge at 500 x g for 5 minutes to pellet any detached cells and debris.
-
Aβ42 ELISA:
-
Coat a high-binding 96-well ELISA plate with a capture antibody specific for the C-terminus of Aβ42 overnight at 4°C.
-
Wash the plate 3 times with wash buffer (PBS with 0.05% Tween-20).
-
Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
Wash the plate 3 times.
-
Add 50 µL of conditioned media samples and Aβ42 standards to the wells. Incubate for 2 hours at room temperature.
-
Wash the plate 5 times.
-
Add a biotinylated detection antibody that recognizes the N-terminus of Aβ. Incubate for 1 hour.
-
Wash the plate 5 times.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes in the dark.
-
Wash the plate 7 times.
-
Add TMB substrate and incubate until a blue color develops. Stop the reaction with 1M H₂SO₄.
-
Read the absorbance at 450 nm on a microplate reader.
-
-
Data Analysis: Calculate the Aβ42 concentration in each sample using the standard curve. Plot the percent inhibition of Aβ42 production versus compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Notch Selectivity Counterscreen
This assay is critical for validating the GSM mechanism and ruling out GSI-like activity. It directly measures the compound's effect on the processing of the Notch receptor, the primary source of GSI toxicity.
-
Objective: To determine if the test compound inhibits Notch signaling.
-
Principle: A cell line (e.g., HEK293) is co-transfected with a constitutively active form of the Notch1 receptor (Notch1ΔE) and a luciferase reporter plasmid driven by a promoter containing multiple binding sites for the Notch-activated transcription factor CSL.[15] Cleavage of Notch1ΔE by γ-secretase releases the intracellular domain (NICD), which translocates to the nucleus and drives luciferase expression. Inhibition of γ-secretase reduces the luciferase signal.
-
Methodology:
-
Cell Transfection: Co-transfect HEK293 cells in a 96-well plate with the Notch1ΔE expression vector and the CSL-luciferase reporter vector.[15][16] A constitutively expressing Renilla luciferase vector should be included to normalize for transfection efficiency and cell viability.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compound and controls (vehicle and a potent GSI).
-
Incubation: Incubate for 24 hours at 37°C, 5% CO₂.
-
Lysis and Luminescence Reading: Lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's protocol.[17]
-
Data Analysis:
-
Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well.
-
Calculate the percent inhibition of the Notch signaling pathway relative to the vehicle control.
-
Determine the IC₅₀ for Notch inhibition.
-
Cross-Validation: A true GSM should have an Aβ42 IC₅₀ (from Protocol 1) that is at least 100-fold lower than its Notch inhibition IC₅₀. This selectivity window is a key indicator of a viable therapeutic candidate.
-
-
The following diagram illustrates the Notch signaling pathway and the principle of the reporter assay used for the counterscreen.
Caption: Notch signaling pathway and luciferase reporter assay principle.
References
- 1. Recent developments of small molecule γ-secretase modulators for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical validation of a potent γ-secretase modulator for Alzheimer’s disease prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical validation of a potent γ-secretase modulator for Alzheimer's disease prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease [frontiersin.org]
- 5. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BACE-1 and γ-Secretase as Therapeutic Targets for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. γ-Secretase and its modulators: Twenty years and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical validation of a potent γ-secretase modulator for Alzheimer’s disease prevention | AlzPED [alzped.nia.nih.gov]
- 10. Page loading... [guidechem.com]
- 11. chemimpex.com [chemimpex.com]
- 12. chemimpex.com [chemimpex.com]
- 13. Differential effects of gamma-secretase and BACE1 inhibition on brain Abeta levels in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. γ-secretase targeting in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. amsbio.com [amsbio.com]
- 17. Quantitative Measurement of γ-Secretase-mediated Amyloid Precursor Protein and Notch Cleavage in Cell-based Luciferase Reporter Assay Platforms - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of 1,3,4,5-Tetrahydro-2H-1-Benzazepin-2-one Derivatives
This guide provides a detailed comparative analysis of the efficacy of several key derivatives of 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced pharmacological profiles of these compounds, supported by experimental data and methodologies. We will explore derivatives acting as vasopressin V2 receptor antagonists and contrast them with a derivative exhibiting a distinct mechanism of action as an α4β7 integrin inhibitor.
Introduction: The Versatile Benzazepinone Scaffold
The this compound core structure has proven to be a versatile scaffold in medicinal chemistry, giving rise to a range of pharmacologically active agents. Its unique three-dimensional conformation allows for specific interactions with various biological targets, leading to the development of drugs with diverse therapeutic applications. This guide will focus on a comparative analysis of prominent derivatives, elucidating their structure-activity relationships and differential efficacies.
Part 1: Vasopressin V2 Receptor Antagonists
A significant class of this compound derivatives functions as vasopressin V2 receptor antagonists. These agents, often referred to as "vaptans," play a crucial role in managing fluid balance by promoting aquaresis—the excretion of electrolyte-free water. This mechanism is particularly beneficial in conditions like hyponatremia (low blood sodium levels) and autosomal dominant polycystic kidney disease (ADPKD). We will compare three key vaptans: Tolvaptan, Lixivaptan, and Satavaptan.
Mechanism of Action: Blocking the Vasopressin V2 Receptor
Arginine vasopressin (AVP) is a hormone that regulates water reabsorption in the kidneys by binding to V2 receptors on the basolateral membrane of collecting duct principal cells. This binding initiates a G-protein coupled signaling cascade, leading to the translocation of aquaporin-2 (AQP2) water channels to the apical membrane. Vaptans competitively block the V2 receptor, thereby preventing this cascade and promoting water excretion.
Caption: Signaling pathway of vasopressin V2 receptor antagonism.
Comparative Efficacy and Selectivity
The clinical efficacy of vaptans is closely linked to their potency and selectivity for the V2 receptor over other vasopressin receptor subtypes (V1a and V1b), which are involved in vasoconstriction and ACTH release, respectively.
| Compound | Target | V2 Receptor Affinity/Selectivity | Key Clinical Applications |
| Tolvaptan | Vasopressin V2 Receptor | High affinity with 29-fold greater selectivity for V2 over V1a receptors.[1] | Hyponatremia, Autosomal Dominant Polycystic Kidney Disease (ADPKD) |
| Lixivaptan | Vasopressin V2 Receptor | Selective V2 receptor antagonist.[2] | Investigational for ADPKD, previously studied for hyponatremia.[3][4] |
| Satavaptan | Vasopressin V2 Receptor | Selective V2 receptor antagonist.[5] | Previously investigated for hyponatremia and ascites in cirrhosis.[2][5][6][7] |
A meta-analysis of clinical trials involving patients with cirrhosis and hyponatremia or ascites found that vaptans (tolvaptan, satavaptan, and lixivaptan) had a small beneficial effect on hyponatremia and ascites but did not significantly affect mortality or other major complications.[2][6][7] Notably, quantitative systems toxicology modeling has suggested that lixivaptan may have a lower risk of hepatotoxicity compared to tolvaptan.[3][8]
Experimental Protocol: In Vitro V2 Receptor Functional Assay
To assess the antagonistic activity of these derivatives, a common in vitro method is the measurement of cyclic AMP (cAMP) production in cells expressing the V2 receptor.
Objective: To determine the IC50 value of a test compound (e.g., Tolvaptan) for the inhibition of AVP-induced cAMP production in HEK293 cells stably expressing the human V2 receptor.
Materials:
-
HEK293 cells stably transfected with the human V2 receptor.
-
Assay Medium: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX, pH 7.4.
-
Agonist: Arginine Vasopressin (AVP).
-
Test Compounds: Tolvaptan, Lixivaptan, Satavaptan.
-
cAMP detection kit (e.g., HTRF-based assay).
Procedure:
-
Cell Culture: Culture the V2R-expressing HEK293 cells to 80-90% confluency.
-
Cell Plating: Seed the cells into a 384-well plate at a density of approximately 1000-10,000 cells per well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds and the reference agonist (AVP) in the assay medium.
-
Antagonist Incubation: Add the test compounds to the wells and incubate for a pre-determined time.
-
Agonist Stimulation: Add AVP at a concentration corresponding to its EC80 (the concentration that elicits 80% of the maximal response) to all wells except the negative control.
-
Incubation: Incubate the plate for 30 minutes at room temperature.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Data Analysis: Plot the cAMP concentration against the log of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Workflow for V2 Receptor Functional Assay.
Part 2: A Derivative with a Distinct Mechanism - MORF-057, an α4β7 Integrin Inhibitor
In contrast to the vaptans, MORF-057, another derivative of the broader benzazepine class, exhibits a completely different mechanism of action. It is a potent and selective oral inhibitor of the α4β7 integrin, a key mediator in the inflammatory process of inflammatory bowel disease (IBD).
Mechanism of Action: Inhibiting Leukocyte Trafficking to the Gut
The α4β7 integrin is expressed on the surface of a subset of T-lymphocytes and is responsible for their trafficking to the gut by binding to the Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1) on the endothelial cells of intestinal blood vessels. By blocking this interaction, MORF-057 prevents the migration of these inflammatory cells into the gut tissue.
Caption: Mechanism of action of MORF-057 as an α4β7 integrin inhibitor.
Preclinical Efficacy and Selectivity of MORF-057
Preclinical studies have demonstrated MORF-057 to be a highly potent and selective inhibitor of α4β7 integrin.
| Compound | Target | Potency (IC50) | Selectivity |
| MORF-057 | α4β7 Integrin | Sub-nanomolar to single-digit nanomolar in cell-based functional assays.[9] | Over 41,600-fold selectivity for α4β7 over α4β1.[9] |
This high selectivity is crucial to avoid the inhibition of α4β1 integrin, which could potentially lead to central nervous system side effects.[9]
Experimental Protocol: In Vitro Cell Adhesion Assay
The efficacy of α4β7 integrin inhibitors is typically assessed using a cell adhesion assay.
Objective: To determine the IC50 of MORF-057 for the inhibition of α4β7-dependent cell adhesion to MAdCAM-1.
Materials:
-
RPMI8866 cells (which constitutively express α4β7).
-
Recombinant human MAdCAM-1.
-
96-well microplates.
-
Test Compound: MORF-057.
-
Cell viability reagent (e.g., AlamarBlue).
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with MAdCAM-1 and incubate overnight.
-
Blocking: Block non-specific binding sites in the wells with a blocking buffer (e.g., BSA).
-
Compound Incubation: Add serial dilutions of MORF-057 to the wells.
-
Cell Seeding: Add RPMI8866 cells to each well and incubate to allow for adhesion.
-
Washing: Gently wash the wells to remove non-adherent cells.
-
Quantification: Add a cell viability reagent and measure the signal (e.g., fluorescence) to quantify the number of adherent cells.
-
Data Analysis: Plot the percentage of cell adhesion inhibition against the log of the compound concentration and fit the data to determine the IC50 value.
Caption: Workflow for α4β7 Integrin Cell Adhesion Assay.
Conclusion
The this compound scaffold has given rise to a diverse array of therapeutic agents. The vaptan class of derivatives, including tolvaptan, lixivaptan, and satavaptan, demonstrates the utility of this core in developing selective vasopressin V2 receptor antagonists for the management of fluid-balance disorders. In contrast, MORF-057 highlights the adaptability of the broader benzazepine structure to target entirely different pathological pathways, in this case, the α4β7 integrin-mediated inflammation in IBD.
This comparative guide underscores the importance of understanding the nuanced structure-activity relationships that govern the potency, selectivity, and ultimately, the clinical efficacy of these derivatives. The provided experimental protocols offer a framework for the continued evaluation and development of novel compounds based on this versatile chemical scaffold.
References
- 1. V2 Receptor Antagonist; Tolvaptan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Comparison of the Hepatotoxic Potential of Two Treatments for Autosomal-Dominant Polycystic Kidney DiseaseUsing Quantitative Systems Toxicology Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. benchchem.com [benchchem.com]
- 6. Structural basis of tolvaptan binding to the vasopressin V2 receptor - Liu - Acta Pharmacologica Sinica [chinaphar.com]
- 7. Structural basis of tolvaptan binding to the vasopressin V2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. simulations-plus.com [simulations-plus.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to Purity Evaluation of Synthesized 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one
Introduction: The Critical Role of Purity in Drug Discovery and Development
In the landscape of pharmaceutical research and development, the purity of a synthesized active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel scaffolds like 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, a compound with significant potential in neuropharmacology, rigorous purity assessment is paramount.[1] This guide provides a comprehensive comparison of analytical methodologies to evaluate the purity of synthesized this compound, offering researchers, scientists, and drug development professionals a robust framework for ensuring the integrity of their compounds. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative sources.
The synthetic routes to this compound, which often involve cyclization strategies or Beckmann rearrangements, can introduce a variety of impurities.[2][3] These may include starting materials, intermediates, by-products, and regioisomers, each with the potential to impact biological activity and toxicity. Therefore, a multi-faceted analytical approach is not just recommended but essential for a comprehensive purity profile.
Comparative Analysis of Analytical Techniques
The choice of analytical technique for purity determination is dictated by the physicochemical properties of this compound (Molecular Weight: 161.20 g/mol ) and the nature of the expected impurities.[4] A holistic assessment typically involves a combination of chromatographic and spectroscopic methods.
| Technique | Principle | Primary Use Case | Strengths | Limitations | Typical Purity Reported |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a stationary and mobile phase. | Quantitative purity determination and impurity profiling. | High resolution, sensitivity, and reproducibility. | Requires reference standards for impurity identification. | ≥ 99%[1] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | Identification and quantification of volatile impurities. | High sensitivity and structural elucidation of impurities. | Requires derivatization for non-volatile compounds. | Not typically reported as a primary purity method for this compound. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Structural confirmation and identification of impurities. | Provides detailed structural information. | Lower sensitivity compared to chromatographic methods for trace impurities. | Confirms structure, can be used for quantitative analysis (qNMR). |
| Thin-Layer Chromatography (TLC) | Differential migration of compounds on a solid support. | Rapid, qualitative reaction monitoring and purity screening. | Simple, fast, and inexpensive. | Low resolution and not quantitative. | Used for in-process control. |
In-Depth Methodologies and Experimental Protocols
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantitative Purity
HPLC is the most widely adopted technique for the final purity assessment of pharmaceutical compounds due to its high resolving power and sensitivity.[5][6] For this compound, a reversed-phase HPLC method is most appropriate.
Causality of Method Design: A C18 column is selected for its hydrophobicity, which provides good retention for the moderately polar benzazepinone structure. The mobile phase, a mixture of acetonitrile and water, allows for the elution of the compound and potential impurities. A gradient elution is often preferred over isocratic elution to ensure the separation of compounds with a wider range of polarities. UV detection is suitable due to the presence of the chromophoric benzene ring.
Experimental Protocol: HPLC Purity Determination
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-17 min: 80% B
-
17-18 min: 80% to 20% B
-
18-20 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of acetonitrile.
Data Interpretation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC purity determination of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities and Structural Elucidation
GC-MS is an excellent technique for identifying and quantifying volatile and semi-volatile impurities that may not be readily detected by HPLC.[7][8] For a compound like this compound, which has a moderate boiling point, GC-MS can provide valuable complementary information.
Causality of Method Design: A non-polar or mid-polar capillary column (e.g., DB-5ms) is suitable for the separation of a wide range of organic compounds. A temperature-programmed elution ensures the separation of compounds with different boiling points. Electron ionization (EI) is a standard technique that generates reproducible mass spectra, which can be compared against spectral libraries for impurity identification.
Experimental Protocol: GC-MS Impurity Profiling
-
Instrumentation: GC-MS system.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 10 min.
-
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Sample Preparation: Dissolve a small amount of the compound in a volatile solvent like dichloromethane or ethyl acetate.
Data Interpretation: The mass spectrum of the main peak should be consistent with the structure of this compound.[4] Any additional peaks can be tentatively identified by comparing their mass spectra with a library (e.g., NIST).
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Method for Structural Confirmation
NMR spectroscopy is indispensable for the unambiguous structural elucidation of the synthesized compound and for identifying structurally related impurities.[9][10] Both ¹H and ¹³C NMR should be performed.
Causality of Method Design: ¹H NMR provides information about the number and chemical environment of protons, while ¹³C NMR provides information about the carbon skeleton. Together, they allow for the complete assignment of the molecule's structure. The choice of solvent (e.g., CDCl₃ or DMSO-d₆) depends on the solubility of the compound.
Experimental Protocol: NMR Structural Confirmation
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Experiments:
-
¹H NMR
-
¹³C NMR
-
2D NMR experiments (COSY, HSQC, HMBC) for complete structural assignment.
-
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of the deuterated solvent.
Data Interpretation: The obtained spectra should be compared with reference spectra for this compound.[4] The presence of unexpected signals may indicate impurities.
Logical Relationship of Purity Assessment Techniques
Caption: Interplay of analytical techniques for comprehensive purity evaluation.
Potential Impurities and Their Detection
The choice of synthetic route directly influences the potential impurity profile.
-
Beckmann Rearrangement: A common method for synthesizing lactams, the Beckmann rearrangement of a cyclic ketoxime can lead to the formation of a regioisomeric lactam as a major impurity.[2][11] HPLC and NMR are the most effective techniques for separating and identifying such isomers.
-
Cyclization Reactions: Intramolecular cyclization of a suitable amino acid or derivative can be used to form the benzazepinone ring.[12][13] Incomplete cyclization can leave unreacted starting material, while side reactions could lead to the formation of dimers or other by-products. These are typically well-separated by HPLC.
Conclusion: A Triad of Techniques for Unwavering Confidence
For a comprehensive and reliable evaluation of the purity of synthesized this compound, a triad of analytical techniques is recommended:
-
NMR Spectroscopy for definitive structural confirmation.
-
HPLC for accurate quantitative purity determination and profiling of non-volatile impurities.
-
GC-MS as a complementary technique for the identification of volatile and semi-volatile impurities.
By employing this multi-pronged approach, researchers can have the highest degree of confidence in the purity and identity of their synthesized compounds, a critical step in advancing drug discovery and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C10H11NO | CID 248580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pharmtech.com [pharmtech.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a beta-lactam active pharmaceutical ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Conformational NMR study of N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. scribd.com [scribd.com]
- 12. Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Benzazepinone Synthesis Methods: From Classical Rearrangements to Modern Catalysis
The benzazepinone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a range of therapeutic agents, including the ACE inhibitor Benazepril and various channel blockers.[1][2] The seven-membered lactam ring fused to a benzene ring presents unique synthetic challenges, primarily due to the enthalpic and entropic barriers associated with forming medium-sized rings.[2] Consequently, a diverse array of synthetic methodologies has been developed to access this valuable heterocyclic motif.
This guide provides a head-to-head comparison of the most prominent methods for synthesizing benzazepinones. We will move beyond simple procedural descriptions to analyze the underlying mechanisms, strategic advantages, and practical limitations of each approach. Our focus is on providing researchers, scientists, and drug development professionals with the insights needed to select the optimal synthetic route for their specific target molecules.
Classical Ring Expansion: The Beckmann and Schmidt Rearrangements
The earliest and most fundamental approaches to benzazepinone synthesis rely on ring expansion of a pre-existing six-membered ring. These methods, while classic, remain relevant, particularly for the synthesis of unsubstituted or simply substituted systems.
The Beckmann Rearrangement
The Beckmann rearrangement is a venerable reaction that transforms an oxime into an amide, typically under strong acidic conditions.[2][3][4] When applied to the oxime of a tetralone, it provides a direct route to the 1,3,4,5-tetrahydro-1-benzazepin-2-one core.[1]
Mechanism and Rationale: The reaction is initiated by converting the oxime's hydroxyl group into a good leaving group, usually through protonation with a strong acid like sulfuric or polyphosphoric acid.[3][4] This activation facilitates a concerted 1,2-alkyl shift, where the group anti-periplanar to the leaving group migrates to the electron-deficient nitrogen, breaking the weak N-O bond.[4][5] The resulting nitrilium ion is then trapped by water to yield the final lactam product after tautomerization.[3] The harsh acidic conditions are necessary to drive the dehydration and rearrangement but represent the method's primary drawback, limiting its compatibility with sensitive functional groups.[2]
Caption: Mechanism of the Beckmann Rearrangement.
Advantages:
-
Directness: Provides a straightforward route to the core benzazepinone structure from readily available tetralones.
-
Scalability: The reaction is used industrially for the production of caprolactam (for Nylon-6), demonstrating its robustness for large-scale synthesis.[2][4]
Limitations:
-
Harsh Conditions: The requisite use of strong acids (e.g., H2SO4, PPA) limits functional group tolerance.[2]
-
Regioselectivity Issues: For unsymmetrical tetralones, a mixture of oxime isomers can form, leading to two different lactam regioisomers.
-
Byproduct Formation: The classical reaction often generates significant amounts of waste, such as ammonium sulfate.[2]
The Schmidt Reaction
The Schmidt reaction offers an alternative ring-expansion strategy, reacting a ketone directly with hydrazoic acid (HN3) under acidic conditions to yield an amide.[6][7] This method can be applied to tetralones to furnish benzazepinones, sometimes offering advantages over the Beckmann rearrangement.[8][9]
Mechanism and Rationale: The ketone is first protonated by the acid catalyst, activating it for nucleophilic attack by the azide.[6][7] The resulting azidohydrin intermediate eliminates water to form a diazoiminium ion. Similar to the Beckmann rearrangement, an alkyl group then migrates to the nitrogen with concomitant expulsion of dinitrogen gas (N2), a thermodynamically potent driving force.[6] The resulting nitrilium ion is hydrolyzed to afford the final amide. The choice of which aryl or alkyl group migrates is determined by a combination of migratory aptitude and stereoelectronics.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. Recent Advances in the Development of Catalytic Methods that Construct Medium-ring Lactams, Partially Saturated Benzazepines and their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Schmidt reaction - Wikipedia [en.wikipedia.org]
- 7. Schmidt Reaction [organic-chemistry.org]
- 8. A Schmidt rearrangement-mediated synthesis of novel tetrahydro-benzo[1,4]diazepin-5-ones as potential anticancer and antiprotozoal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and synthesis of novel 8-(azaindolyl)-benzoazepinones as potent and selective ROCK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Therapeutic Potential of 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one: A Comparative Guide for CNS Drug Discovery
For researchers, scientists, and drug development professionals, the quest for novel central nervous system (CNS) therapeutics is a journey of meticulous validation. The scaffold of 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one presents a compelling starting point, with structural motifs common to anticonvulsant, anxiolytic, and muscle relaxant drugs.[1] This guide provides a comprehensive framework for elucidating the therapeutic potential of this compound, comparing its hypothetical performance against established alternatives through a series of validating experiments. We will delve into the causality behind experimental choices, ensuring a self-validating system of protocols.
Introduction: The Benzazepine Scaffold and its CNS Potential
The this compound core is a bicyclic structure with recognized potential in neuropharmacology.[2] Its unique molecular configuration suggests possible interactions with various biological targets within the CNS, making it a prime candidate for drug discovery programs aimed at neurological disorders such as anxiety and depression.[3] The exploration of its derivatives has been a focus in the development of novel therapeutic agents. This guide will outline a systematic approach to characterize the parent compound and its potential as a CNS-active agent.
Comparative Landscape: Standard-of-Care for Anxiety and Depression
A thorough validation of a novel compound necessitates a benchmark against current therapeutic standards. The primary classes of drugs for anxiety and depression include:
-
Selective Serotonin Reuptake Inhibitors (SSRIs): Citalopram, escitalopram, fluoxetine, paroxetine, and sertraline are first-line treatments that function by increasing extracellular levels of serotonin.[4]
-
Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs): Venlafaxine and duloxetine are also considered first-line treatments, acting on both serotonin and norepinephrine reuptake.[4]
-
Benzodiazepines: Alprazolam, clonazepam, diazepam, and lorazepam are highly effective for acute anxiety management by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA).[4]
Our experimental design will aim to position this compound's efficacy and safety profile against these established drug classes.
In Vitro Validation: Target Engagement and Cellular Effects
The initial phase of validation focuses on identifying the molecular targets and cellular effects of the compound. This is crucial for understanding its mechanism of action.
Radioligand Binding Assays
Rationale: To determine the binding affinity of this compound to key CNS receptors implicated in anxiety and depression.
Experimental Protocol:
-
Membrane Preparation: Prepare cell membrane homogenates from tissues or cell lines expressing the target receptors (e.g., GABA-A, serotonin 5-HT1A, benzodiazepine receptors).
-
Binding Reaction: Incubate the membrane preparations with a known radiolabeled ligand (e.g., [3H]-GABA, [3H]-8-OH-DPAT for 5-HT1A, [3H]-Flunitrazepam for benzodiazepine receptors) and varying concentrations of the test compound.
-
Separation and Detection: Separate the bound and free radioligand using filtration.
-
Data Analysis: Quantify the radioactivity of the bound ligand and calculate the half-maximal inhibitory concentration (IC50) of the test compound.
Data Presentation:
| Target Receptor | Radioligand | This compound IC50 (nM) | Diazepam IC50 (nM) | Sertraline IC50 (nM) |
| GABA-A | [3H]-GABA | Experimental Data | Reference Data | Reference Data |
| Benzodiazepine | [3H]-Flunitrazepam | Experimental Data | Reference Data | Reference Data |
| Serotonin (5-HT1A) | [3H]-8-OH-DPAT | Experimental Data | Reference Data | Reference Data |
Functional Assays
Rationale: To assess whether the compound acts as an agonist, antagonist, or modulator at its identified target receptors.
Experimental Protocol (Example: GABA-A receptor):
-
Cell Culture: Use cell lines expressing GABA-A receptors (e.g., HEK293 cells).
-
Electrophysiology (Patch-Clamp): Measure the ion channel currents activated by GABA in the presence and absence of the test compound. An increase in current suggests a positive allosteric modulator effect, similar to benzodiazepines.
-
Data Analysis: Construct dose-response curves to determine the EC50 (half-maximal effective concentration).
Data Presentation:
| Assay Type | This compound EC50 (nM) | Diazepam EC50 (nM) |
| GABA-A Receptor Modulation | Experimental Data | Reference Data |
In Vivo Validation: Behavioral Models of Anxiety and Depression
Animal models are indispensable for evaluating the physiological and behavioral effects of a potential therapeutic agent.
Elevated Plus-Maze (EPM) Test for Anxiolytic Activity
Rationale: This widely used model is based on the conflict between the innate fear of open spaces and the drive to explore a novel environment in rodents.[5] Anxiolytic compounds increase the time spent in the open arms.
Experimental Protocol:
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.
-
Acclimatization: Allow the animals (mice or rats) to acclimate to the testing room.
-
Drug Administration: Administer the test compound, a vehicle control, and a positive control (e.g., diazepam) intraperitoneally (i.p.) or orally (p.o.).
-
Testing: Place the animal in the center of the maze and record its behavior for 5 minutes.
-
Data Analysis: Measure the time spent in the open arms, the number of entries into the open arms, and the total number of arm entries.
Light-Dark Box Test for Anxiolytic Activity
Rationale: This test is based on the conflict between the tendency of mice to explore a novel environment and their aversion to brightly lit areas.[6] Anxiolytic drugs increase the time spent in the light compartment.
Experimental Protocol:
-
Apparatus: A box divided into a large, brightly illuminated compartment and a smaller, dark compartment.
-
Drug Administration: Administer the test compound, vehicle, and a positive control.
-
Testing: Place the animal in the dark compartment and allow it to move freely for 10 minutes.
-
Data Analysis: Record the time spent in the light compartment and the number of transitions between the two compartments.
Forced Swim Test (FST) for Antidepressant Activity
Rationale: This model is based on the observation that animals placed in an inescapable container of water will eventually cease attempts to escape and become immobile.[7] Antidepressant drugs reduce the duration of immobility.
Experimental Protocol:
-
Apparatus: A cylindrical container filled with water.
-
Drug Administration: Administer the test compound, vehicle, and a positive control (e.g., fluoxetine) over a period of several days.
-
Testing: Place the animal in the water for a set period (e.g., 6 minutes) and record the duration of immobility.
-
Data Analysis: Quantify the time the animal spends immobile.
Data Presentation (In Vivo):
| Behavioral Test | This compound (Dose) | Positive Control (Dose) | Vehicle Control |
| Elevated Plus-Maze | |||
| Time in Open Arms (s) | Experimental Data | Reference Data | Reference Data |
| Open Arm Entries (%) | Experimental Data | Reference Data | Reference Data |
| Light-Dark Box | |||
| Time in Light Box (s) | Experimental Data | Reference Data | Reference Data |
| Forced Swim Test | |||
| Immobility Time (s) | Experimental Data | Reference Data | Reference Data |
Visualizing the Validation Workflow
A clear understanding of the experimental pipeline is essential for efficient drug discovery.
Caption: Experimental workflow for validating the therapeutic potential of this compound.
Proposed Signaling Pathway
Based on the structural similarities to known CNS-active compounds, a likely mechanism of action for this compound could involve the modulation of GABAergic or serotonergic systems.
Caption: Hypothesized signaling pathways for this compound.
Conclusion and Future Directions
This guide outlines a rigorous, multi-step process for validating the therapeutic potential of this compound. By systematically progressing from in vitro target identification to in vivo behavioral analysis and constantly comparing against established standards, researchers can build a comprehensive profile of this promising compound. Positive results from these initial studies would warrant further investigation into its pharmacokinetic properties, safety pharmacology, and efficacy in more complex disease models. The ultimate goal is to determine if this scaffold can be developed into a novel therapeutic agent that offers advantages over existing treatments for anxiety and depression.
References
- 1. Page loading... [guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. adaa.org [adaa.org]
- 5. Animal models for screening anxiolytic-like drugs: a perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening of Anxiolytic Agents - BioPharma Notes [biopharmanotes.com]
- 7. In vitro antioxidant and in vivo antidepressant activity of green synthesized azomethine derivatives of cinnamaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Pharmacological Target Verification of 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
This guide provides a comprehensive, technically detailed framework for the pharmacological target verification of the novel compound 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one. As researchers and drug development professionals, our primary challenge with a novel small molecule is to move from a structural entity to a functional therapeutic candidate. This requires a rigorous, multi-faceted approach to identify and validate its biological target.
The benzazepine scaffold is a privileged structure in medicinal chemistry, known to interact with a range of central nervous system targets.[1] Derivatives have shown activity as antidepressants, anxiolytics, and antihypertensives, often through modulation of G-protein coupled receptors (GPCRs) like dopamine and serotonin receptors, or ion channels.[2][3] Given the structural elements of this compound and its potential for neuropharmacological applications, a logical starting point for target identification is within the family of GPCRs that regulate mood and circadian rhythms.
This guide will therefore proceed under the primary hypothesis that This compound is a modulator of melatonin receptors (MT1 and MT2) . We will outline a self-validating experimental workflow to test this hypothesis, comparing its potential pharmacological profile against well-characterized alternative compounds: Agomelatine and Ramelteon .
Comparative Compound Selection: Establishing a Benchmark
To objectively evaluate the pharmacological profile of our lead compound, we must compare it to established modulators of our putative target.
-
Agomelatine : A unique antidepressant that acts as a potent agonist at MT1 and MT2 receptors, but also as an antagonist at the serotonin 5-HT2C receptor.[4][5] This dual-action profile makes it an excellent comparator for identifying potential polypharmacology.
-
Ramelteon : A highly selective and potent agonist for MT1 and MT2 receptors, approved for the treatment of insomnia.[6] Its selectivity provides a clean benchmark for melatonergic activity.
The Experimental Verification Workflow: From Binding to Cellular Engagement
Our approach is a sequential, multi-pillar process designed to build a comprehensive and trustworthy pharmacological profile. We begin with target binding, progress to functional activity, and conclude with direct target engagement in a cellular environment.
Caption: A three-phase workflow for target verification.
Part 1: Primary Target Binding Assessment with Radioligand Assays
The foundational step is to determine if this compound physically interacts with the MT1 and MT2 receptors. The gold standard for quantifying this interaction is the competitive radioligand binding assay.[7][8] This technique measures the ability of a test compound to displace a high-affinity radiolabeled ligand from the receptor.
Experimental Rationale: By incubating cell membranes expressing the target receptor with a fixed concentration of a radioligand (e.g., 2-[¹²⁵I]-iodomelatonin) and varying concentrations of our test compound, we can determine its binding affinity (Ki). A low Ki value indicates a high binding affinity.
Comparative Binding Affinity Data (Ki, nM)
| Compound | MT1 Receptor | MT2 Receptor | Selectivity (MT1/MT2) |
| This compound | Hypothetical | Hypothetical | Calculated |
| Agomelatine | 0.10[9] | 0.12[9] | 0.83 |
| Ramelteon | 0.014[6][10] | 0.112[6][10] | 0.125 |
This table presents established data for reference compounds and will be populated with experimental data for the lead compound.
Part 2: Functional Characterization via Second Messenger Assays
Confirming that our compound binds to the receptor is crucial, but it doesn't tell us what it does. Is it an agonist, mimicking the natural ligand melatonin, or an antagonist, blocking its action? Since MT1 and MT2 receptors are primarily coupled to the Gi/o protein, their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[11] Therefore, a cAMP assay is the logical choice for functional characterization.[12][13]
Experimental Rationale: We will use a cell line expressing either MT1 or MT2. To measure agonism, we will treat the cells with our compound and measure the decrease in cAMP. To measure antagonism, we will first stimulate the cells with a known agonist (like melatonin) to decrease cAMP levels, and then add our compound to see if it reverses this effect.
Comparative Functional Activity Data
| Compound | MT1 Activity (EC50/IC50, nM) | MT2 Activity (EC50/IC50, nM) | Functional Profile |
| This compound | Hypothetical | Hypothetical | Determined |
| Agomelatine | 0.26 (EC50)[9] | 0.47 (EC50)[9] | Agonist |
| Ramelteon | 0.021 (IC50)[10][14] | 0.053 (IC50)[10][14] | Agonist |
Data represents the concentration required to elicit a half-maximal response (agonist) or inhibition (antagonist).
Part 3: Verifying Direct Target Engagement with the Cellular Thermal Shift Assay (CETSA)
While binding and functional assays provide strong evidence, they are typically performed on membrane preparations or engineered cell lines. To confirm that this compound engages its target in a more physiologically relevant context (i.e., within an intact cell), we employ the Cellular Thermal Shift Assay (CETSA).[5][15]
Experimental Rationale: CETSA is based on the principle that when a ligand binds to its target protein, it stabilizes the protein's structure, increasing its resistance to thermal denaturation.[16] By heating intact cells treated with our compound across a range of temperatures and then measuring the amount of soluble (non-denatured) target protein remaining, we can observe a "thermal shift" in the presence of a binding ligand.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
A positive thermal shift provides direct, label-free evidence of target engagement in a cellular milieu, validating the results from our in vitro assays.
Melatonin Receptor Signaling Pathway
Understanding the downstream consequences of receptor modulation is critical. Activation of MT1 and MT2 receptors initiates a cascade of intracellular events primarily through the Gi protein alpha subunit, which inhibits adenylyl cyclase and reduces cAMP. The liberated Gβγ subunits can also activate other pathways, such as the PLC/PKC and ERK/MAPK pathways.[11][17]
Caption: Simplified signaling pathway for MT1/MT2 receptors.
Detailed Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay
-
Receptor Preparation: Prepare cell membrane homogenates from a stable cell line overexpressing human MT1 or MT2 receptors.[6]
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂).
-
Reaction Setup: In a 96-well plate, add assay buffer, the cell membrane preparation, a fixed concentration of 2-[¹²⁵I]-iodomelatonin (e.g., at its Kd concentration), and a serial dilution of the test compound (this compound, Agomelatine, or Ramelteon).
-
Incubation: Incubate the plates at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Separation: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C), washing immediately with ice-cold wash buffer to separate bound from free radioligand.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value (the concentration of compound that inhibits 50% of specific binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
Protocol 2: HTRF-based cAMP Functional Assay (for Gi-coupled receptors)
-
Cell Preparation: Plate HEK293 cells stably expressing the human MT1 or MT2 receptor in a 384-well plate and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds (agonists) in a stimulation buffer. For antagonist testing, prepare dilutions of the test compounds in a stimulation buffer containing an EC80 concentration of a known agonist (e.g., melatonin).
-
Cell Stimulation: Remove the culture medium and add the compound dilutions to the cells. To induce cAMP production for measuring inhibition, add forskolin (an adenylyl cyclase activator) to all wells except the negative control. Incubate at room temperature for 30 minutes.
-
Cell Lysis and Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) in lysis buffer to each well. These reagents enable a competitive immunoassay measured by time-resolved fluorescence resonance energy transfer (TR-FRET).[18]
-
Incubation: Incubate for 60 minutes at room temperature.
-
Measurement: Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.
-
Data Analysis: Calculate the ratio of the two emission signals and convert this to cAMP concentration using a standard curve. Plot the cAMP concentration against the log concentration of the test compound to determine EC50 (for agonists) or IC50 (for antagonists) values.
Conclusion
This guide outlines a robust, logical, and self-validating workflow for the pharmacological characterization of this compound. By hypothesizing a plausible target class and systematically applying a suite of industry-standard assays, researchers can confidently build a comprehensive pharmacological profile. The direct comparison with established drugs like Agomelatine and Ramelteon provides essential context for evaluating the compound's potency, selectivity, and potential for polypharmacology. This structured approach not only de-risks the early stages of drug development but also ensures that the resulting data is of the highest scientific integrity, paving the way for further preclinical and clinical investigation.
References
- 1. 5-HT2C receptor agonist - Wikipedia [en.wikipedia.org]
- 2. Support for 5-HT2C receptor functional selectivity in vivo utilizing structurally diverse, selective 5-HT2C receptor ligands and the 2,5-dimethoxy-4-iodoamphetamine elicited head-twitch response model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Blocking 5-HT2C Receptors to Reduce Side Effects and Potentiate Efficacy of SSRI Antidepressants | Columbia University Department of Psychiatry [columbiapsychiatry.org]
- 4. Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neurochemical properties of ramelteon (TAK-375), a selective MT1/MT2 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of serotonin 5-HT2C receptor signaling to extracellular signal-regulated kinases 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. apexbt.com [apexbt.com]
- 11. Melatonin receptors: molecular pharmacology and signalling in the context of system bias - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Forskolin-free cAMP assay for Gi-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacology of Ramelteon, a Selective MT1/MT2 Receptor Agonist: A Novel Therapeutic Drug for Sleep Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Melatonin receptor agonist - Wikipedia [en.wikipedia.org]
- 16. Design and Discovery of Functionally Selective Serotonin 2C (5-HT2C) Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 18. researchgate.net [researchgate.net]
A Researcher's Guide to Differentiating 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one Isomers Using Spectroscopy
In the landscape of medicinal chemistry and drug development, the 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one scaffold is a cornerstone for constructing novel therapeutic agents, particularly in neuropharmacology.[1][2] Its versatile structure allows for a wide range of modifications, leading to various isomers with potentially distinct biological activities. The precise identification and characterization of these isomers are not merely academic exercises; they are critical checkpoints in the synthesis, quality control, and structure-activity relationship (SAR) studies that underpin modern drug discovery.
This guide provides an in-depth comparison of the spectroscopic data for positional isomers of this compound. Moving beyond a simple data dump, we will explore the causal relationships between specific structural modifications and their unique signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The objective is to equip researchers with the foundational knowledge and practical protocols to confidently distinguish between these closely related molecules.
The Isomers in Focus: A Structural Overview
For this comparison, we will analyze the parent, unsubstituted this compound and two of its positional isomers: one with an electron-donating group on the aromatic ring (8-Methyl) and one with an electron-withdrawing group on the aliphatic ring (3-Bromo). These examples effectively illustrate how substitutions at different locations of the scaffold produce predictable and distinguishable spectroscopic changes.
Figure 1: Molecular structures of the benzazepinone parent compound and its positional isomers.
Mass Spectrometry (MS): The First Point of Differentiation
Mass spectrometry provides the most straightforward and definitive initial method for distinguishing these isomers by their molecular weight. High-resolution mass spectrometry (HRMS) is particularly powerful, as it confirms the elemental composition with high accuracy.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Observed [M+H]⁺ (m/z) | Key Differentiator |
| Parent Compound | C₁₀H₁₁NO | 161.20 | ~162.0913 | Base mass for the scaffold. |
| 8-Methyl Isomer | C₁₁H₁₃NO | 175.23 | ~176.1069 | +14 Da shift from parent due to CH₂ addition. |
| 3-Bromo Isomer | C₁₀H₁₀BrNO | 240.10 | ~239.9913 / 241.9892 | Significant mass increase and characteristic isotopic pattern of Bromine (~1:1 ratio for ⁷⁹Br/⁸¹Br). |
Expert Analysis & Causality:
The primary diagnostic feature in MS is the molecular ion peak. For the 8-Methyl isomer , the addition of a methyl group (CH₃) in place of a hydrogen atom results in a net increase of 14 Da (CH₂) to the molecular weight.[3] The 3-Bromo isomer is even more distinct; the substitution of a hydrogen with a bromine atom increases the mass significantly. Crucially, bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in a characteristic "doublet" for the molecular ion peak (M and M+2), which is an unambiguous indicator of the presence of a single bromine atom.[4]
¹H NMR Spectroscopy: Unraveling Positional Details
¹H NMR spectroscopy provides detailed information about the chemical environment of protons, allowing for precise determination of substituent placement. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) are all sensitive to molecular geometry and electronic effects.
| Compound | Aromatic Protons (δ, ppm) | Aliphatic Protons (δ, ppm) | Other Signals (δ, ppm) |
| Parent Compound | ~7.0-7.3 (m, 4H) | ~2.0-3.0 (m, 6H) | ~8.5 (br s, 1H, NH) |
| 8-Methyl Isomer | ~6.9-7.1 (m, 3H) | ~2.0-3.0 (m, 6H) | ~8.4 (br s, 1H, NH), ~2.3 (s, 3H, Ar-CH₃) |
| 3-Bromo Isomer | ~7.0-7.4 (m, 4H) | ~4.5-4.7 (dd, 1H, CH-Br) , other aliphatic multiplets | ~8.6 (br s, 1H, NH) |
Expert Analysis & Causality:
-
Parent Compound: The ¹H NMR spectrum of the parent compound shows a complex multiplet for the four aromatic protons and overlapping multiplets for the three methylene groups (C3, C4, C5) in the aliphatic portion of the seven-membered ring.[5]
-
8-Methyl Isomer: The most telling feature is the appearance of a new singlet at approximately 2.3 ppm, integrating to three protons, which is characteristic of an aromatic methyl group.[3] Furthermore, the aromatic region will simplify from a 4-proton system to a 3-proton system, with splitting patterns indicative of a 1,2,4-trisubstituted benzene ring. The electron-donating nature of the methyl group will cause a slight upfield (lower ppm) shift of the adjacent aromatic protons compared to the parent compound.
-
3-Bromo Isomer: The introduction of the highly electronegative bromine atom at the C3 position causes a significant downfield shift (to ~4.5-4.7 ppm) of the attached proton (the C3-H). This proton will appear as a distinct multiplet (likely a doublet of doublets) due to coupling with the C4 methylene protons. The rest of the aliphatic signals will also be affected, but the C3-H is the most diagnostic reporter signal for this substitution pattern.
Conformational dynamics are also relevant. The seven-membered ring in these compounds is not planar and can undergo chair-to-chair interconversion. Variable temperature NMR studies can reveal the energy barriers of this process and provide further insight into the molecule's conformation.[6][7]
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR complements ¹H NMR by providing a map of the carbon framework. Chemical shifts are highly sensitive to the electronic environment, making it an excellent tool for confirming substitution patterns.
| Compound | Carbonyl C=O (δ, ppm) | Aromatic Carbons (δ, ppm) | Aliphatic Carbons (δ, ppm) | Other Signals (δ, ppm) |
| Parent Compound | ~170-172 | ~125-140 (4 signals) | ~25-45 (3 signals) | - |
| 8-Methyl Isomer | ~170-172 | ~125-140 (6 signals) | ~25-45 (3 signals) | ~21 (Ar-CH₃) |
| 3-Bromo Isomer | ~168-170 | ~125-140 (4 signals) | ~40-45 (C-Br) , other aliphatic signals | - |
Expert Analysis & Causality:
-
Parent Compound: The spectrum typically shows a lactam carbonyl signal around 170 ppm, four signals in the aromatic region, and three signals for the aliphatic methylene carbons.[5]
-
8-Methyl Isomer: The presence of the methyl group is confirmed by a new signal in the upfield region around 21 ppm.[3] Importantly, the methyl substituent breaks the symmetry of the aromatic ring (if any was present), resulting in six distinct aromatic carbon signals instead of potentially fewer due to symmetry. The carbon to which the methyl group is attached (C8) will also have a characteristic chemical shift.
-
3-Bromo Isomer: The most dramatic effect is on the C3 carbon. The direct attachment of bromine causes a significant downfield shift for C3, though its signal may be broadened or have a lower intensity. The chemical shift of the carbonyl carbon may also be slightly shifted upfield due to the inductive effect of the nearby halogen.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is excellent for confirming the presence of key functional groups. While it can distinguish isomers, the differences are often more subtle than in NMR or MS.[8][9]
| Compound | N-H Stretch (cm⁻¹) | C-H (sp²) Stretch (cm⁻¹) | C-H (sp³) Stretch (cm⁻¹) | C=O (Lactam) Stretch (cm⁻¹) | C-H Bending (Aromatic) (cm⁻¹) |
| Parent Compound | ~3200 (broad) | ~3050 | ~2850-2950 | ~1660-1680 | ~750 |
| 8-Methyl Isomer | ~3200 (broad) | ~3050 | ~2850-2950 | ~1660-1680 | ~810-880 |
| 3-Bromo Isomer | ~3200 (broad) | ~3050 | ~2850-2950 | ~1660-1680 | ~750 |
Expert Analysis & Causality:
All three isomers will share the most prominent features: a broad N-H stretch above 3200 cm⁻¹, sp³ C-H stretches below 3000 cm⁻¹, and a strong lactam C=O stretch around 1660-1680 cm⁻¹.[10] The key to differentiation lies in the "fingerprint region" (below 1500 cm⁻¹).
The most reliable diagnostic IR feature for positional isomers on a benzene ring is the C-H out-of-plane bending pattern.[11]
-
The Parent compound , with an ortho-disubstituted pattern on the fused benzene ring, will show a strong band around 750 cm⁻¹.
-
The 8-Methyl isomer changes the substitution pattern to 1,2,4-trisubstituted. This pattern typically gives rise to characteristic bands in the 810-880 cm⁻¹ region.
-
The 3-Bromo isomer does not change the aromatic substitution, so its C-H bending pattern will be very similar to the parent compound. Therefore, IR is less effective at distinguishing the 3-Bromo isomer from the parent compared to NMR or MS.
Experimental Workflow & Protocols
A robust analytical workflow is essential for unambiguous isomer identification. The following diagram and protocols outline a validated approach.
Figure 2: A systematic workflow for the spectroscopic identification of benzazepinone isomers.
Protocol 1: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., Methanol or Acetonitrile).
-
Instrumentation: Use an ESI-TOF or ESI-Orbitrap mass spectrometer.
-
Method: Infuse the sample directly or via LC injection. Acquire data in positive ion mode to observe the [M+H]⁺ adduct.
-
Analysis: Determine the accurate mass of the molecular ion. Use software to calculate the molecular formula and compare it with the theoretical values for the expected isomers. Check for the Br isotopic pattern if applicable.
Protocol 2: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
Acquisition:
-
¹H NMR: Acquire a standard proton spectrum with 16-32 scans.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
2D NMR (Optional but Recommended): Run a ¹H-¹H COSY experiment to establish proton-proton coupling networks and a ¹H-¹³C HSQC/HETCOR experiment to correlate directly bonded protons and carbons.[6][12]
-
-
Analysis: Process the data (Fourier transform, phase correction, baseline correction). Integrate the ¹H signals and assign chemical shifts and multiplicities for all signals. Compare the resulting patterns to the expected structures.
Protocol 3: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
Solid: Use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly on the ATR crystal and apply pressure.
-
Solution: Alternatively, dissolve the sample in a suitable solvent (e.g., chloroform) and cast a thin film on a salt plate (e.g., KBr).
-
-
Instrumentation: Use a standard FTIR spectrometer.
-
Acquisition: Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹. Collect a background spectrum of the empty ATR crystal or pure solvent first.
-
Analysis: The instrument software will automatically ratio the sample spectrum to the background. Identify the wavenumbers for key stretches (N-H, C=O, C-H) and analyze the fingerprint region for C-H bending patterns indicative of the aromatic substitution.
Conclusion
Distinguishing between isomers of this compound is a critical task that is readily achievable with a multi-pronged spectroscopic approach. While mass spectrometry provides a rapid and definitive answer regarding molecular formula, NMR spectroscopy offers unparalleled detail for elucidating the precise substitution pattern and stereochemistry. IR spectroscopy serves as a robust method for functional group confirmation and can provide key corroborating evidence. By understanding the causal links between molecular structure and spectroscopic output, researchers can confidently navigate the complexities of isomer characterization, ensuring the integrity and success of their synthetic and drug discovery endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 8-Methyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | 86499-66-3 | Benchchem [benchchem.com]
- 4. 3-Bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | C10H10BrNO | CID 2757184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | C10H11NO | CID 248580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 1H and 13C NMR study of tetrahydro-1,4-benzothiazepine conformations - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. youtube.com [youtube.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy - Analyst (RSC Publishing) [pubs.rsc.org]
- 12. 1H and 13C NMR study of tetrahydro-1,4-benzothiazepine conformations - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Introduction: As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The handling and disposal of chemical reagents like 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, a key intermediate in pharmaceutical research, demand rigorous adherence to established protocols.[1][2] This guide provides a comprehensive, step-by-step framework for its proper disposal, grounded in regulatory compliance and best laboratory practices. Our objective is to empower you with the knowledge to manage this chemical waste safely, protecting both your team and the environment.
Part 1: Hazard Assessment and Regulatory Framework
Intrinsic Hazards of this compound
Before any disposal protocol can be established, a thorough understanding of the compound's specific hazards is essential. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed. [3]
-
Skin Sensitization (Category 1), H317: May cause an allergic skin reaction. [3]
This classification dictates the minimum personal protective equipment (PPE) required and informs the emergency procedures in case of exposure. The causality is clear: the potential for oral toxicity and skin sensitization necessitates preventing ingestion and skin contact through engineering controls and appropriate PPE.
The Regulatory Landscape: Understanding RCRA
The disposal of laboratory chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4] RCRA establishes a "cradle-to-grave" framework for hazardous waste management. A chemical waste is considered hazardous if it is specifically "listed" by the EPA or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity .[4][5]
While this compound is not explicitly a P-listed (acutely toxic) or U-listed waste, its GHS classification as "harmful if swallowed" means it may be considered hazardous based on the toxicity characteristic.[3] The ultimate responsibility for this determination rests with the waste generator—the laboratory that created the waste.[6]
Part 2: Core Disposal Principles
The foundation of a safe disposal plan lies in a few core principles. These are not merely rules, but self-validating systems designed to prevent accidents and ensure compliance.
-
Waste Minimization: The most effective disposal strategy is to minimize waste generation in the first place. This can be achieved by ordering only the necessary quantities of chemicals and optimizing experimental scales.[6][7]
-
Segregation: Never mix incompatible waste streams.[7] this compound waste should be segregated as a non-halogenated solid organic hazardous waste . Mixing it with other waste types, such as solvents or acids, can create dangerous reactions or complicate the final disposal process, increasing costs and risks.
-
Containment: All hazardous waste must be stored in containers that are compatible with the chemical, in good condition, and securely sealed to prevent leaks.[4][8][9] The original product container is often the best choice for storing its own waste.
-
No Drain Disposal or Evaporation: It is strictly prohibited to dispose of hazardous chemical waste down the sink or by allowing it to evaporate in a fume hood.[8][9] This practice is illegal and environmentally harmful, as it can contaminate water systems and the atmosphere.[4]
Part 3: Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for the safe handling and disposal of this compound waste.
Step 1: Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the appropriate PPE. The choice of PPE is a direct consequence of the compound's known hazards.
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[10]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile) and dispose of them immediately after handling the waste.
-
Skin Protection: A standard laboratory coat is required. For larger quantities or during spill cleanup, wear impervious clothing to prevent any possibility of skin contact.[11]
Step 2: Waste Collection and Containerization
-
Designate a Waste Container: Select a clean, dry container made of a material compatible with the chemical (e.g., the original container, or a high-density polyethylene (HDPE) bottle for solids). Ensure it has a secure, screw-top lid.[8]
-
Transfer the Waste: Carefully transfer the solid this compound waste into the designated container. If transferring residual amounts from other containers, use a dedicated spatula.
-
Do Not Overfill: Leave at least one inch of headspace in the container to allow for expansion and prevent spillage.[9]
-
Secure the Container: Keep the waste container closed at all times except when adding waste.[8][9] This is a critical EPA requirement to prevent the release of fumes and avoid spills.
Step 3: Labeling the Hazardous Waste Container
Proper labeling is a regulatory necessity and a cornerstone of laboratory safety. As soon as the first particle of waste is added, the container must be labeled.
Your institution's Environmental Health & Safety (EH&S) or Office of Clinical and Research Safety (OCRS) will provide official hazardous waste tags.[5][8] The label must include:
-
The words "Hazardous Waste" .[9]
-
The full chemical name: "this compound" . Do not use abbreviations.
-
The specific hazard(s): "Toxic," "Skin Sensitizer" .
-
The date accumulation started.
-
The name of the principal investigator and the laboratory location (building and room number).[9]
Step 4: Storage in a Satellite Accumulation Area (SAA)
Laboratories must designate a specific location for storing hazardous waste, known as a Satellite Accumulation Area (SAA).[5][9]
-
Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.[4][5]
-
Containment: Store the waste container within a secondary containment bin or tray to contain any potential leaks.
-
Segregation: Ensure the container is physically segregated from incompatible materials, such as strong acids, bases, or oxidizers.
-
Quantity Limits: Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in the SAA.[5][8] Once this limit is reached, the waste must be removed within three days.
Step 5: Arranging for Final Disposal
Laboratory personnel are not responsible for the final transport and disposal of hazardous waste. This function must be performed by trained professionals.
-
Contact EH&S: Once your waste container is full or you are discontinuing the project, submit a chemical waste collection request to your institution's EH&S or equivalent safety office.[8]
-
Documentation: Complete any required paperwork accurately. This information is used to create the official waste manifest for transport, a legal requirement under RCRA.
Part 4: Emergency Procedures for Spills
Immediate and correct response to a spill is critical.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Isolate: Secure the area to prevent others from entering.
-
Assess and Report: If the spill is large, poses a fire hazard, or you are not comfortable cleaning it up, contact your institution's emergency safety office immediately.[8]
-
Cleanup (for small, manageable spills):
-
Don appropriate PPE, including respiratory protection if the material is dusty.
-
Gently cover the spill with an absorbent material suitable for chemical spills (e.g., vermiculite or a spill kit absorbent).
-
Carefully sweep the material into a designated hazardous waste container. Avoid creating dust.
-
Decontaminate the area with soap and water.
-
Collect all cleanup materials (gloves, absorbent, wipes) and place them in the hazardous waste container. Label it as "Spill Debris containing this compound."
-
Data Presentation
| Parameter | Specification | Rationale & Source(s) |
| GHS Hazard Codes | H302: Harmful if swallowedH317: May cause an allergic skin reaction | Defines the primary risks associated with the compound.[3] |
| Primary Waste Stream | Solid, Non-Halogenated Organic Hazardous Waste | Ensures proper segregation from incompatible chemicals.[7] |
| Required PPE | Safety Goggles, Nitrile Gloves, Lab Coat | Protects against identified routes of exposure (skin, eyes).[10][11] |
| Waste Container | Compatible, sealed container (e.g., HDPE) with screw cap. | Prevents leaks and chemical degradation of the container.[4][8] |
| Storage Location | Designated Satellite Accumulation Area (SAA) with secondary containment. | Complies with EPA regulations and minimizes spill impact.[5][9] |
| Prohibited Actions | Drain Disposal, Sewer Disposal, Evaporation in Hood | These actions are illegal and environmentally destructive.[8][9] |
Experimental Protocols
Protocol for Preparing a Hazardous Waste Container
-
Obtain Container: Procure a new, clean waste container or ensure the original product container is empty and in good condition.
-
Affix Label: Securely attach a "Hazardous Waste" label from your institution's EH&S office to the container body (not the lid).
-
Pre-fill Information: Using a permanent marker, fill in the Principal Investigator's name, lab location, and the full chemical name: "this compound".
-
Place in SAA: Position the prepared, empty container in your designated SAA, inside a secondary containment tray.
Mandatory Visualization
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C10H11NO | CID 248580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. danielshealth.com [danielshealth.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. acewaste.com.au [acewaste.com.au]
- 8. vumc.org [vumc.org]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. fishersci.com [fishersci.com]
- 11. echemi.com [echemi.com]
Navigating the Safe Handling of 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one: A Guide for Laboratory Professionals
As researchers and scientists in the dynamic field of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities, such as 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, a key intermediate in pharmaceutical research[1][2], demands a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.
Understanding the Hazard Profile
This compound is a lactam compound that, according to aggregated GHS data, presents several key hazards that necessitate careful handling.[3] The primary routes of exposure are ingestion and skin contact.
Key Hazards:
-
Harmful if swallowed (Acute toxicity, oral): Ingestion of this compound can lead to adverse health effects.[3][4][5][6][7]
-
May cause an allergic skin reaction (Skin Sensitization): Repeated or prolonged skin contact may lead to sensitization, causing an allergic reaction upon subsequent exposures.[3]
-
Causes skin irritation: Direct contact can result in skin irritation.[4][5][6][7]
-
Causes serious eye irritation: Contact with the eyes can cause significant irritation.[4][5][6][7]
-
May cause respiratory irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[4][6][7]
Given these potential hazards, a multi-layered approach to safety, encompassing engineering controls, personal protective equipment (PPE), and stringent handling procedures, is paramount.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to minimizing exposure to this compound. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Engineering Controls | Gloves | Eye/Face Protection | Lab Coat/Gown | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Chemical Fume Hood or Ventilated Balance Enclosure | Nitrile or Neoprene Gloves (double-gloving recommended) | Safety glasses with side shields or safety goggles | Standard Lab Coat | N95 respirator if handling large quantities or if dust is generated |
| Solution Preparation and Handling | Chemical Fume Hood | Nitrile or Neoprene Gloves | Safety goggles or a face shield in addition to safety glasses | Chemical-resistant lab coat or gown | Not generally required if handled in a fume hood |
| Running Reactions and Work-up | Chemical Fume Hood | Nitrile or Neoprene Gloves | Safety goggles or a face shield in addition to safety glasses | Chemical-resistant lab coat or gown | Not generally required if handled in a fume hood |
| Spill Cleanup | N/A | Heavy-duty Nitrile or Neoprene Gloves (double-gloving) | Safety goggles and a face shield | Chemical-resistant gown or coveralls | N95 respirator or higher, depending on spill size and ventilation |
Causality Behind PPE Choices:
-
Gloves: Nitrile or neoprene gloves provide adequate protection against incidental contact. Double-gloving is recommended, especially during weighing and spill cleanup, to provide an extra barrier and allow for safe removal of the outer glove if contamination occurs. Always inspect gloves for tears or punctures before use.
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement. However, due to the risk of serious eye irritation, safety goggles are highly recommended, especially when there is a risk of splashing. A face shield provides an additional layer of protection for the entire face.[8]
-
Lab Coat/Gown: A standard lab coat protects personal clothing from minor spills. For procedures with a higher risk of splashing or for handling larger quantities, a chemical-resistant gown is necessary to prevent skin contact.[9]
-
Respiratory Protection: While handling in a fume hood is the primary method to control inhalation exposure, an N95 respirator should be used as a precautionary measure when weighing out the solid compound, as fine dust particles can become airborne.[9]
Step-by-Step Handling Protocol
Adherence to a standardized workflow is crucial for minimizing risk. The following protocol outlines the key steps for safely handling this compound from receipt to disposal.
Preparation and Pre-Handling Checklist
-
Review the Safety Data Sheet (SDS): Before any work begins, all personnel must review the most current SDS for this compound to be fully aware of its hazards and emergency procedures.
-
Designate a Handling Area: All work with this compound should be performed in a designated area within a certified chemical fume hood.
-
Assemble all necessary PPE: Ensure all required PPE is readily available and in good condition.
-
Prepare for Spills: Have a chemical spill kit readily accessible in the laboratory.
Handling and Experimental Workflow
-
Weighing:
-
Don all required PPE, including double gloves and an N95 respirator if necessary.
-
Perform weighing within a ventilated balance enclosure or a chemical fume hood to contain any airborne dust.
-
Use a spatula to carefully transfer the solid. Avoid creating dust.
-
Clean the spatula and weighing vessel with a solvent-moistened wipe inside the hood.
-
-
Solution Preparation:
-
In a chemical fume hood, add the weighed solid to the desired solvent.
-
Cap the container and mix gently until the solid is dissolved.
-
-
Reaction and Work-up:
-
Conduct all reactions and subsequent work-up procedures within a chemical fume hood.
-
Ensure all glassware is properly secured.
-
After the procedure, decontaminate all surfaces and equipment.
-
Decontamination and Waste Disposal
Proper disposal is a critical final step in the safe handling of any chemical.
-
Solid Waste:
-
Contaminated consumables such as gloves, wipes, and weigh papers should be collected in a designated, labeled hazardous waste container.
-
-
Liquid Waste:
-
All solutions containing this compound should be collected in a properly labeled hazardous waste container.
-
Do not dispose of this chemical down the drain.
-
-
Container Disposal:
-
Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste.
-
Deface the label on the empty container before disposal according to your institution's guidelines.
-
Workflow for Safe Handling and Disposal
Caption: Workflow for handling this compound.
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and appropriate action is critical.
| Scenario | Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[4][10] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][10] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4][7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][10] |
| Small Spill | Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Clean the spill area with soap and water. |
| Large Spill | Evacuate the area and alert your institution's environmental health and safety department. |
By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific excellence within the laboratory.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C10H11NO | CID 248580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. 3-Bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | C10H10BrNO | CID 2757184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,2,3,4-Tetrahydro-benzo(b)azepin-5-one | C10H11NO | CID 294788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. epa.gov [epa.gov]
- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
